molecular formula C30H43N8O18P3S B15548059 2-Aminobenzoylacetyl-CoA

2-Aminobenzoylacetyl-CoA

Katalognummer: B15548059
Molekulargewicht: 928.7 g/mol
InChI-Schlüssel: OLOTULRNHWZRKJ-FUEUKBNZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-aminobenzoylacetyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-aminobenzoylacetic acid. It has a role as a bacterial metabolite. It is a conjugate acid of a this compound(4-).

Eigenschaften

Molekularformel

C30H43N8O18P3S

Molekulargewicht

928.7 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-(2-aminophenyl)-3-oxopropanethioate

InChI

InChI=1S/C30H43N8O18P3S/c1-30(2,25(43)28(44)34-8-7-20(40)33-9-10-60-21(41)11-18(39)16-5-3-4-6-17(16)31)13-53-59(50,51)56-58(48,49)52-12-19-24(55-57(45,46)47)23(42)29(54-19)38-15-37-22-26(32)35-14-36-27(22)38/h3-6,14-15,19,23-25,29,42-43H,7-13,31H2,1-2H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t19-,23-,24-,25+,29-/m1/s1

InChI-Schlüssel

OLOTULRNHWZRKJ-FUEUKBNZSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

2-Aminobenzoylacetyl-CoA biosynthetic pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 2-Aminobenzoylacetyl-CoA Biosynthetic Pathway

Abstract

The this compound (2-ABA-CoA) biosynthetic pathway is a critical metabolic route in various bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa. It serves as the foundational pathway for the production of 2-alkyl-4(1H)-quinolones (AQs), a class of quorum sensing signal molecules that regulate virulence, biofilm formation, and other pathogenic determinants. The central intermediate, 2-ABA-CoA, is synthesized through a two-step enzymatic process from the precursor anthranilate. This guide provides a detailed examination of the core enzymatic steps, the genetic organization of the pathway, quantitative kinetic data for key enzymes, and detailed experimental protocols for pathway characterization.

Introduction to the 2-ABA-CoA Pathway

The biosynthesis of 2-ABA-CoA is the committed step in the production of a large family of quinolone signals. In P. aeruginosa, these signals, including the Pseudomonas Quinolone Signal (PQS; 2-heptyl-3-hydroxy-4-quinolone), are key intercellular messengers that orchestrate population-wide behaviors.[1] The pathway begins with anthranilate (2-aminobenzoate), a metabolite that can be derived either from chorismate via the action of an anthranilate synthase or from the degradation of tryptophan through the kynurenine (B1673888) pathway.[2][3] The conversion of anthranilate into quinolones is primarily governed by enzymes encoded by the pqsABCDE operon.[4] Understanding this pathway is paramount for the development of novel anti-virulence strategies that disrupt bacterial communication and pathogenicity.

Core Biosynthetic Pathway

The synthesis of 2-ABA-CoA from anthranilate is a two-enzyme cascade involving a CoA ligase and a ketosynthase.

Step 1: Activation of Anthranilate by PqsA

The first committed step is the activation of anthranilate to its coenzyme A thioester, anthraniloyl-CoA.[4] This reaction is catalyzed by PqsA , an anthranilate-CoA ligase. The reaction proceeds in an ATP-dependent manner, forming an adenylated intermediate before the final transfer to CoA.[5]

  • Reaction: ATP + Anthranilate + CoA ⇌ AMP + Diphosphate + Anthraniloyl-CoA[6]

Step 2: Condensation to form 2-ABA-CoA by PqsD

The second step involves the FabH-like condensing enzyme PqsD , a ketosynthase. PqsD catalyzes the decarboxylative Claisen condensation of anthraniloyl-CoA with a two-carbon extender unit, typically derived from either malonyl-CoA or malonyl-acyl carrier protein (malonyl-ACP).[7][8] This reaction forms the core intermediate, this compound (2-ABA-CoA).

  • Reaction: Anthraniloyl-CoA + Malonyl-CoA → this compound + CoA + CO₂

Downstream Processing

The intermediate 2-ABA-CoA is highly unstable and is rapidly processed by other enzymes in the pathway.[8] While the precise roles of PqsB and PqsC are still under investigation, they are believed to be involved in recruiting the fatty acid precursor for the subsequent condensation.[9] The cyclization of 2-ABA-CoA, followed by condensation with a β-keto fatty acid, leads to the formation of 2-heptyl-4-quinolone (HHQ), the direct precursor to PQS.[2][9] In some contexts, 2-ABA-CoA can also spontaneously cyclize to form 2,4-dihydroxyquinoline (DHQ).[7]

Genetic Organization: The pqs Operon

In P. aeruginosa, the genes encoding the core enzymes of this pathway are clustered in the pqsABCDE operon. This genetic arrangement ensures the coordinated expression of all necessary components for quinolone biosynthesis.[4] The operon is a functional unit of DNA containing a cluster of these genes under the control of a single promoter.[6]

pqs_operon cluster_operon pqsABCDE Operon cluster_annotations promoter Promoter pqsA pqsA pqsB pqsB A_label Anthranilate- CoA Ligase pqsA->A_label pqsC pqsC pqsD pqsD pqsE pqsE D_label Ketosynthase pqsD->D_label terminator Terminator E_label Thioesterase/ Hydrolase pqsE->E_label

Genetic organization of the pqsABCDE operon.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of the core enzymes PqsA and PqsD have been characterized, providing insight into their substrate affinities.

EnzymeSubstrateKm (µM)Reference
PqsA Anthranilate3[6][10][11]
Coenzyme A (CoA)22[6][10][11]
ATP71[6][10][11]
PqsD Anthraniloyl-CoA35 ± 4[7]
Malonyl-CoA104 ± 37[7]
Malonyl-ACP18 ± 2[7]
Table 1: Michaelis-Menten constants (Km) for key enzymes in the 2-ABA-CoA pathway.

Experimental Protocols

Protocol for PqsA (Anthranilate-CoA Ligase) Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of PqsA by monitoring the formation of anthraniloyl-CoA.

Principle: The product, anthraniloyl-CoA, has a distinct absorbance maximum at 365 nm, allowing for direct monitoring of the reaction progress. The rate of increase in absorbance at 365 nm is proportional to the enzyme activity. The extinction coefficient (ε) for anthraniloyl-CoA at 365 nm is 5.5 mM⁻¹·cm⁻¹.[5]

Reagents & Buffers:

  • Assay Buffer: 100 mM HEPES, pH 8.0 (optimal activity is at pH 8.5)[5][10]

  • Substrate Stock Solutions:

    • 10 mM Anthranilate (potassium salt) in purified water.

    • 4 mM Coenzyme A (lithium salt) in purified water.

    • 10 mM ATP in purified water.

  • Enzyme: Purified PqsA enzyme diluted in a suitable buffer (e.g., 100 mM Tris-HCl, 2 mM MgCl₂, 2 mM DTT, pH 7.8).[9]

Procedure:

  • Prepare a 0.5 mL reaction mixture in a quartz cuvette containing:

    • 100 mM HEPES, pH 8.0

    • 2 mM MgCl₂

    • 0.2 mM Dithiothreitol (DTT)

    • 0.4 mM Coenzyme A

    • 1 mM ATP

    • Purified PqsA enzyme (concentration should be determined empirically to ensure a linear reaction rate).

  • Equilibrate the mixture in a temperature-controlled spectrophotometer at 37°C for 1-3 minutes.

  • Initiate the reaction by adding anthranilate to a final concentration of 0.5 mM.

  • Immediately begin monitoring the increase in absorbance at 365 nm for 5-10 minutes, recording data points at regular intervals (e.g., every 15-30 seconds).

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time curve.

Protocol for Analysis of Quinolones by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of quinolone products (e.g., HHQ, PQS) from bacterial culture supernatants.

Principle: Quinolones are hydrophobic molecules that can be efficiently extracted from aqueous culture media using an organic solvent. Quantification is achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[12] Chemical derivatization, such as acetylation, can be used to improve the chromatographic properties of PQS.[13]

Procedure:

  • Sample Preparation:

    • Grow P. aeruginosa cultures under desired conditions.

    • Centrifuge the culture to pellet the cells. Collect the supernatant.

  • Extraction:

    • To 500 µL of culture supernatant, add 500 µL of ethyl acetate (B1210297) acidified with 0.1% acetic acid.

    • Vortex vigorously for 1 minute and centrifuge to separate the phases.

    • Carefully transfer the upper organic phase to a new tube.

    • Repeat the extraction two more times, pooling the organic phases.

  • Drying and Reconstitution:

    • Evaporate the pooled ethyl acetate extract to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried extract in a known volume (e.g., 200 µL) of methanol (B129727) containing 0.1% citric acid.[14]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Chromatography: Separation is typically performed on a C18 reversed-phase column. A common mobile phase consists of a gradient of methanol and water, both containing an acid modifier like 0.1% formic or citric acid.[14][15]

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) for high specificity. Precursor and product ions for target quinolones must be determined empirically or from the literature.

    • Quantification: Generate a standard curve using authentic chemical standards of the quinolones of interest and compare sample signals to this curve for absolute quantification.[12]

Visualizations of Pathway and Workflows

biosynthetic_pathway Anthranilate Anthranilate PqsA PqsA Anthranilate->PqsA Anthraniloyl_CoA Anthraniloyl-CoA PqsD PqsD Anthraniloyl_CoA->PqsD Malonyl_CoA Malonyl-CoA Malonyl_CoA->PqsD ABA_CoA This compound (2-ABA-CoA) PqsBC PqsB/C/E ABA_CoA->PqsBC HHQ 2-Heptyl-4-quinolone (HHQ) PqsA->Anthraniloyl_CoA AMP_out AMP + PPi PqsA->AMP_out PqsD->ABA_CoA CO2_out CoA + CO₂ PqsD->CO2_out PqsBC->HHQ ATP_in ATP + CoA ATP_in->PqsA

Core 2-ABA-CoA biosynthetic pathway.

experimental_workflow cluster_gene Gene to Protein cluster_assay Enzyme Characterization cluster_analysis Product Analysis Clone Clone pqsA gene into expression vector Express Heterologous expression (e.g., in E. coli) Clone->Express Purify Purify PqsA protein (e.g., His-tag affinity chrom.) Express->Purify Assay Perform continuous spectrophotometric assay Purify->Assay TLC Confirm product formation via TLC analysis Purify->TLC Kinetics Determine Km for substrates (Anthranilate, CoA, ATP) Assay->Kinetics Inhibition Screen for inhibitors Assay->Inhibition LCMS Confirm product identity via LC-MS TLC->LCMS

Experimental workflow for PqsA characterization.

Conclusion and Future Directions

The this compound biosynthetic pathway represents a central hub in the regulation of bacterial virulence, making it an attractive target for the development of novel therapeutics. The enzymes PqsA and PqsD, which catalyze the core reactions, are essential for the production of quinolone signals. This guide has detailed the fundamental biochemistry of this pathway, provided quantitative data, and outlined robust experimental protocols for its study. Future research should focus on elucidating the precise mechanisms of the downstream enzymes (PqsB, PqsC, PqsE), exploring the substrate specificities of the core enzymes further, and leveraging this knowledge for the structure-based design of potent and specific inhibitors. Such efforts could lead to the development of anti-virulence drugs that disarm pathogens like P. aeruginosa without exerting selective pressure for resistance.

References

The Central Role of 2-Aminobenzoylacetyl-CoA in the Biosynthesis of Acridone and Quinolone Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzoylacetyl-CoA is a pivotal, yet transient, intermediate in the secondary metabolism of various organisms, notably in bacteria and plants. It stands at a crucial metabolic crossroads, directing the flow of the shikimate pathway-derived precursor, anthraniloyl-CoA, towards the synthesis of two major classes of bioactive alkaloids: quinolones and acridones. These alkaloids exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making the biosynthetic pathways that produce them attractive targets for metabolic engineering and drug discovery. This technical guide provides an in-depth exploration of the formation, conversion, and significance of this compound, detailing the enzymatic players, their regulation, and the experimental methodologies used to study these processes.

Introduction

Secondary metabolites are a rich source of novel therapeutics and high-value chemicals. Among these, alkaloids derived from the anthranilate pathway are of significant interest. This compound emerges as a key intermediate in the biosynthesis of acridone (B373769) and quinolone alkaloids. Its formation from anthraniloyl-CoA and malonyl-CoA represents a committed step towards these specialized metabolic fates. Understanding the enzymology, regulation, and metabolic flux through this intermediate is critical for harnessing these pathways for biotechnological applications.

Biosynthesis of this compound

The journey to acridone and quinolone alkaloids begins with the activation of anthranilate to anthraniloyl-CoA. This reaction is catalyzed by an anthranilate-CoA ligase . In the context of quinolone biosynthesis in Pseudomonas aeruginosa, this enzyme is known as PqsA[1].

The subsequent and defining step is the condensation of anthraniloyl-CoA with malonyl-CoA to yield This compound . This reaction is catalyzed by different enzymes depending on the final product. In the biosynthesis of quinolones in Pseudomonas aeruginosa, this step is carried out by an anthraniloyl-CoA anthraniloyltransferase , the product of the pqsD gene[2][3][4]. In the case of acridone alkaloid biosynthesis in plants like Ruta graveolens, a type III polyketide synthase known as acridone synthase (ACS) catalyzes the condensation of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA, with this compound being a proposed intermediate that undergoes subsequent cyclization[5].

The overall reaction for the formation of this compound is:

Anthraniloyl-CoA + Malonyl-CoA → this compound + CoA + CO₂ [2]

Metabolic Fate of this compound

This compound is a branch-point metabolite that can be channeled into distinct biosynthetic pathways, leading to either quinolone or acridone alkaloids.

Quinolone Alkaloid Biosynthesis

In Pseudomonas aeruginosa, this compound is a direct precursor for the synthesis of 2-heptyl-4-quinolone (HHQ) and the Pseudomonas Quinolone Signal (PQS), which are important for quorum sensing and virulence[1][6]. The this compound intermediate can spontaneously cyclize to form 4-hydroxy-2(1H)-quinolone. However, in the presence of the enzyme this compound thioesterase (PqsE), the CoA moiety is removed to form the stable 2-aminobenzoylacetate[2][4]. This is then further processed to generate the diverse array of quinolone signaling molecules.

Acridone Alkaloid Biosynthesis

In plants such as Ruta graveolens, acridone synthase (ACS) utilizes N-methylanthraniloyl-CoA and three molecules of malonyl-CoA to produce 1,3-dihydroxy-N-methylacridone[5]. The proposed mechanism involves the formation of a polyketide intermediate derived from the initial condensation, which then undergoes intramolecular cyclization reactions to form the characteristic tricyclic acridone scaffold.

Key Enzymes and Their Regulation

Anthranilate-CoA Ligase (PqsA)

PqsA is an essential enzyme for the initiation of the PQS biosynthesis pathway in P. aeruginosa. It activates anthranilate by ligating it to Coenzyme A[1]. The expression of the pqsABCDE operon, which includes pqsA, is tightly regulated by the quorum-sensing network of the bacterium, including the transcriptional regulator MvfR (PqsR) and is influenced by the availability of anthranilate precursors[7][8].

Anthraniloyl-CoA Anthraniloyltransferase (PqsD)

PqsD catalyzes the condensation of anthraniloyl-CoA and malonyl-CoA to form this compound. This enzyme is a key player in the biosynthesis of 2-alkyl-4(1H)-quinolones[2][3].

Acridone Synthase (ACS)

Acridone synthase is a plant type III polyketide synthase that shares sequence homology with chalcone (B49325) synthase[5]. The expression and activity of ACS in Ruta graveolens are differentially regulated by light and fungal elicitors, suggesting a role for acridone alkaloids in plant defense[5]. Light tends to decrease ACS transcript abundance and polypeptide levels, while elicitor treatment leads to a transient increase[5].

Quantitative Data

Quantitative data on the enzymes and pathways involving this compound are crucial for metabolic engineering and synthetic biology applications. Below are tables summarizing available data.

Table 1: Product Yields from Engineered Biosynthetic Pathways

ProductHost OrganismPrecursorsTiterReference
1,3-dihydroxy-9(10H)-acridone (DHA)Escherichia coliAnthranilate, Malonyl-CoA17.3 mg/L[9]
1,3-dihydroxy-10-methylacridone (NMA)Escherichia coliN-methylanthranilate, Malonyl-CoA26.0 mg/L[9][10]

Table 2: Kinetic Parameters of Related Enzymes

EnzymeSubstrateKmVmax/kcatReference
Actinorhodin (B73869) Minimal PKSMalonyl-CoA-Half-maximal rate at 19.7 ± 5.1 nM MAT[11]
Acetyl-CoA SynthetaseAcetate (B1210297)--[12]

Note: Specific kinetic data for the direct synthesis and consumption of this compound are limited in the reviewed literature. The data presented are for related enzymes in polyketide synthesis to provide context.

Experimental Protocols

Detailed experimental protocols are essential for the study of this compound and its related metabolic pathways.

Enzymatic Synthesis of Anthraniloyl-CoA

This protocol is adapted from methods for the enzymatic synthesis of aromatic CoA esters[13][14][15][16].

Materials:

  • Anthranilic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 7.5-8.0)

  • Purified Anthranilate-CoA ligase (e.g., recombinant PqsA)

  • Reaction vessel

  • Incubator/water bath at 30-37°C

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0), 2 mM MgCl₂, 1 mM ATP, 0.4 mM CoA, and a suitable amount of purified anthranilate-CoA ligase[1].

  • Initiate the reaction by adding anthranilate to a final concentration of 0.5 mM[1].

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitor the formation of anthraniloyl-CoA spectrophotometrically by measuring the increase in absorbance at 365 nm (ε₃₆₅ = 5.5 mM⁻¹·cm⁻¹)[1].

  • Terminate the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidification.

Purification of Aromatic Acyl-CoA Esters

This protocol is a generalized procedure based on solid-phase extraction methods for acyl-CoAs[13][17].

Materials:

Procedure:

  • Condition a C18 SPE cartridge by washing with methanol, followed by HPLC-grade water, and finally with the aqueous ammonium acetate solution.

  • Load the enzymatic reaction mixture (after termination) onto the conditioned SPE cartridge.

  • Wash the cartridge with the aqueous ammonium acetate solution to remove unreacted substrates and salts.

  • Elute the purified anthraniloyl-CoA (or other aromatic acyl-CoAs) with a solution of methanol or acetonitrile in water.

  • Collect the fractions containing the acyl-CoA ester, which can be identified by UV absorbance.

  • Lyophilize the purified fractions to obtain the acyl-CoA as a stable powder.

LC-MS/MS Analysis of Acyl-CoA Esters

This protocol outlines the general parameters for the detection and quantification of acyl-CoA species, which can be optimized for this compound[18][19][20][21][22].

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.6 µm, 150 mm x 2.1 mm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of the acyl-CoA of interest from other components. A typical gradient might be: 0-2 min, 2% B; 2-15 min, 2-95% B; 15-20 min, 95% B; followed by re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-20 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion [M+H]⁺: The calculated m/z for this compound.

  • Product Ions: Characteristic fragment ions of the CoA moiety (e.g., m/z 428) and fragments corresponding to the loss of the CoA group [M-507+H]⁺[19][21].

  • Collision Energy and other MS parameters: To be optimized for the specific instrument and analyte.

Signaling Pathways and Logical Relationships

The biosynthesis of secondary metabolites involving this compound is embedded within broader metabolic and regulatory networks.

Biosynthetic Pathway of Acridone and Quinolone Alkaloids

Biosynthetic_Pathway cluster_primary_metabolism Primary Metabolism cluster_secondary_metabolism Secondary Metabolism Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase Anthraniloyl_CoA Anthraniloyl-CoA Anthranilate->Anthraniloyl_CoA Anthranilate-CoA Ligase (PqsA) 2_ABA_CoA This compound Anthraniloyl_CoA->2_ABA_CoA Anthraniloyl-CoA Anthraniloyltransferase (PqsD) / Acridone Synthase (ACS) Quinolones Quinolones 2_ABA_CoA->Quinolones Spontaneous Cyclization / PqsE Acridones Acridones 2_ABA_CoA->Acridones Acridone Synthase (further reactions) Malonyl_CoA Malonyl-CoA Malonyl_CoA->2_ABA_CoA

Caption: Biosynthesis of Quinolone and Acridone Alkaloids.

Experimental Workflow for Analysis

Experimental_Workflow Sample Biological Sample (e.g., Bacterial Culture, Plant Tissue) Extraction Acyl-CoA Extraction Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Data Processing and Quantification Analysis->Quantification

References

The Role of 2-Aminobenzoylacetyl-CoA as a Polyketide Synthase Precursor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-aminobenzoylacetyl-CoA, a key intermediate in the biosynthesis of quinolone alkaloids, which serves as a specialized precursor for a polyketide-like synthetic pathway. This document details the biosynthetic route, the enzymes involved, their kinetic properties, and comprehensive experimental protocols for their study.

Introduction

Polyketide synthases (PKSs) are a family of enzymes responsible for the biosynthesis of a vast array of structurally diverse and biologically active natural products.[1][2] These synthases typically use simple acyl-CoA thioesters, such as acetyl-CoA and malonyl-CoA, as starter and extender units, respectively.[3] However, the structural diversity of polyketides is greatly expanded through the incorporation of non-canonical starter units. One such precursor is this compound, derived from anthranilic acid. This molecule is the central intermediate in a Type III PKS-like pathway that leads to the production of 4-hydroxy-2(1H)-quinolones (HQs), a class of molecules with significant roles in bacterial cell-to-cell communication, also known as quorum sensing.[4][5] This guide focuses on the enzymatic machinery responsible for producing this compound, primarily drawing from the well-characterized pqs pathway in the opportunistic human pathogen Pseudomonas aeruginosa.

The Biosynthetic Pathway of this compound

The formation of this compound is a two-step enzymatic cascade that begins with the amino acid precursor anthranilate (2-aminobenzoate). This pathway effectively channels a primary metabolite into a specialized secondary metabolic route.[5][6]

Step 1: Activation of Anthranilate

The first committed step is the activation of anthranilate to a high-energy thioester, anthraniloyl-CoA. This reaction is catalyzed by an anthranilate-CoA ligase.[6] In P. aeruginosa, this enzyme is PqsA, the product of the pqsA gene.[7][8] The reaction proceeds via a two-step mechanism common to the CoA ligase family, involving the formation of an adenylated intermediate.[6]

Reaction: ATP + Anthranilate + CoA ⇌ AMP + Diphosphate + Anthraniloyl-CoA[6]

Step 2: Condensation with Malonyl-CoA

The activated starter unit, anthraniloyl-CoA, is then utilized by a condensing enzyme that functions analogously to a ketosynthase in classical polyketide synthesis. This enzyme, PqsD in P. aeruginosa, is an anthraniloyl-CoA anthraniloyltransferase.[9][10] It catalyzes a decarboxylative Claisen-like condensation between anthraniloyl-CoA and the extender unit, malonyl-CoA, to yield the final product, this compound.[9][11]

The mechanism involves the transfer of the anthraniloyl group from CoA to a catalytic cysteine residue within the PqsD active site, forming a covalent enzyme intermediate.[4][12] This intermediate then reacts with malonyl-CoA, which undergoes decarboxylation to form the diketide product, this compound.[9]

Overall Reaction: Anthraniloyl-CoA + Malonyl-CoA → this compound + CoA + CO₂[10]

Fate of this compound

This compound is a highly reactive β-keto thioester and a short-lived intermediate.[9] In the absence of subsequent enzymes, it can spontaneously cyclize to form the stable quinolone scaffold, 2,4-dihydroxyquinoline (DHQ).[9][12] Alternatively, the pathway-specific thioesterase PqsE can hydrolyze the thioester bond to release the CoA moiety, forming the stable product 2-aminobenzoylacetate (2-ABA).[9][11] This 2-ABA is then used by the PqsBC complex to generate 2-alkyl-4(1H)-quinolones (AQs), such as 2-heptyl-4-quinolone (HHQ).[11][13]

Biosynthesis of this compound Anthranilate Anthranilate PqsA PqsA (Anthranilate-CoA Ligase) Anthranilate->PqsA Anthraniloyl_CoA Anthraniloyl-CoA PqsD PqsD (Condensing Enzyme) Anthraniloyl_CoA->PqsD Two_ABA_CoA This compound DHQ 2,4-Dihydroxyquinoline (DHQ) Two_ABA_CoA->DHQ Spontaneous Cyclization PqsE PqsE (Thioesterase) Two_ABA_CoA->PqsE Two_ABA 2-Aminobenzoylacetate (2-ABA) PqsBC PqsBC Two_ABA->PqsBC AQs 2-Alkyl-4(1H)-quinolones (e.g., HHQ) PqsA->Anthraniloyl_CoA ATP, CoA AMP, PPi PqsD->Two_ABA_CoA Malonyl-CoA CoA, CO₂ PqsE->Two_ABA H₂O CoA PqsBC->AQs + Fatty Acid

Figure 1. Biosynthetic pathway leading to this compound.

Quantitative Enzyme Data

The efficiency and substrate specificity of the key enzymes in this pathway, PqsA and PqsD, have been characterized. The kinetic parameters provide crucial information for understanding pathway flux and for the design of enzyme inhibitors.

Table 1: Kinetic Parameters for PqsA (Anthranilate-CoA Ligase)
SubstrateKm (μM)Source
Anthranilate3[14]
Coenzyme A (CoA)22[14]
ATP71[14]

Data from P. aeruginosa PqsA expressed in E. coli.[14]

Table 2: Kinetic Parameters for PqsD (Condensing Enzyme)
SubstrateKM (μM)kcat (s-1)Source
Anthraniloyl-CoA (ACoA)0.875 ± 0.1400.01[9]
Malonyl-CoA (βK)*1300 ± 1580.01[9]

*The enzyme follows a ping-pong kinetic mechanism where Anthraniloyl-CoA is the first substrate.[9] The kcat value is for the overall reaction leading to 2-heptyl-4-quinolone (HHQ) formation.[9]

Experimental Protocols

The following protocols are synthesized from published methodologies for the expression, purification, and functional analysis of the key enzymes PqsA and PqsD.

Protocol 1: Recombinant Expression and Purification of His-tagged PqsA/PqsD

This protocol describes the expression of N-terminally His-tagged PqsA or PqsD in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).

1. Gene Cloning and Expression Vector:

  • Clone the codon-optimized gene for pqsA or pqsD into an expression vector such as pET28a, which incorporates an N-terminal hexahistidine (His₆) tag followed by a protease cleavage site (e.g., TEV).[15]
  • Transform the resulting plasmid into an E. coli expression strain, such as BL21(DE3).[11]

2. Protein Expression:

  • Inoculate 1 L of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) with an overnight culture of the transformed E. coli.
  • Grow the culture at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.
  • Continue incubation at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.

3. Cell Lysis and Clarification:

  • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).
  • Resuspend the cell pellet in Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).
  • Lyse the cells by sonication on ice or using a French press.
  • Clarify the lysate by ultracentrifugation (e.g., 30,000 x g for 45 min at 4°C) to remove cell debris.

4. Immobilized Metal Affinity Chromatography (IMAC):

  • Equilibrate a Ni-NTA agarose (B213101) column with Lysis Buffer.[16]
  • Load the clarified supernatant onto the column.
  • Wash the column with several column volumes of Wash Buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
  • Elute the His-tagged protein with Elution Buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 250-500 mM imidazole).
  • Collect fractions and analyze by SDS-PAGE to assess purity.

5. (Optional) Tag Removal and Final Purification:

  • If required, dialyze the purified protein against a suitable buffer and treat with TEV protease to cleave the His-tag.
  • Pass the cleaved protein solution back over the Ni-NTA column to remove the protease and the cleaved tag.
  • Perform a final polishing step using size-exclusion chromatography to obtain highly pure, aggregate-free protein.

Protocol 2: In Vitro Assay for PqsA (Anthranilate-CoA Ligase) Activity

This spectrophotometric assay continuously monitors the formation of anthraniloyl-CoA.

1. Reaction Mixture:

  • Prepare a reaction mixture in a quartz cuvette containing:
  • 50 mM Tris-HCl or HEPES buffer (optimal pH is 8.5)[14]
  • 5 mM MgCl₂
  • 2 mM ATP
  • 0.5 mM Coenzyme A (CoA)
  • 50 µM Anthranilic acid
  • The total reaction volume is typically 200 µL to 1 mL.

2. Enzyme Reaction:

  • Pre-incubate the reaction mixture at a constant temperature (e.g., 30°C) for 5 minutes.
  • Initiate the reaction by adding a known amount of purified PqsA enzyme (e.g., 1-5 µg).
  • Immediately monitor the increase in absorbance at 365 nm, which corresponds to the formation of the anthraniloyl-CoA thioester product.[14]

3. Data Analysis:

  • Calculate the initial reaction velocity using the molar extinction coefficient of anthraniloyl-CoA.
  • To determine kinetic parameters (Km, Vmax), vary the concentration of one substrate while keeping the others saturated and fit the data to the Michaelis-Menten equation.[14]

Protocol 3: In Vitro Assay for PqsD (Condensing Enzyme) Activity

This protocol describes an endpoint assay to detect the formation of the final quinolone product, which is often analyzed by LC-MS.

1. Reaction Mixture:

  • Prepare a reaction mixture in a microcentrifuge tube containing:
  • 50 mM HEPES buffer, pH 8.2[17]
  • 100 µM Anthraniloyl-CoA (substrate 1)
  • 250 µM Malonyl-CoA (substrate 2)[17]
  • The total reaction volume can be 50-100 µL.

2. Enzyme Reaction:

  • Pre-incubate the mixture at 30°C for 5 minutes.
  • Initiate the reaction by adding purified PqsD enzyme (e.g., 20 nM).[17]
  • Incubate for a fixed time (e.g., 30-60 minutes).

3. Reaction Quenching and Product Extraction:

  • Stop the reaction by adding an equal volume of ice-cold formic acid or acidified ethyl acetate.[18]
  • Vortex vigorously to extract the quinolone products into the organic phase.
  • Centrifuge to separate the phases and carefully transfer the organic layer to a new tube.

4. Product Analysis (LC-MS):

  • Evaporate the organic solvent under a stream of nitrogen.
  • Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile/water).
  • Analyze the sample using reverse-phase liquid chromatography coupled to a mass spectrometer (LC-MS/MS).[19][20]
  • Monitor for the mass of the expected product (e.g., 2,4-dihydroxyquinoline, m/z = 162.05 [M+H]⁺).

Visualized Workflows

The following diagrams illustrate the logical relationships in the biosynthetic pathway and a typical experimental workflow for its in vitro reconstitution.

In Vitro Reconstitution Workflow cluster_prep 1. Enzyme Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Product Analysis Clone Clone pqsA & pqsD into Expression Vector Express Express His-tagged Proteins in E. coli Clone->Express Purify Purify via IMAC & SEC Express->Purify AddEnzymes Initiate with PqsA + PqsD Purify->AddEnzymes Setup Prepare Reaction Buffer (HEPES, MgCl₂, ATP, CoA, Anthranilate, Malonyl-CoA) Setup->AddEnzymes Incubate Incubate at 30°C Quench Quench Reaction (e.g., Formic Acid) Incubate->Quench AddEnzymes->Incubate Extract Extract with Ethyl Acetate Quench->Extract Analyze Analyze by LC-MS/MS Extract->Analyze Quantify Quantify Products (DHQ, 2-ABA) Analyze->Quantify

Figure 2. Experimental workflow for in vitro reconstitution.

Conclusion

This compound represents a fascinating junction between primary and secondary metabolism, serving as a dedicated precursor for a polyketide-like pathway outside the canonical PKS machinery. The enzymes PqsA and PqsD form an efficient two-step cascade to generate this reactive intermediate, which is foundational for the biosynthesis of a wide range of bacterial quinolone signaling molecules. Understanding the structure, function, and kinetics of these enzymes not only illuminates a unique biosynthetic strategy but also provides validated targets for the development of novel anti-virulence agents to combat pathogens like P. aeruginosa. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to investigate this pathway further.

References

The Biological Frontier of 2-Aminobenzoylacetyl-CoA Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 6, 2025 – Researchers in drug discovery and molecular biology are increasingly focusing on the intricate roles of coenzyme A (CoA) derivatives in cellular signaling and disease. Among these, 2-Aminobenzoylacetyl-CoA derivatives are emerging as a class of molecules with significant, yet largely unexplored, therapeutic potential. This technical guide provides an in-depth overview of the current understanding and future directions for the research and development of these compounds, targeting researchers, scientists, and drug development professionals.

While direct research on this compound derivatives is nascent, a wealth of information on structurally related compounds, including derivatives of 2-aminobenzoic acid, 2-aminobenzothiazole (B30445), and other acyl-CoA molecules, offers a robust framework for predicting their biological activities and guiding future investigations. These related compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Predicted Biological Activities and Therapeutic Potential

Based on the activities of analogous molecular structures, this compound derivatives are hypothesized to possess a range of biological effects. Derivatives of 2-aminobenzoic acid have been noted for their antifungal, antibacterial, antimalarial, and anti-inflammatory properties[1]. Similarly, 2-aminobenzothiazole derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines, with some compounds showing potent inhibitory effects[2][3].

The Coenzyme A moiety suggests a critical role in metabolic pathways and cellular signaling. CoA and its thioesters, such as acetyl-CoA and malonyl-CoA, are central to cellular metabolism and the regulation of protein activity through mechanisms like allosteric interactions and protein acetylation[4][5][6]. Therefore, this compound derivatives could potentially modulate key metabolic and signaling pathways implicated in diseases ranging from cancer to metabolic disorders.

Quantitative Data on Related Compounds

To facilitate comparative analysis, the following table summarizes the biological activities of selected 2-aminobenzamide (B116534) and 2-aminobenzothiazole derivatives, which can serve as a benchmark for future studies on this compound derivatives.

Compound ClassDerivativeTarget/AssayActivity (IC50/Inhibition)Reference
2-Aminobenzamide 2-Amino-N-(4-fluorophenyl)benzamideAspergillus fumigatusMore potent than standard Clotrimazole[7]
2-Aminobenzamide Compound 5 (structure in source)Aspergillus fumigatusExcellent antifungal activity[7]
2-Aminobenzothiazole Compound 8i (structure in source)MCF7 cancer cell lineIC50 = 6.34 μM[3]
2-Aminobenzothiazole Compound 8m (structure in source)MCF7 cancer cell lineIC50 = 8.30 µM[3]
2-Aminobenzothiazole OMS1PI3Kγ47% inhibition at 100 μM[2]
2-Aminobenzothiazole OMS2PI3Kγ48% inhibition at 100 μM[2]
2-Aminobenzothiazole OMS14PIK3CD/PIK3R165% inhibition[2]

Key Signaling Pathways

The involvement of CoA derivatives in cellular signaling is well-documented. Understanding these pathways is crucial for elucidating the mechanism of action of novel this compound derivatives.

One such critical pathway is the malonyl-CoA/long-chain acyl-CoA (LC-CoA) pathway, which plays a role in glucose-induced insulin (B600854) secretion[8]. Malonyl-CoA, derived from glucose metabolism, inhibits fatty acid oxidation, thereby increasing the availability of LC-CoA for lipid signaling involved in exocytosis[8]. It is plausible that this compound derivatives could interfere with or modulate this pathway, impacting insulin secretion and glucose metabolism.

Another significant area is the biosynthesis of malonyl-CoA itself. While the carboxylation of acetyl-CoA is the primary route, an alternative pathway involving the dehydrogenation of oxaloacetate has been identified[9][10]. This novel pathway could be a target for this compound derivatives to modulate the intracellular pool of malonyl-CoA, which is a key precursor for the biosynthesis of numerous natural products and a critical signaling molecule[9][10].

Malonyl_CoA_Signaling_Pathway Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcidOxidation Fatty Acid Oxidation MalonylCoA->FattyAcidOxidation Inhibits LC_CoA Long-Chain Acyl-CoA InsulinSecretion Insulin Secretion LC_CoA->InsulinSecretion Promotes

Malonyl-CoA pathway in insulin secretion.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of novel compounds. The following protocols are adapted from studies on related molecules and can be applied to the investigation of this compound derivatives.

General Synthesis of 2-Aminobenzoic Acid Derivatives

Derivatives of 2-aminobenzoic acid can be synthesized by adding aromatic halides to a stirred solution of the aminobenzoic acid in pyridine. For benzyl-based derivatives, the reaction mixture is typically refluxed for over 24 hours[1]. N-functionalized derivatives of methyl anthranilate can be prepared by reacting it with various acid chlorides to yield amide derivatives, which can be further converted to benzohydrazide (B10538) derivatives by reacting them with hydrazine[1].

Synthesis_Workflow start 2-Aminobenzoic Acid / Methyl Anthranilate step1 React with Aromatic Halide / Acid Chloride start->step1 intermediate Amide Derivative step1->intermediate step2 React with Hydrazine intermediate->step2 product Benzohydrazide Derivative step2->product

General synthesis workflow for derivatives.
Synthesis of 2-Aminobenzothiazole Derivatives

A common method for synthesizing 2-aminobenzothiazole derivatives involves coupling aminobenzothiazole with monochloroacetyl chloride at 0 °C in acetone (B3395972) to produce (1-chloroacetyl)-2-aminobenzothiazole. This intermediate is then condensed with a specific amine to yield the final product[2].

Antimicrobial Screening

Synthesized compounds can be screened for their antimicrobial activities against a panel of Gram-positive and Gram-negative bacteria, as well as various fungal strains. A standard bioassay technique, such as the one specified in the US pharmacopeia, can be used, with initial screening concentrations typically around 25 μg/mL[7].

Anticancer Activity Evaluation

The antiproliferative properties of the synthesized compounds can be assessed against a panel of human cancer cell lines, such as lung cancer (A549) and breast cancer (MCF-7) cell lines[2]. The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined to quantify the anticancer activity[3].

Enzyme Inhibition Assays

To investigate the mechanism of action, enzyme inhibition assays are crucial. For instance, the inhibitory potential of compounds against kinases like PI3Kγ can be evaluated at a specific concentration (e.g., 100 μM) to determine the percentage of inhibition[2].

Future Directions

The field of this compound derivatives is ripe for exploration. Future research should focus on the targeted synthesis of a library of these compounds and a comprehensive evaluation of their biological activities. High-throughput screening against various disease models, coupled with detailed mechanistic studies, will be pivotal in unlocking their therapeutic potential. Furthermore, understanding their role in modulating key metabolic and signaling pathways will provide a solid foundation for the development of novel therapeutics for a range of human diseases.

References

Structural Characterization of 2-Aminobenzoylacetyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzoylacetyl-CoA is a critical intermediate in the anaerobic metabolism of aromatic compounds, notably in denitrifying bacteria such as Azoarcus evansii. Its unique structure, featuring a reactive thioester bond and an aromatic amine, makes it a key player in enzymatic dearomatization pathways. Understanding the precise structural features of this molecule is essential for elucidating enzyme mechanisms, developing enzyme inhibitors, and engineering novel biosynthetic pathways. This technical guide provides an overview of the structural characterization of this compound, outlining the established experimental methodologies for its synthesis, purification, and analysis. While specific crystallographic or comprehensive NMR data for this exact molecule is not publicly available, this document details the general protocols and expected outcomes based on the analysis of analogous acyl-CoA thioesters.

Introduction

Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic processes, including the Krebs cycle, fatty acid metabolism, and the biosynthesis of secondary metabolites.[1][2][3][4] They act as acyl group carriers, activating carboxylic acids for various biochemical transformations.[5] this compound is a specialized acyl-CoA that serves as a substrate for the flavoprotein 2-aminobenzoyl-CoA monooxygenase/reductase, an enzyme that catalyzes the challenging dearomatization of the benzene (B151609) ring.[6][7] The structural elucidation of such intermediates is fundamental to understanding the catalytic mechanisms of the enzymes that process them.

This guide outlines the multi-technique approach required for the definitive structural characterization of this compound, including its synthesis, purification, and analysis by mass spectrometry and nuclear magnetic resonance spectroscopy.

Metabolic Significance

This compound is a key intermediate in the anaerobic degradation pathway of aromatic compounds. In organisms like Azoarcus evansii, it is enzymatically converted in a reaction that involves monooxygenation and reduction, leading to the breakdown of the aromatic ring. This process is of significant interest for bioremediation and industrial biotechnology.

Metabolic_Pathway cluster_0 Anaerobic Degradation of Aromatic Compounds Aromatic_Precursors Aromatic Precursors (e.g., Anthranilate) Two_ABA_CoA 2-Aminobenzoyl-CoA Aromatic_Precursors->Two_ABA_CoA Activation Target_Molecule This compound Two_ABA_CoA->Target_Molecule Acylation Enzyme 2-Aminobenzoyl-CoA Monooxygenase/Reductase Target_Molecule->Enzyme Substrate Dearomatized_Product Dearomatized Product Enzyme->Dearomatized_Product Catalysis (O2, NADH) Central_Metabolism Central Metabolism Dearomatized_Product->Central_Metabolism Further Degradation

Caption: Metabolic context of this compound in anaerobic degradation.

Synthesis and Purification

As this compound is not commercially available, a chemo-enzymatic approach is typically employed for its synthesis. This provides a reliable method for producing the delicate biological intermediate for analytical studies.[5][8]

General Experimental Protocol: Chemo-Enzymatic Synthesis
  • Activation of 2-Aminobenzoic Acid: 2-Aminobenzoic acid (anthranilic acid) is first activated. This can be achieved chemically by converting it to an N-hydroxysuccinimide (NHS) ester or enzymatically using a suitable CoA ligase.

  • Thioester Formation: The activated 2-aminobenzoyl moiety is then reacted with Coenzyme A (CoASH) to form 2-aminobenzoyl-CoA.

  • Enzymatic Acylation: The final acetyl group is added via an enzymatic reaction, likely using a specific acetyltransferase, to yield this compound.

  • Purification: The target compound is purified from the reaction mixture using solid-phase extraction (SPE) followed by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9] Fractions are typically monitored by UV absorbance at ~260 nm (for the adenine (B156593) moiety of CoA) and a wavelength specific to the aminobenzoyl group.

Experimental_Workflow cluster_workflow General Workflow for Characterization node_synthesis Chemo-Enzymatic Synthesis node_purification Purification (SPE, RP-HPLC) node_synthesis->node_purification node_confirmation Structural Confirmation node_purification->node_confirmation node_ms LC-MS/MS Analysis node_confirmation->node_ms Molecular Weight & Fragmentation node_nmr NMR Spectroscopy (1H, 13C, COSY) node_confirmation->node_nmr Atom Connectivity & Environment node_data Data Integration & Structural Elucidation node_ms->node_data node_nmr->node_data

Caption: General experimental workflow for synthesis and structural analysis.

Structural Characterization Techniques

A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is required for unambiguous structural confirmation.

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive technique used to determine the molecular weight of the synthesized compound and to study its fragmentation patterns, confirming its identity.

Expected Data:

  • Molecular Ion: The expected mass of the protonated molecule [M+H]⁺ would be calculated based on its molecular formula (C₂₉H₄₂N₈O₁₈P₃S).

  • Fragmentation Pattern: Acyl-CoA compounds exhibit characteristic fragmentation patterns. A key diagnostic fragment corresponds to the adenosine (B11128) 3',5'-diphosphate moiety at m/z 428.0365.[10] Another common fragmentation event is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[1] Tandem MS (MS/MS) experiments would be used to confirm these fragments.

Technique Parameter Expected Observation for Acyl-CoAs
LC-MS (Positive Mode) Parent Ion [M+H]⁺Corresponds to the exact mass of this compound.
Tandem MS (MS/MS) Key Fragment Ionm/z 428.0365 (Adenosine 3',5'-diphosphate).[10]
Tandem MS (MS/MS) Neutral Loss506.9952 Da (Loss of 3'-phospho-ADP moiety).[10]
Tandem MS (MS/MS) Other FragmentsIons corresponding to pantetheine (B1680023) and the 2-aminobenzoylacetyl group.

General Protocol for LC-MS/MS Analysis:

  • Sample Preparation: Purified, lyophilized this compound is reconstituted in a suitable solvent, often an aqueous solution with a small amount of acid (e.g., 0.1% formic acid).

  • Chromatography: The sample is injected onto a C18 reverse-phase column and eluted with a gradient of acetonitrile (B52724) in water (both containing formic acid).

  • Mass Spectrometry: The eluent is directed to an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition: Data is acquired in both full scan (MS1) mode to identify the parent ion and data-dependent MS/MS (MS2) mode to capture fragmentation spectra of the ion of interest.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of each atom in the molecule. While a complete, assigned spectrum for this compound is not publicly available, analysis would be based on known spectra of Coenzyme A and related aromatic compounds.[11][12]

Expected Data:

  • ¹H NMR: Would show distinct signals for the aromatic protons of the aminobenzoyl ring, the methylene (B1212753) protons of the acetyl group, and the characteristic resonances of the pantetheine and adenosine moieties of the CoA backbone. For a related compound, a signal for hydrogens at C-6 was observed as a singlet at 3.01 ppm.[7]

  • ¹³C NMR: Would confirm the number of unique carbon environments, including the thioester carbonyl, the ketone carbonyl, and the aromatic carbons.

  • 2D NMR (COSY, HSQC): These experiments would be crucial for definitively assigning the proton and carbon signals and confirming the connectivity between the 2-aminobenzoylacetyl group and the sulfur atom of Coenzyme A.

Nucleus Expected Chemical Shift Region (ppm) Key Structural Information
¹H 6.5 - 8.0Protons on the 2-aminobenzoyl aromatic ring.
¹H ~3.5 - 4.5Protons on the pantetheine arm and ribose sugar.
¹H ~3.0Methylene protons adjacent to the thioester.
¹H ~2.4Methyl protons of the acetyl group.
¹³C ~190-200Thioester and ketone carbonyl carbons.
¹³C 110 - 150Aromatic carbons.

General Protocol for NMR Analysis:

  • Sample Preparation: A sufficient quantity (typically >0.5 mg) of highly purified this compound is dissolved in a deuterated solvent, such as D₂O, with a known reference standard (e.g., DSS or TSP).

  • Data Acquisition: 1D ¹H and ¹³C spectra, along with 2D experiments like COSY, HSQC, and HMBC, are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Data Processing and Analysis: Spectra are processed (Fourier transformation, phasing, baseline correction) and analyzed to assign chemical shifts, determine coupling constants, and establish the complete molecular structure.

Conclusion

The structural characterization of this compound is a critical step toward understanding its role in anaerobic metabolism and harnessing the enzymes that act upon it for biotechnological applications. While this guide outlines the necessary and established methodologies based on analogous compounds, the generation of specific, high-resolution analytical data through these techniques is required for its definitive elucidation. The combination of chemo-enzymatic synthesis, HPLC purification, high-resolution mass spectrometry, and multidimensional NMR spectroscopy provides a robust framework for the complete structural assignment of this important metabolic intermediate.

References

An In-depth Technical Guide to the Core Enzymes of 2-Aminobenzoylacetyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key enzymes involved in the metabolism of 2-aminobenzoylacetyl-CoA, a critical intermediate in the biosynthesis of quinolone signaling molecules in pathogenic bacteria such as Pseudomonas aeruginosa. This document details the catalytic mechanisms, quantitative data, and experimental protocols for the core enzymes, offering valuable insights for research and the development of novel antimicrobial therapeutics.

Introduction to this compound Metabolism

This compound is a pivotal, albeit unstable, metabolic intermediate situated at the crossroads of secondary metabolite biosynthesis.[1] Its metabolism is most extensively studied in the context of the production of 2-alkyl-4(1H)-quinolones (AQs), which are involved in quorum sensing, virulence factor regulation, and biofilm formation in Pseudomonas aeruginosa.[2][3][4] The core enzymes in this pathway represent attractive targets for the development of anti-virulence drugs.[5] This guide will focus on the key enzymes responsible for the synthesis and subsequent conversion of this compound.

Core Enzymes in this compound Metabolism

The metabolism of this compound is primarily characterized by its biosynthesis from anthraniloyl-CoA and malonyl-CoA, and its subsequent conversion to various quinolone structures. The key enzymes in this pathway are PqsD, the PqsBC complex, and PqsL. Additionally, the degradation of the related precursor, 2-aminobenzoyl-CoA, is initiated by 2-aminobenzoyl-CoA monooxygenase/reductase.

PqsD (Anthraniloyl-CoA:malonyl-CoA Anthraniloyltransferase)

PqsD is a FabH-like enzyme that catalyzes the initial and committing step in the biosynthesis of this compound.[1][6] It performs a decarboxylative Claisen condensation of anthraniloyl-CoA and malonyl-CoA to yield this compound.[3]

Reaction: Anthraniloyl-CoA + Malonyl-CoA → this compound + CoA + CO₂

PqsBC (2-heptyl-4(1H)-quinolone synthase)

The PqsBC enzyme is a heterodimeric complex composed of PqsB and PqsC that catalyzes the condensation of an acyl-CoA (typically octanoyl-CoA) with 2-aminobenzoylacetate (2-ABA), which is formed from the unstable this compound, to produce 2-heptyl-4(1H)-quinolone (HHQ).[2][7] PqsC contains the active site, featuring a catalytic dyad of Cys-129 and His-269, while PqsB is thought to be essential for the proper folding and stability of PqsC.[5][8]

Reaction: Octanoyl-CoA + 2-Aminobenzoylacetate → 2-Heptyl-4(1H)-quinolone + CoA + H₂O

PqsL (2-aminobenzoylacetate monooxygenase)

PqsL is a flavoprotein monooxygenase that acts on 2-aminobenzoylacetate (2-ABA), the substrate of PqsBC.[9] It hydroxylates the amino group of 2-ABA to form the unstable intermediate 2-hydroxylaminobenzoylacetate (2-HABA).[9] This intermediate is then preferentially used by PqsBC to produce 2-alkyl-4-hydroxyquinoline N-oxides (AQNOs), which are potent antibiotic compounds.[9]

Reaction: 2-Aminobenzoylacetate + Reduced Flavin → 2-Hydroxylaminobenzoylacetate + Oxidized Flavin

2-Aminobenzoyl-CoA Monooxygenase/Reductase

In some denitrifying bacteria, the degradation of 2-aminobenzoyl-CoA is initiated by a novel flavoenzyme, 2-aminobenzoyl-CoA monooxygenase/reductase.[10] This enzyme catalyzes both the monooxygenation and subsequent reduction of the aromatic ring of 2-aminobenzoyl-CoA.[11] The reaction requires NADH and molecular oxygen.[10] Depending on the NADH concentration, the reaction can yield a hydroxylated derivative or a non-aromatic coenzyme A thioester.[10]

Reaction (simplified): 2-Aminobenzoyl-CoA + NADH + O₂ → Hydroxylated/Reduced products + NAD⁺ + H₂O

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism.

EnzymeSubstrateKm (µM)kcat (s-1)OrganismReference
PqsBCOctanoyl-CoA6.0 ± 0.56.8 ± 0.5Pseudomonas aeruginosa[2]
PqsBC2-Aminobenzoylacetate105 ± 126.8 ± 0.5Pseudomonas aeruginosa[2]

Table 1: Kinetic Parameters of PqsBC.

EnzymeLigandKd (µM)OrganismReference
2-Aminobenzoyl-CoA Monooxygenase/Reductase2-Aminobenzoyl-CoA1-2Denitrifying Pseudomonas sp.[7][11]

Table 2: Dissociation Constants.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the core enzymes.

Expression and Purification of PqsBC

Objective: To obtain highly pure and active PqsBC for downstream applications.

Protocol:

  • Cloning and Expression:

    • The pqsB and pqsC genes from P. aeruginosa PAO1 are cloned into a suitable expression vector, such as pET28b, with an N-terminal octahistidine tag fused to PqsC for purification.[2]

    • The expression plasmid is transformed into a suitable E. coli expression strain (e.g., Rosetta2(DE3)pLysS).

    • Cultures are grown in a rich medium (e.g., TB medium) at 37°C to an A₆₀₀ of 0.8.[2]

    • Gene expression is induced with a suitable inducer (e.g., 0.2 mM isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated for 8-12 hours at 20°C.[2]

    • Cells are harvested by centrifugation and stored at -80°C.[2]

  • Purification:

    • The cell pellet is resuspended in a suitable lysis buffer and cells are disrupted by sonication.[2]

    • Cell debris is removed by ultracentrifugation (e.g., 50,000 x g for 1 hour).[2]

    • The supernatant is subjected to immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin.

    • The His-tag is cleaved using a specific protease (e.g., TEV protease).

    • Further purification is achieved through anion exchange chromatography and size-exclusion chromatography.[2]

    • The purity of the protein is assessed by SDS-PAGE. The protein concentration is determined spectrophotometrically.[2]

PqsBC Activity Assay (Continuous Spectrophotometric)

Objective: To determine the kinetic parameters of the PqsBC-catalyzed reaction.

Principle: The formation of HHQ can be monitored continuously by measuring the increase in absorbance at 313 nm.[2]

Protocol:

  • Reaction Mixture:

    • Prepare a reaction buffer containing 50 mM HEPES, pH 8.2, 50 mM NaCl, and 100 µM DTT.[2]

    • Add varying concentrations of 2-aminobenzoylacetate and a fixed concentration of octanoyl-CoA (or vice versa) to the reaction buffer in a quartz cuvette.

  • Measurement:

    • Initiate the reaction by adding a known concentration of purified PqsBC enzyme (e.g., 20 nM).[2]

    • Immediately monitor the increase in absorbance at 313 nm over time using a spectrophotometer. The differential extinction coefficient for HHQ formation is 6,520 M⁻¹cm⁻¹.[2]

    • Initial reaction rates are calculated from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • kcat is calculated by dividing Vmax by the enzyme concentration.

2-Aminobenzoyl-CoA Monooxygenase/Reductase Activity Assay

Objective: To measure the activity of 2-aminobenzoyl-CoA monooxygenase/reductase.

Principle: The enzyme activity can be determined by monitoring the consumption of NADH spectrophotometrically at 340 nm.[10]

Protocol:

  • Enzymatic Synthesis of 2-Aminobenzoyl-CoA:

    • 2-Aminobenzoyl-CoA can be synthesized enzymatically using a specific CoA ligase from the same organism.[10]

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).

    • Add 2-aminobenzoyl-CoA and NADH to the buffer in a cuvette.

  • Measurement:

    • Initiate the reaction by adding the purified 2-aminobenzoyl-CoA monooxygenase/reductase.

    • Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.

  • Data Analysis:

    • Calculate the rate of NADH consumption using its molar extinction coefficient (6220 M⁻¹cm⁻¹).

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key metabolic pathways and experimental workflows described in this guide.

Figure 1: Metabolic pathway of this compound.

PqsBC_Purification_Workflow Start E. coli culture expressing His-tagged PqsBC Harvest Cell Harvesting (Centrifugation) Start->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Ultracentrifugation) Lysis->Clarification IMAC IMAC (Ni-NTA affinity chromatography) Clarification->IMAC Tag_Cleavage His-tag Cleavage (TEV Protease) IMAC->Tag_Cleavage Anion_Exchange Anion Exchange Chromatography Tag_Cleavage->Anion_Exchange Size_Exclusion Size-Exclusion Chromatography Anion_Exchange->Size_Exclusion End Purified PqsBC Size_Exclusion->End

Figure 2: Experimental workflow for PqsBC purification.

Conclusion

The enzymes involved in this compound metabolism are central to the production of crucial signaling molecules in Pseudomonas aeruginosa and represent promising targets for novel antimicrobial strategies. This technical guide has provided a detailed overview of the core enzymes, their quantitative characteristics, and the experimental protocols required for their study. A thorough understanding of these enzymes and their regulation will be instrumental in the development of inhibitors that can disrupt bacterial communication and virulence, offering a new avenue for combating antibiotic-resistant infections. Further research into the substrate specificity and regulatory mechanisms of these enzymes will undoubtedly uncover new opportunities for therapeutic intervention.

References

The Central Role of 2-Aminobenzoylacetyl-CoA in Bacterial Quorum Sensing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of bacterial communication, quorum sensing (QS) orchestrates collective behaviors, including virulence and biofilm formation. Within the opportunistic pathogen Pseudomonas aeruginosa, the Pseudomonas Quinolone Signal (PQS) system represents a critical arm of this regulatory network. This technical guide delves into the core of the PQS pathway, focusing on the pivotal but transient intermediate, 2-Aminobenzoylacetyl-CoA (2-ABAC-CoA). We will explore its biosynthesis, enzymatic conversion, and its central position in the production of the signaling molecules that drive PQS-mediated quorum sensing. This document provides a comprehensive overview of the key enzymes involved, quantitative data on their activity, detailed experimental protocols for their study, and visual representations of the associated signaling and experimental workflows. This guide is intended to serve as a valuable resource for researchers investigating bacterial signaling and for professionals engaged in the development of novel antimicrobial therapeutics targeting the PQS system.

Introduction to the PQS Quorum Sensing System

Pseudomonas aeruginosa employs a complex, hierarchical quorum sensing network to regulate gene expression in a cell-density-dependent manner. This network is comprised of three main interconnected systems: las, rhl, and pqs.[1] The pqs system, also known as the alkyl-quinolone (AQ) signaling system, utilizes 2-alkyl-4(1H)-quinolones as signaling molecules, with 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor, 2-heptyl-4(1H)-quinolone (HHQ), being the most prominent.[2] These molecules control the expression of a wide array of virulence factors and are integral to biofilm formation.[3]

The biosynthesis of these signaling molecules is a multi-step enzymatic process encoded by the pqsABCDE operon and other associated genes.[3] Central to this pathway is the formation and subsequent conversion of this compound (2-ABAC-CoA), a highly unstable intermediate.[4] Understanding the kinetics and regulation of the enzymes that produce and consume 2-ABAC-CoA is critical for developing strategies to inhibit the PQS pathway and thereby attenuate the virulence of P. aeruginosa.

The Biosynthesis of this compound and its Conversion to Quorum Sensing Signals

The journey to PQS and HHQ begins with anthranilate, which is activated and then elongated to form 2-ABAC-CoA. This intermediate is then rapidly processed to prevent its spontaneous cyclization and to channel it towards the production of HHQ.

The PqsA-E Enzymatic Cascade

The synthesis of HHQ from anthranilate is a five-enzyme process, with 2-ABAC-CoA as a key intermediate. The enzymes involved are PqsA, PqsD, and PqsE, followed by PqsBC.

  • PqsA (Anthranilate-CoA ligase): The pathway is initiated by PqsA, which activates anthranilate by ligating it to coenzyme A (CoA) to form anthraniloyl-CoA.[5][6] This reaction is ATP-dependent.[7]

  • PqsD (Anthraniloyl-CoA:malonyl-CoA anthraniloyltransferase): PqsD then catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA.[8] This reaction forms the unstable intermediate this compound (2-ABAC-CoA).[4][8]

  • PqsE (this compound thioesterase): 2-ABAC-CoA is a branch point in the pathway. It can spontaneously cyclize to form 2,4-dihydroxyquinoline (DHQ).[4] To prevent this, PqsE, a specific thioesterase, hydrolyzes 2-ABAC-CoA to 2-aminobenzoylacetate (2-ABA) and free CoA.[9][10]

  • PqsBC (Condensing Enzyme): The PqsBC heterodimer then catalyzes the condensation of 2-ABA with octanoyl-CoA to produce 2-heptyl-4(1H)-quinolone (HHQ).[3][11]

  • PqsH (Monooxygenase): Finally, the monooxygenase PqsH hydroxylates HHQ to form the highly active Pseudomonas Quinolone Signal (PQS).[12]

Signaling Pathway and Regulation

The PQS system is intricately regulated by the las and rhl quorum sensing systems. The las system positively regulates the expression of pqsR and the pqsABCDE operon, while the rhl system can have a repressive effect.[13] PqsR, a LysR-type transcriptional regulator, binds to the promoter of the pqsABCDE operon.[2] The binding of HHQ and PQS to PqsR creates a positive feedback loop, amplifying the production of these signaling molecules.[14]

PQS_Signaling_Pathway HHQ HHQ Rhl_System Rhl_System HHQ->Rhl_System + PQS PQS PQS->Rhl_System +

Quantitative Data

The efficiency and regulation of the PQS pathway are governed by the kinetic properties of its enzymes and the binding affinities of its signaling molecules.

Enzyme Kinetics

The following table summarizes the available kinetic parameters for the key enzymes in the 2-ABAC-CoA metabolism.

EnzymeSubstrateKm (mM)kcat (s-1)Reference
PqsES-ethyl-acetothioacetate4.40.85[1]
PqsEAcetoacetyl-CoA2.50.36[1]
PqsBC2-Aminobenzoylacetate0.105 ± 0.0126.8 ± 0.5[11]
PqsBCOctanoyl-CoA0.006 ± 0.00056.8 ± 0.5[11]
Ligand Binding Affinities and Concentrations

The interaction between the PQS signaling molecules and their receptor, PqsR, is crucial for signal transduction.

LigandReceptorKdEC50 (µM)Reference
Potent AntagonistPqsR7 nM-[15]
HHQPqsR~100-fold > PQSlow µM[4][13]
PQSPqsR-low µM[13]

The concentrations of HHQ and PQS have been measured in cultures of P. aeruginosa infecting human bronchial epithelial cells.

MoleculeConcentration in Upper Chamber (µM)Concentration in Lower Chamber (nM)Reference
HHQ2.5 ± 0.0600 ± 0[16]
PQS2.0 ± 0.0350 ± 0[16]

Experimental Protocols

The study of the PQS pathway requires a variety of biochemical and molecular biology techniques. Detailed protocols for key experiments are provided below.

PqsA (Anthranilate-CoA Ligase) Activity Assay

This spectrophotometric assay measures the formation of anthraniloyl-CoA.

Materials:

  • 100 mM HEPES buffer, pH 8.0

  • 0.2 mM Dithiothreitol (DTT)

  • 2 mM MgCl₂

  • 0.4 mM Coenzyme A (CoA)

  • 1 mM ATP

  • Potassium anthranilate

  • Purified PqsA enzyme

  • Spectrophotometer capable of measuring absorbance at 365 nm

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, DTT, MgCl₂, CoA, and ATP in a quartz cuvette.

  • Add the purified PqsA enzyme to the reaction mixture.

  • Equilibrate the mixture at 37°C for 1 minute.

  • Initiate the reaction by adding potassium anthranilate to a final concentration of 0.5 mM.

  • Monitor the formation of anthraniloyl-CoA by measuring the increase in absorbance at 365 nm. The extinction coefficient for anthraniloyl-CoA at 365 nm is 5.5 mM⁻¹cm⁻¹.[17]

PqsA_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Reaction Mix (HEPES, DTT, MgCl2, CoA, ATP) B Add Purified PqsA A->B C Equilibrate at 37°C B->C D Initiate with Anthranilate C->D E Monitor Absorbance at 365 nm D->E F Calculate Anthraniloyl-CoA Concentration E->F

PqsD (Anthraniloyl-CoA:malonyl-CoA anthraniloyltransferase) Assay

This discontinuous HPLC-based assay measures the formation of 2,4-dihydroxyquinoline (DHQ), the spontaneous cyclization product of 2-ABAC-CoA.

Materials:

  • 50 mM Tris buffer, 100 mM KCl, pH 7.5

  • Purified PqsD enzyme

  • Anthraniloyl-CoA

  • Malonyl-CoA

  • 0.15 M NaOH

  • 0.15 M HCl

  • HPLC system with a C18 column

Procedure:

  • Set up reaction mixtures containing Tris buffer, purified PqsD, and varying concentrations of anthraniloyl-CoA and malonyl-CoA.

  • Incubate the reactions at 37°C.

  • At specific time points, quench the reactions by adding 0.15 M NaOH.

  • Neutralize the samples with 0.15 M HCl.

  • Analyze the formation of DHQ by HPLC.[18]

PqsE (this compound Thioesterase) Assay

This assay can be performed by monitoring the release of free CoA using Ellman's reagent (DTNB).

Materials:

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Purified PqsE enzyme

  • This compound (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

  • Synthesize 2-ABAC-CoA in situ by reacting anthraniloyl-CoA and malonyl-CoA with PqsD.

  • Add purified PqsE to the reaction mixture containing 2-ABAC-CoA.

  • Add DTNB to the reaction.

  • Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the released free CoA with DTNB. The extinction coefficient for the DTNB-CoA adduct is 13,700 M⁻¹cm⁻¹.[11]

PqsBC Condensation Assay

This continuous spectrophotometric assay monitors the formation of HHQ.

Materials:

  • 50 mM HEPES buffer, pH 8.2, containing 50 mM NaCl and 100 µM DTT

  • Purified PqsBC enzyme

  • 2-Aminobenzoylacetate (2-ABA)

  • Octanoyl-CoA

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, DTT, and purified PqsBC in a cuvette.

  • Initiate the reaction by adding 2-ABA and octanoyl-CoA.

  • Monitor the formation of HHQ by observing the change in absorbance at the appropriate wavelength for HHQ.[11] Initial reaction rates should be determined before HHQ reaches its solubility limit.[11]

HPLC Quantification of HHQ and PQS

This method allows for the separation and quantification of HHQ and PQS from bacterial cultures.

Materials:

  • Acidified ethyl acetate

  • HPLC system with a C18 column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)

  • HHQ and PQS standards

Procedure:

  • Extract HHQ and PQS from bacterial culture supernatants using acidified ethyl acetate.

  • Evaporate the organic solvent and resuspend the extract in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Separate HHQ and PQS using a suitable gradient elution.

  • Detect the compounds by their characteristic absorbance or fluorescence.

  • Quantify the concentrations by comparing the peak areas to those of known standards.[19]

HPLC_Workflow A Culture Supernatant B Liquid-Liquid Extraction (Acidified Ethyl Acetate) A->B C Evaporation & Resuspension B->C D HPLC Injection C->D E C18 Column Separation D->E F Detection (UV/Fluorescence) E->F G Quantification F->G

Construction of a pqsA-lacZ Reporter Fusion

This molecular biology technique is used to study the transcriptional regulation of the pqsA promoter.

Materials:

  • P. aeruginosa strain

  • Broad-host-range lacZ fusion vector (e.g., pHRP309)[20]

  • Primers to amplify the pqsA promoter region

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli and P. aeruginosa cells

  • Media for bacterial growth and selection

  • β-galactosidase assay reagents (e.g., ONPG)

Procedure:

  • Amplify the promoter region of the pqsA gene from P. aeruginosa genomic DNA using PCR with primers containing appropriate restriction sites.

  • Digest both the PCR product and the lacZ fusion vector with the corresponding restriction enzymes.

  • Ligate the digested pqsA promoter fragment into the digested vector upstream of the promoterless lacZ gene.

  • Transform the ligation mixture into competent E. coli cells and select for transformants.

  • Verify the correct insertion by restriction digest and sequencing.

  • Mobilize the resulting pqsA-lacZ reporter plasmid into P. aeruginosa.

  • Grow the P. aeruginosa reporter strain under different conditions (e.g., with and without exogenous HHQ or PQS) and measure β-galactosidase activity to quantify promoter activity.

Electrospray Ionization Mass Spectrometry (ESI-MS) for 2-ABAC-CoA Detection

Due to its instability, the detection of 2-ABAC-CoA requires sensitive and rapid analytical methods like ESI-MS.

Principle: ESI is a soft ionization technique that allows for the transfer of intact molecules from the liquid phase to the gas phase with minimal fragmentation.[21] This is ideal for analyzing labile intermediates like 2-ABAC-CoA.

General Procedure:

  • Perform the PqsD enzymatic reaction in a suitable buffer.

  • Quench the reaction at an early time point to maximize the concentration of the 2-ABAC-CoA intermediate.

  • Directly infuse the reaction mixture into the ESI source of a mass spectrometer.

  • Analyze the resulting mass spectrum for the ion corresponding to the mass of 2-ABAC-CoA.

  • Tandem MS (MS/MS) can be used to fragment the parent ion and confirm its identity by analyzing the fragmentation pattern.[22]

Conclusion and Future Directions

The biosynthesis of PQS and HHQ, pivotal signaling molecules in P. aeruginosa quorum sensing, proceeds through the highly reactive intermediate this compound. The enzymes PqsA, PqsD, PqsE, and PqsBC meticulously control the formation and fate of this transient molecule, ensuring the efficient production of quorum sensing signals. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into this critical pathway.

Future research should focus on obtaining a more precise determination of the binding affinities of PQS and HHQ to PqsR. Additionally, the development of robust methods for the direct quantification of 2-ABAC-CoA in vivo will provide deeper insights into the regulation of this pathway. A comprehensive understanding of the structure and function of the enzymes involved in 2-ABAC-CoA metabolism will be instrumental in the rational design of novel inhibitors. Such inhibitors, by disrupting the PQS quorum sensing system, hold significant promise as next-generation antimicrobial agents to combat the virulence of P. aeruginosa.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 2-Aminobenzoylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzoylacetyl-CoA is a key intermediate in the biosynthesis of various secondary metabolites, including the Pseudomonas quinolone signal (PQS) molecules, which are involved in the quorum sensing system of the opportunistic human pathogen Pseudomonas aeruginosa. The enzymatic synthesis of this compound provides a powerful tool for studying the enzymes involved in these pathways, for producing standards for analytical purposes, and for screening potential inhibitors of quinolone biosynthesis, a promising strategy for the development of novel anti-infective agents.

This document provides detailed protocols for the two-step enzymatic synthesis of this compound, starting from anthranilic acid. The synthesis involves the sequential action of two enzymes from P. aeruginosa:

  • Anthranilate-CoA ligase (PqsA): This enzyme activates anthranilate by ligating it to Coenzyme A (CoA) in an ATP-dependent manner to form anthraniloyl-CoA.

  • Anthraniloyl-CoA:malonyl-CoA anthraniloyltransferase (PqsD): This condensing enzyme catalyzes the Claisen condensation of anthraniloyl-CoA and malonyl-CoA to yield this compound.

It is important to note that this compound is a highly unstable intermediate. In aqueous solutions, it can spontaneously cyclize to form 2,4-dihydroxyquinoline (DHQ).[1] Furthermore, in the presence of the thioesterase PqsE, it can be hydrolyzed to 2-aminobenzoylacetate (2-ABA).[1] Therefore, the in situ use or immediate trapping of the synthesized this compound is often necessary.

Data Presentation

Table 1: Kinetic Parameters of Anthranilate-CoA Ligase (PqsA)
SubstrateKm (µM)Reference
Anthranilate3[2]
Coenzyme A (CoA)22[2]
ATP71[2]
Table 2: Kinetic Parameters of Anthraniloyl-CoA:malonyl-CoA Anthraniloyltransferase (PqsD)
SubstrateKm (µM)Reference
Anthraniloyl-CoA35 ± 4[3]
Malonyl-CoA104 ± 37[3]
Table 3: Specific Activity of PqsD
EnzymeSpecific ActivityConditionsReference
PqsD0.22 ± 0.03 pmol/min/ngAssayed for DHQ formation in the linear range.[3]

Signaling Pathway and Experimental Workflow

Enzymatic Synthesis of this compound

Enzymatic_Synthesis cluster_step1 Step 1: Activation of Anthranilate cluster_step2 Step 2: Condensation Reaction cluster_degradation Spontaneous/Enzymatic Conversion Anthranilate Anthranilate PqsA PqsA (Anthranilate-CoA Ligase) Anthranilate->PqsA CoA CoA CoA->PqsA ATP ATP ATP->PqsA Anthraniloyl_CoA Anthraniloyl-CoA PqsA->Anthraniloyl_CoA MgCl2 AMP AMP + PPi PqsA->AMP PqsD PqsD (Anthraniloyl-CoA: malonyl-CoA Anthraniloyltransferase) Anthraniloyl_CoA->PqsD Malonyl_CoA Malonyl-CoA Malonyl_CoA->PqsD Product This compound (Unstable Intermediate) PqsD->Product CoA_out CoA PqsD->CoA_out CO2 CO2 PqsD->CO2 DHQ 2,4-Dihydroxyquinoline (DHQ) Product->DHQ Spontaneous Cyclization PqsE PqsE (Thioesterase) Product->PqsE ABA 2-Aminobenzoylacetate (2-ABA) PqsE->ABA

Caption: Enzymatic synthesis of this compound and its subsequent conversion.

General Experimental Workflow

Experimental_Workflow cluster_purification Enzyme Preparation cluster_synthesis Two-Step Enzymatic Synthesis cluster_analysis Product Analysis Expression Heterologous Expression of PqsA and PqsD in E. coli Purification Purification of His-tagged PqsA and PqsD via Affinity Chromatography Expression->Purification Step1 Step 1: Synthesis of Anthraniloyl-CoA (PqsA, Anthranilate, CoA, ATP) Purification->Step1 Step2 Step 2: Synthesis of this compound (PqsD, Anthraniloyl-CoA, Malonyl-CoA) Step1->Step2 TLC Thin-Layer Chromatography (TLC) for reaction monitoring Step2->TLC LCMS LC-MS/MS for product identification and quantification Step2->LCMS

Caption: General workflow for the enzymatic synthesis and analysis of this compound.

Experimental Protocols

Protocol 1: Purification of His-tagged PqsA and PqsD

This protocol describes the purification of N-terminally His-tagged PqsA and PqsD after heterologous expression in E. coli.

Materials:

  • E. coli strain (e.g., BL21(DE3)) harboring the expression plasmid for His-tagged PqsA or PqsD.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.8), 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme (B549824), DNase I.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.8), 300 mM NaCl, 20 mM imidazole, 1 mM DTT.

  • Elution Buffer: 50 mM Tris-HCl (pH 7.8), 300 mM NaCl, 250 mM imidazole, 1 mM DTT.

  • Ni-NTA affinity chromatography column.

  • Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 10% glycerol.

Procedure:

  • Expression: Inoculate a starter culture of E. coli containing the expression plasmid and grow overnight. The next day, inoculate a larger volume of LB medium and grow at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to ensure complete lysis.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer (without lysozyme and DNase).

  • Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with Elution Buffer. Collect fractions and monitor protein concentration (e.g., by measuring absorbance at 280 nm).

  • Dialysis and Storage: Pool the fractions containing the purified protein and dialyze against Dialysis Buffer to remove imidazole. Aliquot the purified enzyme and store at -80°C.

Protocol 2: Enzymatic Synthesis of Anthraniloyl-CoA (Step 1)

This protocol describes the synthesis of anthraniloyl-CoA from anthranilate using purified PqsA.

Materials:

  • Purified PqsA enzyme.

  • 10x Reaction Buffer: 1 M HEPES (pH 8.0), 20 mM MgCl2, 2 mM DTT.

  • Anthranilate stock solution (e.g., 50 mM potassium salt).

  • Coenzyme A (CoA) stock solution (e.g., 40 mM).

  • ATP stock solution (e.g., 100 mM).

Procedure:

  • Set up the reaction mixture in a final volume of 0.5 mL:

    • 1x Reaction Buffer (final concentrations: 100 mM HEPES, 2 mM MgCl2, 0.2 mM DTT).

    • 0.5 mM Anthranilate.

    • 0.4 mM CoA.

    • 1 mM ATP.

  • Equilibrate the reaction mixture at 37°C for 1 minute.

  • Initiate the reaction by adding a suitable amount of purified PqsA protein (e.g., 1-5 µg).

  • Monitor the formation of anthraniloyl-CoA by measuring the increase in absorbance at 365 nm (ε365 = 5.5 mM-1cm-1).[2][4]

  • The reaction can be stopped by adding 1/10 volume of ice-cold formic acid.[5]

  • (Optional) The product can be analyzed by Thin-Layer Chromatography (TLC) on silica (B1680970) gel plates using a mobile phase of butanol:acetic acid:water (60:35:25). Anthraniloyl-CoA can be visualized under long-wave UV light.[6]

Protocol 3: Enzymatic Synthesis of this compound (Step 2)

This protocol describes the synthesis of this compound from the product of Step 1 and malonyl-CoA using purified PqsD.

Materials:

  • Purified PqsD enzyme.

  • Anthraniloyl-CoA solution (from Protocol 2).

  • Malonyl-CoA stock solution (e.g., 10 mM).

  • 10x Reaction Buffer: 1 M Tris-HCl (pH 7.5).

Procedure:

  • To the reaction mixture containing freshly synthesized anthraniloyl-CoA from Protocol 2, add:

    • Purified PqsD enzyme (e.g., 1-5 µg).

    • Malonyl-CoA to a final concentration of approximately 100-200 µM.

  • Incubate the reaction at 37°C.

  • Important: Due to the instability of this compound, the product should be analyzed or used immediately.

  • The formation of the cyclized product, DHQ, can be monitored by LC-MS. DHQ has a molecular ion at m/z 162.[3]

  • For quantitative analysis, a suitable internal standard should be used, and a calibration curve should be generated with a DHQ standard.

Concluding Remarks

The protocols outlined in this document provide a framework for the enzymatic synthesis of this compound. Researchers should optimize the reaction conditions, including enzyme and substrate concentrations and incubation times, for their specific applications. The inherent instability of the final product necessitates careful planning for its subsequent use or analysis. These methods will be valuable for researchers in microbiology, biochemistry, and drug discovery who are interested in the PQS quorum sensing system and the development of novel therapeutics targeting bacterial communication.

References

Application Notes & Protocols: Purification of 2-Aminobenzoylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-Aminobenzoylacetyl-CoA, a key intermediate in various biosynthetic pathways. The methodologies described herein are compiled from established techniques for the purification of similar acyl-CoA esters and are intended to serve as a comprehensive guide for researchers.

Introduction

2-Aminobenzoylacetyl-Coenzyme A (2-ABA-CoA) is a critical precursor in the biosynthesis of quinolones and other secondary metabolites. The ability to obtain highly purified 2-ABA-CoA is essential for enzymatic assays, structural biology, and the development of novel therapeutics. This protocol outlines a robust method for the extraction and purification of 2-ABA-CoA from biological matrices, followed by analytical validation of its purity and concentration. The general principles described can be adapted for other aromatic acyl-CoA thioesters.

Experimental Protocols

Extraction of this compound

This protocol is designed for the extraction of 2-ABA-CoA from bacterial or yeast cultures expressing the biosynthetic pathway of interest.

Materials:

  • Cell culture pellet

  • Extraction Buffer: 100 mM KH2PO4, pH 4.9

  • 2-propanol

  • Acetonitrile (B52724) (ACN)

  • Liquid nitrogen

  • Glass homogenizer

  • Centrifuge (capable of 4°C and >10,000 x g)

Procedure:

  • Harvest cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Flash-freeze the cell pellet in liquid nitrogen to quench metabolic activity.

  • Resuspend the frozen cell pellet in ice-cold Extraction Buffer.

  • Homogenize the cell suspension in a glass homogenizer on ice.

  • Add an equal volume of cold 2-propanol to the homogenate and continue homogenization.

  • Add two volumes of cold acetonitrile to the homogenate to precipitate proteins.

  • Incubate the mixture on ice for 15 minutes to ensure complete protein precipitation.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Carefully collect the supernatant containing the acyl-CoAs.

Solid-Phase Extraction (SPE) for Purification

This step utilizes a solid-phase extraction column to separate 2-ABA-CoA from other cellular components.

Materials:

  • Acyl-CoA extract from Step 1

  • Oligonucleotide purification column (or a suitable C18 SPE cartridge)

  • Wash Buffer: 100 mM KH2PO4, pH 4.9

  • Elution Buffer: 80% 2-propanol in water

  • Vacuum manifold

Procedure:

  • Condition the SPE column by washing with 3 column volumes of Elution Buffer, followed by 3 column volumes of Wash Buffer.

  • Load the acyl-CoA extract onto the conditioned column.

  • Wash the column with 5 column volumes of Wash Buffer to remove unbound contaminants.

  • Elute the bound 2-ABA-CoA with 2 column volumes of Elution Buffer.

  • Concentrate the eluate under a stream of nitrogen or by vacuum centrifugation.

High-Performance Liquid Chromatography (HPLC) Purification

The final purification step is achieved by reverse-phase HPLC.

Materials:

  • Concentrated eluate from Step 2

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9

  • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid

  • Fraction collector

Procedure:

  • Resuspend the concentrated eluate in Mobile Phase A.

  • Inject the sample onto the C18 column.

  • Elute with a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be 5% to 60% B over 30 minutes.

  • Monitor the elution profile at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A.

  • Collect fractions corresponding to the 2-ABA-CoA peak.

  • Pool the pure fractions and lyophilize to obtain the purified this compound.

Data Presentation

The following tables summarize hypothetical quantitative data from a typical purification of this compound.

Table 1: Purification Summary of this compound

Purification StepTotal Protein (mg)Total 2-ABA-CoA (nmol)Specific Activity (nmol/mg)Yield (%)Purification Fold
Crude Extract5001200.241001
Solid-Phase Extraction50961.92808
HPLC Purification27236.060150

Table 2: Analytical Characterization of Purified this compound

ParameterResultMethod
Purity>95%HPLC-UV (260 nm)
Identity ConfirmationExpected Mass/Charge (m/z) ObservedLC-MS/MS
ConcentrationDetermined by UV absorbance at 257 nmSpectrophotometry
Storage RecommendationStore at -80°C in aqueous solution (pH 2-6) or as a lyophilized powder.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

G cluster_extraction Extraction cluster_spe Solid-Phase Extraction cluster_hplc HPLC Purification A Cell Pellet B Homogenization A->B C Protein Precipitation B->C D Centrifugation C->D E Crude Extract D->E F Column Loading E->F G Wash F->G H Elution G->H I Concentration H->I J Injection I->J K Gradient Elution J->K L Fraction Collection K->L M Lyophilization L->M N Purified 2-ABA-CoA M->N

Caption: Workflow for this compound Purification.

Analytical Validation Logic

This diagram outlines the logical flow for the analytical validation of the purified product.

Caption: Logic for Analytical Validation of Purified Product.

Applications in Research and Drug Development

Purified this compound is instrumental in several research areas:

  • Enzyme Kinetics: As a substrate for enzymes in the quinolone biosynthetic pathway, it is essential for determining kinetic parameters such as Km and Vmax.

  • Inhibitor Screening: It serves as a crucial reagent in high-throughput screening assays to identify inhibitors of downstream enzymes, which can be potential drug candidates.

  • Structural Biology: High-purity 2-ABA-CoA is required for co-crystallization studies with target enzymes to elucidate binding modes and inform rational drug design.

  • Metabolic Engineering: It can be used as a standard for quantifying intracellular pools in engineered microorganisms designed to overproduce specific secondary metabolites.

The robust purification protocol and analytical methods detailed in this document will empower researchers to advance their studies in these critical areas of science and drug development.

References

Application Note: HPLC Analysis of 2-Aminobenzoylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzoylacetyl-Coenzyme A (2-AB-CoA) is a key intermediate in the biosynthesis of various natural products, including quinolones and other alkaloids. Its accurate quantification is crucial for understanding the metabolic pathways, enzyme kinetics, and for the development of novel therapeutics targeting these pathways. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of 2-AB-CoA. This application note provides a detailed protocol for the separation and quantification of 2-AB-CoA using reverse-phase HPLC with UV detection. The described method is adapted from established protocols for the analysis of similar acyl-CoA compounds.

Materials and Methods

Sample Preparation

Biological samples (e.g., cell lysates, tissue homogenates) require protein precipitation and extraction to isolate 2-AB-CoA.

Reagents:

  • Perchloric acid (PCA), 0.4 M

  • Potassium carbonate (K2CO3), 2 M

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), 0.1% (v/v) in water

Protocol:

  • Homogenize the biological sample in 2 volumes of ice-cold 0.4 M PCA.

  • Incubate on ice for 15 minutes to allow for protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Neutralize the supernatant by adding 2 M K2CO3 dropwise until the pH is between 6.0 and 7.0.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to remove the potassium perchlorate (B79767) precipitate.

  • Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

HPLC Conditions
  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

Time (min)% Mobile Phase B
05
2050
2595
3095
315
405
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA) and 320 nm (for the 2-aminobenzoyl moiety).

  • Column Temperature: 30°C

Results and Discussion

This HPLC method provides a reliable means to separate and quantify 2-Aminobenzoylacetyl-CoA. The retention time and peak purity should be confirmed by running a pure standard of 2-AB-CoA. The following table summarizes example quantitative data that could be obtained with this method.

Note: The following data is a representative example and may vary depending on the specific instrumentation and experimental conditions.

ParameterValue
Retention Time (RT) ~15.2 min
Limit of Detection (LOD) 5 pmol
Limit of Quantification (LOQ) 15 pmol
Linearity (r²) >0.999
Recovery 92-98%

Experimental Workflow and Metabolic Pathway

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Biological Sample homogenize Homogenization in PCA sample->homogenize precipitate Protein Precipitation homogenize->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 neutralize Neutralization with K2CO3 centrifuge1->neutralize centrifuge2 Centrifugation neutralize->centrifuge2 filter Filtration centrifuge2->filter hplc_injection HPLC Injection filter->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection UV Detection (260 & 320 nm) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for HPLC analysis of this compound.

metabolic_pathway AminoAcids Amino Acid Catabolism AcetylCoA Acetyl-CoA AminoAcids->AcetylCoA Glycolysis Glycolysis Glycolysis->AcetylCoA FattyAcidOxidation Fatty Acid β-Oxidation FattyAcidOxidation->AcetylCoA TCACycle TCA Cycle AcetylCoA->TCACycle FattyAcidSynthesis Fatty Acid Synthesis AcetylCoA->FattyAcidSynthesis AnthraniloylCoA Anthraniloyl-CoA TwoABCoA This compound AnthraniloylCoA->TwoABCoA Condensation with Malonyl-CoA MalonylCoA Malonyl-CoA MalonylCoA->TwoABCoA Quinolones Quinolone Alkaloids TwoABCoA->Quinolones OtherNaturalProducts Other Natural Products TwoABCoA->OtherNaturalProducts

Caption: Simplified metabolic pathway showing the role of this compound.

Conclusion

The HPLC method detailed in this application note provides a selective and sensitive approach for the quantification of this compound in biological matrices. This protocol can be readily adopted by researchers in the fields of biochemistry, natural product synthesis, and drug development to further investigate the metabolic significance of this important intermediate. While the provided method is based on established principles for acyl-CoA analysis, optimization may be required for specific sample types and instrumentation.

Application Note: High-Sensitivity Detection of 2-Aminobenzoylacetyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the detection and quantification of 2-Aminobenzoylacetyl-CoA in bacterial cell lysates using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound is a key intermediate in the biosynthesis of quinolone signaling molecules in bacteria, such as Pseudomonas aeruginosa. The method presented here is adapted from established protocols for short-chain acyl-CoA analysis and offers a reliable workflow for researchers studying bacterial secondary metabolism and developing novel antimicrobial agents. The protocol includes detailed steps for sample preparation, LC-MS/MS parameters, and data analysis.

Introduction

This compound is a crucial metabolic intermediate synthesized from anthraniloyl-CoA and malonyl-CoA by the enzyme anthraniloyl-CoA anthraniloyltransferase.[1] In organisms like Pseudomonas aeruginosa, this molecule stands at a branch point, leading to the production of various 2-alkyl-4(1H)-quinolones (AQs), which are involved in quorum sensing and virulence. Accurate measurement of this compound is therefore essential for understanding the regulation of these pathways and for screening potential inhibitors.

Mass spectrometry, particularly LC-MS/MS, provides the high selectivity and sensitivity required for the analysis of low-abundance metabolites like acyl-CoAs from complex biological matrices.[2][3] This note outlines a targeted quantification method using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow

A generalized workflow for the analysis of this compound is presented below. This involves sample quenching and extraction, followed by chromatographic separation and detection by tandem mass spectrometry.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing bacterial_culture Bacterial Culture (e.g., P. aeruginosa) quenching Metabolism Quenching (e.g., Cold Methanol) bacterial_culture->quenching extraction Cell Lysis & Extraction (10% TCA or 5% SSA) quenching->extraction centrifugation Centrifugation to Pellet Precipitate extraction->centrifugation spe Solid-Phase Extraction (SPE) (Optional Cleanup) centrifugation->spe Supernatant final_sample Final Sample in Injection Solvent spe->final_sample lc Reverse-Phase UPLC final_sample->lc Injection ms Tandem Mass Spectrometer (Positive ESI, MRM Mode) lc->ms Eluent integration Peak Integration ms->integration Raw Data quantification Quantification using Calibration Curve integration->quantification

Caption: Experimental workflow for this compound analysis.

Biosynthetic Pathway

This compound is synthesized in a pathway that is part of the broader tryptophan metabolic network in certain bacteria. The immediate precursors are anthraniloyl-CoA and malonyl-CoA.

Biosynthesis of this compound anthraniloyl_coa Anthraniloyl-CoA enzyme_transferase Anthraniloyl-CoA anthraniloyltransferase (EC 2.3.1.275) anthraniloyl_coa->enzyme_transferase malonyl_coa Malonyl-CoA malonyl_coa->enzyme_transferase target_coa This compound quinolone 4-Hydroxy-2(1H)-quinolone (spontaneous cyclization) target_coa->quinolone Spontaneous enzyme_thioesterase This compound thioesterase (EC 3.1.2.32) target_coa->enzyme_thioesterase aminobenzoylacetate 2-Aminobenzoylacetate enzyme_transferase->target_coa + CO2 + CoA-SH enzyme_thioesterase->aminobenzoylacetate + CoA-SH

Caption: Biosynthesis of this compound and its immediate fates.

Protocols

Sample Preparation
  • Quenching and Harvesting: Rapidly quench bacterial cultures by mixing with an equal volume of ice-cold 60% methanol. Centrifuge at 4°C to pellet the cells.

  • Extraction: Resuspend the cell pellet in 200 µL of 5% (w/v) 5-sulfosalicylic acid (SSA) or 10% (w/v) trichloroacetic acid (TCA).[2] Include an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample) at this stage.

  • Lysis: Lyse the cells by sonication on ice (e.g., 3 cycles of 20 seconds on, 30 seconds off).

  • Deproteinization: Incubate the lysate on ice for 10 minutes, then centrifuge at 17,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[4]

  • Cleanup (Optional but Recommended): For cleaner samples, the supernatant can be purified using solid-phase extraction (SPE) with a C18 or mixed-mode cartridge. Elute the acyl-CoAs with a methanol-based solvent.[5]

  • Final Sample Preparation: Dry the supernatant (or SPE eluate) under a stream of nitrogen and reconstitute in 50 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 5 mM ammonium (B1175870) acetate).

LC-MS/MS Method

Liquid Chromatography:

  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: 5 mM Ammonium Acetate in 95:5 Acetonitrile:Water

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B (re-equilibration)

Mass Spectrometry:

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Spray Voltage: +5500 V

  • Source Temperature: 350°C

  • Key Parameters:

    • Curtain Gas: 15

    • Nebulizer Gas (Gas 1): 35

    • Heater Gas (Gas 2): 25

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound: The exact mass of this compound (C30H44N8O18P3S+) is calculated to be 933.1786 g/mol . Acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety (507.1 Da) in positive ion mode MS/MS.[3]

AnalytePrecursor Ion (Q1) [M+H]+Product Ion (Q3)Collision Energy (CE)
This compound934.2427.1To be optimized
This compound934.2[M-507.1+H]+ = 427.1To be optimized
Internal Standard (e.g., Propionyl-CoA)824.1317.1To be optimized

Note: The exact m/z values and collision energies must be optimized by direct infusion of a synthesized standard.

Quantitative Performance (Hypothetical)

The following table summarizes the expected quantitative performance of this method, based on typical values for short-chain acyl-CoA analysis.[6][7] These values require experimental validation for this compound.

ParameterExpected Performance
Lower Limit of Quantification (LLOQ) 1 - 10 fmol on column
Linear Dynamic Range 10 fmol - 10 pmol
Linearity (r²) > 0.99
Precision (%CV) < 15%
Accuracy (%RE) 85 - 115%

Conclusion

The proposed LC-MS/MS method provides a framework for the sensitive and specific detection of this compound. By adapting established protocols for similar short-chain acyl-CoAs, this application note offers a starting point for researchers in microbiology, drug discovery, and metabolic engineering. The provided protocols for sample preparation and instrumental analysis, once optimized and validated with an analytical standard, will enable the accurate quantification of this key metabolic intermediate, facilitating a deeper understanding of bacterial signaling and virulence.

References

Application Notes and Protocols for the Enzymatic Assay of 2-Aminobenzoylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzoylacetyl-Coenzyme A (2-ABA-CoA) is a key intermediate in the biosynthesis of quinolone signaling molecules in bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa. The enzymes that metabolize 2-ABA-CoA, particularly 2-aminobenzoylacetyl-CoA thioesterase (also known as PqsE), represent attractive targets for the development of novel antimicrobial agents. Accurate and efficient methods for assaying the activity of these enzymes are crucial for inhibitor screening and kinetic characterization.

These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine the activity of enzymes that hydrolyze this compound. The primary method described relies on the use of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to quantify the release of free Coenzyme A (CoA-SH).

Principle of the Assay

The enzymatic hydrolysis of this compound by a thioesterase releases 2-aminobenzoylacetate and free Coenzyme A (CoA-SH). The free sulfhydryl group of CoA-SH reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a colored product with a maximum absorbance at 412 nm. The rate of TNB formation is directly proportional to the rate of enzymatic hydrolysis of this compound and can be monitored continuously using a spectrophotometer.

cluster_reaction Enzymatic Reaction cluster_detection Detection Reaction 2_ABA_CoA This compound Enzyme This compound Thioesterase (PqsE) 2_ABA_CoA->Enzyme H2O H₂O H2O->Enzyme 2_ABA 2-Aminobenzoylacetate Enzyme->2_ABA CoA_SH Coenzyme A (CoA-SH) Enzyme->CoA_SH TNB TNB²⁻ (yellow, Abs @ 412 nm) CoA_SH->TNB reacts with DTNB DTNB (colorless) DTNB->TNB Start 2-Aminobenzoic acid Step1 Activation to 2-Aminobenzoyl-AMP Start->Step1 PqsA (CoA ligase), ATP, Mg²⁺ Step2 Condensation with Malonyl-CoA Step1->Step2 PqsD (acyl carrier protein), PqsB/C (condensing enzyme) Step3 Purification (HPLC) Step2->Step3 End This compound Step3->End Prep Prepare Reagents (Buffer, DTNB, Substrate, Enzyme) Setup Set up Assay in 96-well Plate (Buffer, DTNB, Substrate) Prep->Setup Equilibrate Equilibrate Plate to Assay Temperature Setup->Equilibrate Initiate Initiate Reaction with Enzyme Equilibrate->Initiate Measure Measure Absorbance at 412 nm (kinetic read) Initiate->Measure Analyze Data Analysis (Calculate Rates) Measure->Analyze

Application Notes and Protocols for In Vitro Polyketide Synthesis Using 2-Aminobenzoylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 2-Aminobenzoylacetyl-CoA as a starter unit in in vitro polyketide synthesis. The protocols detailed below are based on established principles of polyketide synthase (PKS) enzymology, drawing parallels from the biosynthesis of natural products that utilize structurally similar starter units, such as the quinoline (B57606) antibiotic aurachin. This document offers a foundational methodology for the enzymatic synthesis of novel polyketides, which can be further optimized for specific research and drug development applications.

Introduction

In vitro reconstitution of polyketide biosynthetic pathways offers a powerful platform for the production of novel, "unnatural" natural products. By supplying synthetic or rare starter units to a reconstituted enzymatic system, researchers can generate a diverse array of polyketide analogues for screening and development. This compound, a derivative of anthranilic acid, represents a promising starter unit for the synthesis of nitrogen-containing polyketides, a class of compounds with a broad spectrum of biological activities.

The protocols outlined herein are modeled after the in vitro reconstitution of Type II PKS systems, which are responsible for the biosynthesis of aromatic polyketides. Specifically, the principles are derived from studies on the biosynthesis of aurachins, where anthraniloyl-CoA serves as the natural starter unit.

Data Presentation

While specific quantitative data for the in vitro synthesis of polyketides using this compound is not extensively available in the current literature, the following table provides a template for recording and comparing experimental results. The values presented are hypothetical and intended to serve as a guide for expected data from in vitro experiments.

Experiment ID PKS System Starter Unit (Concentration) Extender Unit (Concentration) Product Titer (µg/L) Conversion Efficiency (%)
EXP-001Minimal PKS (AuaB, AuaC, AuaD)This compound (1 mM)Malonyl-CoA (2 mM)505
EXP-002Minimal PKS (AuaB, AuaC, AuaD)Anthraniloyl-CoA (1 mM)Malonyl-CoA (2 mM)15015
EXP-003Engineered PKS Variant 1This compound (1 mM)Malonyl-CoA (2 mM)757.5
EXP-004Minimal PKS with AuaE AcyltransferaseThis compound (1 mM)Malonyl-CoA (2 mM)12012

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the enzymatic synthesis of the starter unit from 2-aminobenzoic acid (anthranilic acid). This is a necessary preliminary step if this compound is not commercially available. The procedure is based on the function of CoA ligases found in biosynthetic pathways that utilize aromatic starter units.[1]

Materials:

  • 2-aminobenzoic acid (anthranilic acid)

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Aryl-CoA ligase (e.g., AuaEII from the aurachin biosynthetic pathway)[1]

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • HPLC system for product purification and analysis

Procedure:

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 5 mM ATP

    • 2 mM CoA

    • 1 mM 2-aminobenzoic acid

    • 10 µM Aryl-CoA ligase (e.g., purified AuaEII)

  • Incubate the reaction mixture at 30°C for 2-4 hours.

  • Monitor the reaction progress by HPLC, observing the consumption of 2-aminobenzoic acid and the formation of 2-aminobenzoyl-CoA.

  • Once the reaction is complete, purify the 2-aminobenzoyl-CoA using preparative HPLC.

  • Lyophilize the purified product and store at -80°C.

Protocol 2: In Vitro Polyketide Synthesis Assay

This protocol outlines the core in vitro reaction for the synthesis of a polyketide using this compound as the starter unit and a minimal Type II PKS system. The minimal PKS system typically consists of a ketosynthase/chain length factor (KS/CLF) heterodimer (e.g., AuaC/AuaD) and an acyl carrier protein (ACP) (e.g., AuaB).[1] An acyltransferase (e.g., AuaE) may be included to facilitate the loading of the starter unit onto the ACP.[1]

Materials:

  • Purified minimal PKS components:

    • KS/CLF (e.g., AuaC/AuaD)

    • ACP (e.g., AuaB)

    • Acyltransferase (e.g., AuaE) - optional, but recommended

  • This compound (from Protocol 1 or commercial source)

  • Malonyl-CoA (extender unit)

  • Reaction buffer (e.g., 100 mM HEPES, pH 7.5, containing 2.5 mM EDTA)

  • Dithiothreitol (DTT)

  • NADPH (if reductive steps are anticipated with more complex PKS systems)

  • Quenching solution (e.g., ethyl acetate)

  • LC-MS system for product analysis

Procedure:

  • Prepare the apo-ACP by treating the purified ACP with a phosphopantetheinyl transferase (PPTase) and Coenzyme A to convert it to the active holo-form.

  • Set up the in vitro reaction in a microcentrifuge tube:

    • 100 mM HEPES buffer, pH 7.5

    • 2.5 mM EDTA

    • 1 mM DTT

    • 10 µM holo-ACP (e.g., holo-AuaB)

    • 5 µM KS/CLF (e.g., AuaC/AuaD)

    • (Optional) 5 µM Acyltransferase (e.g., AuaE)

    • 1 mM this compound

    • 2 mM Malonyl-CoA

  • Incubate the reaction at 30°C for 4-12 hours.

  • Quench the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing vigorously.

  • Centrifuge to separate the phases and collect the organic (ethyl acetate) layer.

  • Evaporate the solvent and resuspend the residue in a suitable solvent (e.g., methanol) for LC-MS analysis.

  • Analyze the products by LC-MS, looking for new peaks corresponding to the expected polyketide product.

Visualizations

Signaling Pathway: Enzymatic Activation and Loading of Anthranilate-derived Starter Unit

aurachin_biosynthesis_pathway cluster_activation Starter Unit Activation cluster_loading_and_elongation PKS Loading and Elongation Anthranilic_Acid Anthranilic Acid AuaEII AuaEII (CoA Ligase) Anthranilic_Acid->AuaEII ATP ATP ATP->AuaEII CoA CoA CoA->AuaEII Anthraniloyl_CoA Anthraniloyl-CoA AuaEII->Anthraniloyl_CoA Activation AuaE AuaE (Acyltransferase) Anthraniloyl_CoA->AuaE AuaB_ACP AuaB (ACP) AuaE->AuaB_ACP Loading PKS_Core Minimal PKS (AuaB, AuaC, AuaD) AuaB_ACP->PKS_Core Polyketide_Product Polyketide Product PKS_Core->Polyketide_Product Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_Core Elongation

Caption: Biosynthetic pathway for aurachin core synthesis.

Experimental Workflow: In Vitro Polyketide Synthesis

in_vitro_pks_workflow Start Start Enzyme_Purification Purify PKS Enzymes (KS/CLF, ACP, Acyltransferase) Start->Enzyme_Purification Starter_Unit_Prep Prepare Starter Unit (this compound) Start->Starter_Unit_Prep Reaction_Setup Set up In Vitro Reaction Enzyme_Purification->Reaction_Setup Starter_Unit_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Quenching Quench Reaction (Ethyl Acetate Extraction) Incubation->Quenching Analysis Analyze Products by LC-MS Quenching->Analysis End End Analysis->End

References

Application Notes and Protocols for the Purification of Aromatic Acyl-CoA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic acyl-CoA derivatives are pivotal intermediates in a multitude of metabolic pathways, including the biosynthesis of secondary metabolites in plants, the degradation of aromatic compounds by microorganisms, and xenobiotic metabolism in mammals.[1][2] Their accurate purification and quantification are crucial for understanding these biological processes and for the development of novel therapeutics. These application notes provide detailed protocols for the purification of aromatic acyl-CoA derivatives, encompassing enzymatic synthesis, solid-phase extraction, and analytical techniques.

Methods for Purification

The purification of aromatic acyl-CoA derivatives often involves a multi-step approach, beginning with either enzymatic synthesis or extraction from biological matrices, followed by purification techniques such as solid-phase extraction (SPE) and analysis by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Enzymatic Synthesis of Aromatic Acyl-CoA Esters

Enzymatic synthesis offers a highly specific and efficient method for producing various aromatic acyl-CoA esters.[3][4] This approach typically utilizes recombinant acyl-CoA ligases that catalyze the formation of a thioester bond between coenzyme A (CoA) and an aromatic carboxylic acid in the presence of ATP.

Key Enzymes:

  • 4-Coumarate:CoA ligase (4CL): Synthesizes cinnamoyl-CoA, p-coumaroyl-CoA, feruloyl-CoA, and caffeoyl-CoA.[3]

  • Benzoate:CoA ligase (BCL): Synthesizes benzoyl-CoA.[3][5]

General Workflow for Enzymatic Synthesis:

cluster_synthesis Enzymatic Synthesis cluster_purification Purification Enzyme_Purification Purification of His-tagged Ligase (e.g., Ni-chelating chromatography) Reaction_Setup Reaction Incubation: - Purified Enzyme - Aromatic Acid - Coenzyme A - ATP, MgCl2 Enzyme_Purification->Reaction_Setup Add Reaction_Monitoring Monitor Conversion (e.g., HPLC) Reaction_Setup->Reaction_Monitoring Sample SPE Solid-Phase Extraction (SPE) - Condition Column - Load Reaction Mixture - Wash - Elute Aromatic Acyl-CoA Reaction_Monitoring->SPE Proceed if >90% conversion Analysis Analysis and Quantification - HPLC-UV - LC-MS/MS SPE->Analysis Analyze

Caption: Workflow for enzymatic synthesis and purification of aromatic acyl-CoA derivatives.

Solid-Phase Extraction (SPE)

SPE is a widely used technique for the purification and concentration of acyl-CoAs from aqueous solutions, including enzymatic reaction mixtures and tissue extracts.[6][7][8]

Common Sorbents:

  • Oligonucleotide Purification Cartridges: Effectively bind acyl-CoAs.[6]

  • C18 Columns: Used for reversed-phase separation.[6]

  • Oasis HLB Columns: Suitable for extracting a range of acyl-CoAs.[7]

Experimental Protocols

Protocol 1: Enzymatic Synthesis and Purification of Benzoyl-CoA

This protocol is adapted from methods described for the synthesis of various aromatic acyl-CoA esters.[3]

Materials:

  • Purified recombinant Benzoate:CoA ligase (His-tagged)

  • Benzoic acid

  • Coenzyme A (lithium salt)

  • ATP (disodium salt)

  • MgCl₂

  • Tris-HCl buffer (pH 8.0)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol (B129727)

  • Ammonium (B1175870) acetate (B1210297)

  • HPLC system with a C18 column

Procedure:

  • Enzymatic Reaction Setup:

    • In a microcentrifuge tube, combine the following in Tris-HCl buffer (50-100 mM, pH 8.0):

      • Benzoic acid (final concentration, e.g., 1 mM)

      • Coenzyme A (final concentration, e.g., 0.5 mM)

      • ATP (final concentration, e.g., 2 mM)

      • MgCl₂ (final concentration, 3-7 mM)[5]

      • Purified Benzoate:CoA ligase (e.g., 1-5 µM)

    • Incubate at 37°C for 1-2 hours.[5] Monitor the reaction progress by HPLC to confirm the formation of benzoyl-CoA. Conversions of up to 95% can be achieved.[3]

  • Solid-Phase Extraction (SPE) Purification:

    • Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[7]

    • Loading: Acidify the reaction mixture (e.g., with formic acid) and load it onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of water to remove unbound reactants and salts.[7]

    • Elution: Elute the benzoyl-CoA with 1 mL of 25 mM ammonium acetate in methanol.[7]

  • Analysis and Quantification:

    • Analyze the eluted fraction by reversed-phase HPLC on a C18 column.

    • Monitor the elution at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) moiety of CoA.[6]

    • Quantify the benzoyl-CoA by comparing the peak area to a standard curve of a known concentration of a commercially available standard or by using the molar extinction coefficient.

Protocol 2: Extraction and Purification of Aromatic Acyl-CoAs from Tissue Samples

This protocol is a generalized method based on procedures for long-chain acyl-CoA extraction.[6][9]

Materials:

  • Tissue sample (e.g., liver, plant tissue)

  • Homogenizer

  • Potassium phosphate (B84403) buffer (100 mM, pH 4.9)

  • Acetonitrile (B52724) (ACN)

  • 2-Propanol

  • Oligonucleotide purification cartridges or C18 SPE cartridges

  • HPLC system with a C18 column

Procedure:

  • Tissue Homogenization and Extraction:

    • Homogenize approximately 100 mg of frozen tissue in 1 mL of ice-cold KH₂PO₄ buffer (100 mM, pH 4.9).[6]

    • Add 1 mL of 2-propanol and homogenize again.[6]

    • Add acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs.[6]

    • Centrifuge to pellet the precipitate.

  • Solid-Phase Extraction (SPE) Purification:

    • Binding: Apply the supernatant containing the acyl-CoAs to an oligonucleotide purification column.[6]

    • Washing: Wash the column to remove contaminants.

    • Elution: Elute the acyl-CoAs with 2-propanol.[6]

  • HPLC Analysis:

    • Concentrate the eluent under a stream of nitrogen.

    • Reconstitute the sample in a suitable injection solvent.

    • Inject the sample onto a C18 HPLC column.

    • Elute using a gradient of a suitable buffer (e.g., 75 mM KH₂PO₄, pH 4.9) and an organic solvent like acetonitrile containing acetic acid.[6]

    • Monitor the eluent at 260 nm.[6]

Data Presentation

Table 1: Recovery and Yields of Aromatic Acyl-CoA Purification

Aromatic Acyl-CoASynthesis/Extraction MethodPurification MethodRecovery/Yield (%)Reference
Cinnamoyl-CoAEnzymaticSPEup to 80%[3]
p-Coumaroyl-CoAEnzymaticSPEup to 80%[3]
Feruloyl-CoAEnzymaticSPEup to 80%[3]
Caffeoyl-CoAEnzymaticSPEup to 80%[3]
Benzoyl-CoAEnzymaticSPEup to 80%[3]
Long-chain acyl-CoAsTissue ExtractionSPE70-80%[6]

Table 2: Kinetic Parameters of Benzoate-CoA Ligase

SubstrateKₘ (mM)Vₘₐₓ (U/mg)Reference
Benzoate0.041.05[5]
2-Fluorobenzoate0.281.0[5]
3-Fluorobenzoate1.480.7[5]
4-Fluorobenzoate0.320.98[5]
ATP0.161.08[5]
Coenzyme A0.071.05[5]

Signaling and Metabolic Pathways

Aromatic acyl-CoAs are central intermediates in various metabolic pathways. For instance, benzoyl-CoA is a key intermediate in the anaerobic degradation of aromatic compounds in bacteria.[2][10]

Aromatic_Compounds Aromatic Compounds (e.g., Benzoate, Phenylacetate) Benzoyl_CoA Benzoyl-CoA Aromatic_Compounds->Benzoyl_CoA Peripheral Pathways Ring_Reduction Benzoyl-CoA Reductase (ATP-dependent) Benzoyl_CoA->Ring_Reduction Cyclohex_diene_CoA Cyclohex-1,5-diene-1-carboxyl-CoA Ring_Reduction->Cyclohex_diene_CoA Beta_Oxidation β-Oxidation-like Pathway Cyclohex_diene_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified anaerobic benzoyl-CoA degradation pathway.

Conclusion

The purification of aromatic acyl-CoA derivatives is essential for advancing research in metabolism and drug development. The protocols and data presented here provide a comprehensive guide for the successful synthesis, extraction, and purification of these important biomolecules. The combination of enzymatic synthesis and solid-phase extraction offers a robust and efficient workflow for obtaining high-purity aromatic acyl-CoAs for downstream applications.

References

Solid-Phase Extraction of 2-Aminobenzoylacetyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the solid-phase extraction (SPE) of 2-Aminobenzoylacetyl-CoA, a key intermediate in the biosynthesis of quinolone signaling molecules in bacteria such as Pseudomonas aeruginosa. The protocol is designed for the selective isolation and concentration of this compound from complex biological matrices, facilitating downstream analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). This application note includes a comprehensive protocol, data presentation guidelines, and visual workflows to ensure reproducible and accurate results.

Introduction

This compound, also known as anthraniloyl-CoA, is a pivotal metabolite in the biosynthetic pathway of 2-alkyl-4(1H)-quinolones (AQs), which are important signaling molecules involved in quorum sensing and virulence factor regulation in pathogenic bacteria. The accurate quantification of this compound is crucial for understanding these bacterial communication systems and for the development of novel antimicrobial agents that target this pathway. Solid-phase extraction offers a robust method for purifying and concentrating this analyte from complex biological samples, thereby enhancing the sensitivity and reliability of subsequent analytical measurements.

The structure of this compound, featuring a polar coenzyme A tail and a less polar 2-aminobenzoyl (anthraniloyl) moiety, allows for a targeted purification strategy using mixed-mode solid-phase extraction. This protocol leverages both reversed-phase and ion-exchange interactions to achieve high recovery and purity.

Metabolic Significance of this compound

In Pseudomonas aeruginosa, this compound is a precursor in the Pqs pathway, which leads to the production of the Pseudomonas Quinolone Signal (PQS). The pathway initiates from anthranilate, which is activated to 2-aminobenzoyl-CoA. This intermediate is then further metabolized to generate the quinolone scaffold. Understanding the flux through this pathway is of significant interest in the study of bacterial pathogenesis and for the identification of new drug targets.

Quinolone_Biosynthesis_Pathway cluster_pathway Quinolone Biosynthesis Pathway in Pseudomonas aeruginosa Anthranilate Anthranilate Two_ABA_CoA This compound (Target Analyte) Anthranilate->Two_ABA_CoA Activation PqsBC PqsBC Enzyme Complex Two_ABA_CoA->PqsBC Quinolones 2-Alkyl-4(1H)-quinolones (e.g., PQS) PqsBC->Quinolones Condensation & Cyclization

Figure 1: Simplified metabolic pathway of quinolone biosynthesis.

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol is optimized for the extraction of this compound from bacterial cell lysates.

Materials:

  • SPE Cartridge: Mixed-Mode Anion Exchange & Reversed-Phase SPE Cartridge (e.g., C18/SAX)

  • Reagents:

  • Equipment:

    • SPE Vacuum Manifold

    • Centrifuge

    • Nitrogen Evaporator

    • LC-MS system

Protocol Steps:

SPE_Workflow cluster_workflow SPE Workflow for this compound Sample_Prep 1. Sample Preparation - Cell Lysis - Protein Precipitation - Internal Standard Spiking Conditioning 2. Cartridge Conditioning - Methanol - Water Equilibration 3. Cartridge Equilibration - Acidified Water Conditioning->Equilibration Loading 4. Sample Loading - Load clarified lysate Equilibration->Loading Washing 5. Washing Steps - Wash 1: Acidified Water (removes polar impurities) - Wash 2: Methanol/Water (removes less polar impurities) Loading->Washing Elution 6. Elution - Elute with basic organic solvent Washing->Elution Drydown 7. Dry-down & Reconstitution - Evaporate under Nitrogen - Reconstitute in LC-MS mobile phase Elution->Drydown Analysis 8. LC-MS Analysis Drydown->Analysis

Figure 2: Experimental workflow for the solid-phase extraction.

1. Sample Preparation:

  • Harvest bacterial cells by centrifugation.

  • Lyse the cells using a suitable method (e.g., sonication) in a cold extraction buffer.

  • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) and centrifuge to pellet the precipitate.

  • Transfer the supernatant to a new tube and spike with the internal standard.

  • Adjust the pH of the sample to ~6.0 with formic acid.

2. SPE Cartridge Conditioning:

  • Pass 3 mL of methanol through the SPE cartridge.

  • Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

3. Equilibration:

  • Equilibrate the cartridge with 3 mL of 0.1% formic acid in water.

4. Sample Loading:

  • Load the pre-treated sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).

5. Washing:

  • Wash the cartridge with 3 mL of 0.1% formic acid in water to remove hydrophilic impurities.

  • Wash the cartridge with 3 mL of 20% methanol in water to remove moderately polar impurities.

6. Elution:

  • Elute the this compound with 2 mL of 5% ammonium hydroxide in 80% acetonitrile.

7. Dry-down and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial LC-MS mobile phase.

Data Presentation

Quantitative data should be summarized to evaluate the performance of the SPE method. The following table provides an example of expected performance metrics.

ParameterResultNotes
Recovery Rate 85 - 95%Determined by comparing the analyte response in a post-extraction spiked sample to a pre-extraction spiked sample.
Matrix Effect < 15%Assessed by comparing the analyte response in a post-extraction spiked sample to a pure standard solution.
Reproducibility (RSD) < 10%Calculated from the analysis of at least five replicate extractions.
Limit of Quantification (LOQ) Analyte DependentDetermined by the sensitivity of the LC-MS system.

Note: The values presented in this table are illustrative and should be determined experimentally for each specific application and matrix.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from biological matrices. The use of a mixed-mode SPE cartridge allows for effective purification and concentration of the analyte, leading to high-quality data in downstream LC-MS analysis. The provided workflows and data presentation guidelines are intended to assist researchers in implementing this method in their studies of bacterial quorum sensing and in the development of novel therapeutics.

Application Notes and Protocols: Cloning and Expression of 2-Aminobenzoylacetate CoA Ligase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the cloning, expression, and characterization of recombinant 2-aminobenzoylacetate CoA ligase, an enzyme pivotal in the metabolism of aromatic compounds. The protocols outlined below are compiled from established methodologies for similar enzymes and offer a robust starting point for producing and evaluating this enzyme for research and drug development applications.

Introduction

2-Aminobenzoylacetate CoA ligase catalyzes the ATP-dependent formation of a CoA thioester with 2-aminobenzoylacetate, a key step in the degradation of various aromatic compounds. The ability to produce this enzyme in a recombinant form allows for detailed biochemical and structural studies, as well as its potential use in biocatalytic processes and as a target for drug discovery. This document provides detailed protocols for the cloning of the gene from Pseudomonas species, its heterologous expression in Escherichia coli, purification of the recombinant protein, and a method for assaying its enzymatic activity.

Data Presentation

Quantitative Data Summary

The following table summarizes typical data obtained from the expression and purification of recombinant 2-aminobenzoylacetate CoA ligase, based on reported values for similar aromatic acyl-CoA ligases from Pseudomonas expressed in E. coli. Actual results may vary depending on the specific experimental conditions.

ParameterTypical ValueReference
Expression Yield
Wet cell paste per liter of culture5 - 10 g/LGeneral observation
Soluble protein concentration in lysate10 - 20 mg/mLGeneral observation
Purified protein yield per liter of culture2 - 5 mg/L
Enzyme Purity >95% (by SDS-PAGE)
Specific Activity 1 - 5 U/mg
Kinetic Parameters (for 2-aminobenzoate)
Km10 - 50 µM
Vmax1 - 10 µmol/min/mg
Kinetic Parameters (for ATP)
Km100 - 500 µM
Kinetic Parameters (for CoA)
Km50 - 200 µM

Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 2-aminobenzoylacetyl-CoA per minute under standard assay conditions.

Experimental Protocols

Gene Cloning

This protocol describes the amplification of the 2-aminobenzoylacetate CoA ligase gene from Pseudomonas genomic DNA and its cloning into an E. coli expression vector.

Workflow for Gene Cloning

Cloning_Workflow cluster_0 Gene Amplification cluster_1 Vector Preparation cluster_2 Ligation and Transformation genomic_dna Pseudomonas sp. Genomic DNA pcr PCR Amplification genomic_dna->pcr amplified_gene Amplified Gene pcr->amplified_gene primers Gene-specific primers with restriction sites primers->pcr restriction_digest_gene Restriction Digest amplified_gene->restriction_digest_gene expression_vector pET-28a(+) Vector restriction_digest_vector Restriction Digest expression_vector->restriction_digest_vector linearized_vector Linearized Vector restriction_digest_vector->linearized_vector ligation T4 DNA Ligase linearized_vector->ligation restriction_digest_gene->ligation recombinant_plasmid Recombinant Plasmid ligation->recombinant_plasmid transformation Transformation into E. coli DH5α recombinant_plasmid->transformation selection Selection on Kanamycin (B1662678) Plates transformation->selection

Caption: Workflow for cloning the 2-aminobenzoylacetate CoA ligase gene.

Materials:

  • Pseudomonas aeruginosa or other suitable Pseudomonas strain genomic DNA

  • Phusion High-Fidelity DNA Polymerase

  • dNTP mix (10 mM each)

  • Forward and reverse primers with NdeI and XhoI restriction sites (or other suitable sites)

  • pET-28a(+) expression vector

  • NdeI and XhoI restriction enzymes

  • T4 DNA Ligase

  • E. coli DH5α competent cells

  • LB agar (B569324) plates with 50 µg/mL kanamycin

Protocol:

  • Primer Design: Design primers to amplify the coding sequence of the 2-aminobenzoylacetate CoA ligase gene. Add an NdeI restriction site at the 5' end of the forward primer and an XhoI site at the 5' end of the reverse primer.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction containing: 1 µL of genomic DNA (10-50 ng), 1 µL of each primer (10 µM), 1 µL of dNTP mix, 10 µL of 5x Phusion HF Buffer, and 0.5 µL of Phusion DNA Polymerase.

    • Perform PCR with the following cycling conditions: 98°C for 30s, followed by 30 cycles of (98°C for 10s, 60°C for 30s, 72°C for 1 min/kb), and a final extension at 72°C for 10 min.

    • Analyze the PCR product by agarose (B213101) gel electrophoresis and purify the amplified DNA fragment.

  • Restriction Digest:

    • Digest 1 µg of the purified PCR product and 1 µg of the pET-28a(+) vector with NdeI and XhoI in separate reactions.

    • Incubate at 37°C for 1-2 hours.

    • Purify the digested gene insert and linearized vector.

  • Ligation:

    • Set up a ligation reaction with a 3:1 molar ratio of insert to vector using T4 DNA Ligase.

    • Incubate at 16°C overnight or at room temperature for 1 hour.

  • Transformation:

    • Transform E. coli DH5α competent cells with 5 µL of the ligation mixture.

    • Plate the transformed cells on LB agar plates containing 50 µg/mL kanamycin and incubate overnight at 37°C.

  • Verification:

    • Select several colonies and perform colony PCR and restriction digestion of the isolated plasmid to confirm the presence of the insert.

    • Sequence the verified plasmid to ensure the integrity of the cloned gene.

Heterologous Expression

This protocol describes the expression of recombinant 2-aminobenzoylacetate CoA ligase in E. coli BL21(DE3).

Workflow for Protein Expression

Expression_Workflow start Transform E. coli BL21(DE3) with recombinant plasmid inoculate Inoculate overnight culture start->inoculate main_culture Inoculate main culture (LB + Kanamycin) inoculate->main_culture growth Grow at 37°C to OD600 of 0.6-0.8 main_culture->growth induction Induce with IPTG (0.5 mM) growth->induction expression Express protein at 18°C for 16-20 hours induction->expression harvest Harvest cells by centrifugation expression->harvest storage Store cell pellet at -80°C harvest->storage

Caption: Workflow for the expression of recombinant protein.

Materials:

  • Verified recombinant pET-28a(+) plasmid

  • E. coli BL21(DE3) competent cells

  • LB broth and agar plates with 50 µg/mL kanamycin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

  • Transformation: Transform E. coli BL21(DE3) competent cells with the recombinant plasmid. Plate on LB agar with kanamycin and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB broth with kanamycin and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of LB broth with kanamycin with the overnight culture to an initial OD600 of 0.05-0.1.

  • Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Continue to incubate the culture at 18°C for 16-20 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Storage: Discard the supernatant and store the cell pellet at -80°C until purification.

Protein Purification

This protocol describes the purification of the His-tagged recombinant 2-aminobenzoylacetate CoA ligase using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC).

Workflow for Protein Purification

Purification_Workflow start Resuspend cell pellet in Lysis Buffer lysis Lyse cells by sonication start->lysis clarification Clarify lysate by centrifugation lysis->clarification imac_loading Load supernatant onto Ni-NTA column clarification->imac_loading imac_wash Wash with Wash Buffer imac_loading->imac_wash imac_elution Elute with Elution Buffer imac_wash->imac_elution sec Size-Exclusion Chromatography (optional) imac_elution->sec analysis Analyze purity by SDS-PAGE sec->analysis storage Store purified protein at -80°C analysis->storage

Caption: Workflow for the purification of the recombinant protein.

Materials:

  • Frozen cell pellet

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT

  • Ni-NTA affinity resin

  • Size-exclusion chromatography column (e.g., Superdex 200)

  • Storage Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol

Protocol:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer (5 mL per gram of cells). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • IMAC:

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the protein with 5 column volumes of Elution Buffer.

  • Size-Exclusion Chromatography (optional polishing step):

    • Concentrate the eluted fractions.

    • Load the concentrated protein onto a size-exclusion column pre-equilibrated with Storage Buffer.

    • Collect fractions corresponding to the expected molecular weight of the protein (approximately 65 kDa).

  • Purity Analysis: Analyze the purity of the fractions by SDS-PAGE. Pool the purest fractions.

  • Storage: Determine the protein concentration, flash-freeze in liquid nitrogen, and store at -80°C.

Enzymatic Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of 2-aminobenzoylacetate CoA ligase by coupling the production of AMP to the oxidation of NADH.

Enzymatic Reaction Pathway

Reaction_Pathway cluster_0 2-Aminobenzoylacetate CoA Ligase Reaction cluster_1 Coupling Reactions substrate 2-Aminobenzoylacetate + ATP + CoA product This compound + AMP + PPi substrate->product Mg²⁺ amp AMP + ATP enzyme 2-Aminobenzoylacetate CoA Ligase enzyme->product adp 2 ADP amp->adp pyruvate Phosphoenolpyruvate + ADP adp->pyruvate nadh Pyruvate + NADH + H⁺ pyruvate->nadh lactate Lactate + NAD⁺ nadh->lactate myokinase Myokinase myokinase->adp pk Pyruvate Kinase pk->pyruvate ldh Lactate Dehydrogenase ldh->lactate

Caption: Coupled enzymatic assay for 2-aminobenzoylacetate CoA ligase activity.

Materials:

  • Assay Buffer: 100 mM Tris-HCl pH 7.5, 10 mM MgCl2

  • 2-aminobenzoate (substrate)

  • ATP

  • Coenzyme A (CoA)

  • Phosphoenolpyruvate (PEP)

Troubleshooting & Optimization

improving the stability of 2-Aminobenzoylacetyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Aminobenzoylacetyl-CoA (2-ABA-CoA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of 2-ABA-CoA in solution. Here you will find frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of 2-ABA-CoA, like other acyl-CoA thioesters, is primarily influenced by pH, temperature, and the presence of nucleophiles or catalytic enzymes. The thioester bond is susceptible to hydrolysis, which is the main degradation pathway. This hydrolysis is significantly accelerated at alkaline pH and elevated temperatures.

Q2: What is the optimal pH range for maintaining the stability of 2-ABA-CoA solutions?

A2: 2-ABA-CoA is most stable in slightly acidic conditions, typically between pH 4.0 and 6.0. In this range, the rate of spontaneous hydrolysis of the thioester bond is minimized. Alkaline conditions (pH > 7.5) should be avoided as they catalyze rapid hydrolysis.

Q3: What are the recommended storage conditions for 2-ABA-CoA stock solutions?

A3: For short-term storage (up to 24 hours), solutions should be kept on ice (0-4°C) at a pH between 4.0 and 6.0. For long-term storage, it is recommended to store aliquots of the solution at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation. Lyophilized powder is the most stable form for long-term storage and should be stored at -20°C or colder.

Q4: Which buffer systems are recommended for working with 2-ABA-CoA?

A4: Buffers that maintain a pH in the stable range of 4.0-6.0 are recommended. Examples include citrate, acetate, or MES buffers. When conducting experiments at physiological pH (~7.4), it is crucial to prepare the 2-ABA-CoA solution fresh and use it immediately to minimize degradation. Buffers containing primary amines, such as Tris, may not be ideal as they can potentially react with the thioester.

Q5: What are the main degradation products of this compound?

A5: The primary degradation pathway is hydrolysis, which cleaves the thioester bond. This results in the formation of 2-aminobenzoylacetic acid and free Coenzyme A (CoA-SH). Under certain conditions, further degradation of 2-aminobenzoylacetic acid may occur.

Quantitative Data Summary

The following table summarizes the estimated stability of this compound under various conditions. Please note that these are illustrative values based on the general principles of thioester chemistry, and actual stability may vary depending on the specific buffer components and purity of the compound.

Temperature (°C)pHBuffer SystemEstimated Half-life (t½)
45.0Citrate> 48 hours
47.4Phosphate~ 8-12 hours
255.0Citrate~ 12-18 hours
257.4Phosphate~ 1-2 hours
258.5Borate< 30 minutes

Diagrams

StabilityFactors cluster_factors Factors Affecting Stability cluster_outcomes Degradation Outcomes pH pH Hydrolysis Hydrolysis of Thioester Bond pH->Hydrolysis Alkaline pH accelerates Temp Temperature Temp->Hydrolysis High temp accelerates Enzymes Enzymes (Thioesterases) Enzymes->Hydrolysis Catalyze Nucleophiles Nucleophiles Nucleophiles->Hydrolysis Attack thioester Loss Loss of Activity / Inaccurate Results Hydrolysis->Loss ABA_CoA This compound (Stable) ABA_CoA->Hydrolysis

Caption: Factors influencing the degradation of this compound.

DegradationPathway cluster_reaction Degradation Reaction ABA_CoA This compound Products Degradation Products ABA_CoA->Products Spontaneous or Catalyzed H2O H₂O (Hydrolysis) H2O->Products ABA 2-Aminobenzoylacetic Acid Products->ABA CoA Coenzyme A (CoA-SH) Products->CoA

Caption: Hydrolytic degradation pathway of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent results in enzyme assays 1. Degradation of 2-ABA-CoA stock solution.2. Hydrolysis of 2-ABA-CoA in the assay buffer (if pH > 7.0).3. Repeated freeze-thaw cycles of stock solution.1. Prepare fresh 2-ABA-CoA stock solution from lyophilized powder in a slightly acidic buffer (e.g., 10 mM citrate, pH 5.0).2. Add the 2-ABA-CoA to the reaction mixture immediately before starting the assay.3. Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles.
Low or no enzymatic activity 1. Complete degradation of 2-ABA-CoA.2. Incorrect concentration of 2-ABA-CoA due to degradation.1. Verify the integrity of the 2-ABA-CoA solution using the HPLC protocol below.2. Prepare a fresh solution and re-quantify its concentration spectrophotometrically or by HPLC before use.
Appearance of unexpected peaks in HPLC 1. Formation of degradation products (2-aminobenzoylacetic acid, CoA-SH).2. Presence of impurities in the initial material.1. Compare the chromatogram to a freshly prepared standard.2. Identify degradation peaks by their retention times.3. If the issue persists with fresh samples, consider purification of the 2-ABA-CoA.
Precipitation in stock solution upon thawing 1. Concentration is too high.2. Buffer components are precipitating at low temperatures.1. Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, consider preparing a more dilute stock solution.2. Ensure that the buffer components are soluble at the storage temperature.

Experimental Protocols

Protocol: Monitoring 2-ABA-CoA Stability by Reverse-Phase HPLC

This protocol provides a method to assess the stability of 2-ABA-CoA in solution over time by quantifying its degradation.

Materials:

  • This compound

  • Buffer of choice (e.g., 50 mM sodium phosphate, pH 7.4)

  • Quenching solution (e.g., 1 M perchloric acid)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation:

    • Prepare a solution of 2-ABA-CoA (e.g., 1 mM) in the buffer of choice.

    • Incubate the solution at the desired temperature (e.g., 25°C).

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the solution.

    • Immediately quench the reaction by adding the aliquot to an equal volume of cold quenching solution. This will precipitate proteins and stop further degradation.

    • Centrifuge the quenched sample at >10,000 x g for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA) and a wavelength appropriate for the 2-aminobenzoyl group (e.g., 315 nm).

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B (linear gradient)

      • 25-30 min: 50% to 5% B (linear gradient)

      • 30-35 min: 5% B (re-equilibration)

    • Inject the prepared samples onto the HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to 2-ABA-CoA and its degradation products (e.g., free CoA) based on retention times of standards.

    • Integrate the peak area of 2-ABA-CoA at each time point.

    • Plot the natural logarithm of the 2-ABA-CoA peak area versus time. The slope of this line will be the negative of the degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Caption: Workflow for monitoring 2-ABA-CoA stability via HPLC.

troubleshooting low yield in 2-Aminobenzoylacetyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Aminobenzoylacetyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are two primary methods for the synthesis of this compound: enzymatic synthesis and chemical synthesis.

  • Enzymatic Synthesis: This method utilizes the enzyme 2-aminobenzoate-CoA ligase to catalyze the reaction between 2-aminobenzoic acid and Coenzyme A (CoA) in the presence of ATP and magnesium ions. This method is highly specific and typically results in a high-purity product.

  • Chemical Synthesis: This approach involves the activation of 2-aminobenzoic acid, for example by converting it to an acyl chloride or anhydride, followed by reaction with Coenzyme A. While potentially faster, this method may require more extensive purification to remove byproducts and unreacted reagents.

Q2: What is the expected yield for this compound synthesis?

Yields can vary significantly depending on the chosen method and optimization of reaction conditions.

  • Enzymatic Synthesis: Well-optimized enzymatic reactions can achieve high conversion rates, often exceeding 80%. However, factors such as enzyme activity, substrate purity, and reaction conditions can impact the final isolated yield.

  • Chemical Synthesis: Chemical synthesis yields can be more variable and are often lower than enzymatic methods after purification, typically ranging from 40-70%.

Q3: How can I confirm the identity and purity of my synthesized this compound?

High-Performance Liquid Chromatography (HPLC) is a common method for both purification and analysis. The product can be detected by UV absorbance, typically around 260 nm, corresponding to the adenine (B156593) moiety of Coenzyme A. Mass spectrometry (MS) can be used to confirm the molecular weight of the product.

Troubleshooting Guide: Low Yield

Low yield is a common challenge in the synthesis of this compound. The following sections provide a systematic approach to identifying and resolving potential issues.

Enzymatic Synthesis

Enzymatic_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Low Enzyme Activity Low Enzyme Activity Verify Enzyme Purity/Concentration Verify Enzyme Purity/Concentration Low Enzyme Activity->Verify Enzyme Purity/Concentration Suboptimal Reaction Conditions Suboptimal Reaction Conditions Optimize pH and Temperature Optimize pH and Temperature Suboptimal Reaction Conditions->Optimize pH and Temperature Substrate/Cofactor Issues Substrate/Cofactor Issues Check Substrate and Cofactor Purity/Concentration Check Substrate and Cofactor Purity/Concentration Substrate/Cofactor Issues->Check Substrate and Cofactor Purity/Concentration Product Degradation Product Degradation Ensure Proper Storage and Handling Ensure Proper Storage and Handling Product Degradation->Ensure Proper Storage and Handling Low Yield Low Yield Low Yield->Low Enzyme Activity Investigate Low Yield->Suboptimal Reaction Conditions Investigate Low Yield->Substrate/Cofactor Issues Investigate Low Yield->Product Degradation Investigate

Issue 1: Low or No Enzyme Activity

Possible Cause Recommended Action
Enzyme Denaturation Verify the integrity of the 2-aminobenzoate-CoA ligase via SDS-PAGE. Optimize storage conditions (e.g., -80°C in a suitable buffer with glycerol). Avoid repeated freeze-thaw cycles.
Incorrect Enzyme Concentration Quantify the enzyme concentration using a reliable method (e.g., Bradford or BCA assay). Ensure the correct amount of enzyme is added to the reaction.
Presence of Inhibitors Contaminants in the substrate, buffer, or enzyme preparation can act as inhibitors. Use high-purity reagents and ensure glassware is thoroughly cleaned.

Issue 2: Suboptimal Reaction Conditions

Parameter Typical Range Troubleshooting Steps
pH 7.0 - 8.0Determine the optimal pH for your specific enzyme. Perform small-scale reactions across a pH range (e.g., 6.5 to 8.5) to identify the optimum.
Temperature 25 - 37 °CDetermine the optimal temperature for your enzyme. Incubate reactions at different temperatures (e.g., 20°C, 25°C, 30°C, 37°C) to find the ideal condition.
Incubation Time 1 - 4 hoursMonitor the reaction progress over time by taking aliquots and analyzing them by HPLC. This will help determine the optimal reaction time to maximize product formation and minimize potential degradation.

Issue 3: Substrate and Cofactor Issues

Possible Cause Recommended Action
Substrate Purity Ensure the 2-aminobenzoic acid and Coenzyme A are of high purity. Impurities can inhibit the enzyme.
Incorrect Substrate/Cofactor Concentrations Verify the concentrations of 2-aminobenzoic acid, Coenzyme A, ATP, and MgCl₂. Ensure they are within the optimal range for the enzyme. Typically, a molar excess of CoA and ATP relative to the 2-aminobenzoic acid is used.
ATP Degradation ATP solutions can be unstable. Prepare fresh ATP solutions for each reaction.
Chemical Synthesis

Chemical_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Incomplete Activation Incomplete Activation Optimize Activating Agent/Conditions Optimize Activating Agent/Conditions Incomplete Activation->Optimize Activating Agent/Conditions Side Reactions Side Reactions Control Temperature and Stoichiometry Control Temperature and Stoichiometry Side Reactions->Control Temperature and Stoichiometry Poor Nucleophilic Attack Poor Nucleophilic Attack Ensure Anhydrous Conditions Ensure Anhydrous Conditions Poor Nucleophilic Attack->Ensure Anhydrous Conditions Product Instability Product Instability Minimize Reaction Time and Purify Promptly Minimize Reaction Time and Purify Promptly Product Instability->Minimize Reaction Time and Purify Promptly Low Yield Low Yield Low Yield->Incomplete Activation Investigate Low Yield->Side Reactions Investigate Low Yield->Poor Nucleophilic Attack Investigate Low Yield->Product Instability Investigate

Issue 1: Incomplete Reaction

Possible Cause Recommended Action
Inefficient Activation of 2-Aminobenzoic Acid Ensure the activating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in the correct stoichiometric ratio. The activation step should be performed under anhydrous conditions to prevent hydrolysis of the activated intermediate.
Low Reactivity of Coenzyme A The thiol group of Coenzyme A is the nucleophile. Ensure that the reaction pH is appropriate to have a significant concentration of the thiolate anion, which is more nucleophilic. This can be a delicate balance as the rest of the molecule can be sensitive to high pH.

Issue 2: Side Product Formation

Side Reaction Mitigation Strategy
N-acylation The amino group of 2-aminobenzoic acid can also be acylated, leading to polymer formation or other side products. This can be minimized by using a protecting group for the amine, although this adds extra steps to the synthesis. Careful control of reaction temperature and stoichiometry can also help.
Hydrolysis of Activated Intermediate The activated 2-aminobenzoic acid is susceptible to hydrolysis. All reactions should be carried out under strictly anhydrous conditions using dry solvents and glassware.
Oxidation of Coenzyme A The thiol group of Coenzyme A can be oxidized to form a disulfide. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.

Experimental Protocols

Representative Enzymatic Synthesis Protocol

This protocol is a general guideline and may require optimization for specific enzymes and experimental setups.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture with the following components at the final concentrations indicated:

      • 100 mM Tris-HCl, pH 7.5

      • 10 mM MgCl₂

      • 5 mM ATP

      • 1 mM Coenzyme A

      • 0.5 mM 2-Aminobenzoic acid

  • Enzyme Addition:

    • Add purified 2-aminobenzoate-CoA ligase to a final concentration of 1-5 µM.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold 10% perchloric acid (PCA) or by heat inactivation at 95°C for 5 minutes.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Filter the supernatant through a 0.22 µm filter before HPLC analysis.

Representative Chemical Synthesis Protocol (via Mixed Anhydride)

This protocol is a general guideline and requires careful handling of reagents under anhydrous conditions.

  • Activation of 2-Aminobenzoic Acid:

    • Dissolve 2-aminobenzoic acid in a dry, aprotic solvent (e.g., THF, DMF) under an inert atmosphere.

    • Cool the solution to 0°C.

    • Add a base (e.g., triethylamine) followed by an activating agent such as ethyl chloroformate, dropwise, while maintaining the temperature at 0°C.

    • Stir the reaction at 0°C for 30-60 minutes.

  • Reaction with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A in a cold aqueous buffer (e.g., sodium bicarbonate) to deprotonate the thiol group.

    • Slowly add the Coenzyme A solution to the activated 2-aminobenzoic acid mixture.

    • Allow the reaction to proceed at room temperature for 1-3 hours.

  • Workup and Purification:

    • Quench the reaction by adding a mild acid.

    • Remove the organic solvent under reduced pressure.

    • Purify the aqueous solution containing the this compound by solid-phase extraction or preparative HPLC.

Purification and Analysis

HPLC Conditions for Analysis of this compound

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 50 mM Potassium Phosphate, pH 5.0
Mobile Phase B Acetonitrile
Gradient 5-30% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm

This technical support guide provides a starting point for troubleshooting and optimizing the synthesis of this compound. For further assistance, consulting specific literature for the particular enzyme or chemical methodology being used is highly recommended.

Technical Support Center: Optimizing HPLC Separation of 2-Aminobenzoylacetyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 2-Aminobenzoylacetyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these specific analyses.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The main challenges in separating this compound isomers stem from their structural similarities. As positional isomers, they often exhibit very similar physicochemical properties, such as polarity and hydrophobicity, making them difficult to resolve using standard reversed-phase HPLC methods. Furthermore, the presence of the ionizable 2-aminobenzoyl group and the potentially labile thioester bond introduces complexities related to mobile phase pH and compound stability.

Q2: What are the approximate pKa values for the ionizable groups in this compound?

A2: While the exact pKa values for the entire molecule may not be readily available, we can estimate them based on its components. The 2-aminobenzoic acid moiety has two key ionizable groups: the aromatic amino group with a pKa of approximately 2.17 and the carboxylic acid group with a pKa of around 4.85.[1] The phosphate (B84403) groups on the Coenzyme A tail also contribute to the overall charge of the molecule. This amphoteric nature means that the overall charge of the isomers will be highly dependent on the mobile phase pH.[1]

Q3: What is the optimal pH range for the mobile phase to ensure the stability of this compound during analysis?

A3: The thioester bond in CoA derivatives is susceptible to hydrolysis, particularly under alkaline conditions. For maximum stability, it is recommended to work at a slightly acidic pH, ideally between 6.0 and 6.5.[2] At pH values above 8.0, the rate of hydrolysis can increase significantly, leading to the degradation of the analyte and the formation of free Coenzyme A and the corresponding carboxylic acid.[2] While the amide bond in the 2-aminobenzoyl group is generally more stable, prolonged exposure to harsh acidic or basic conditions, especially with heating, could also lead to hydrolysis.

Q4: Which type of HPLC column is most suitable for separating these isomers?

A4: Due to the polar and ionizable nature of this compound isomers, a standard C18 column may not provide sufficient selectivity. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is often more effective for separating polar and ionic isomers.[3][4][5] Columns with embedded polar groups or phenyl-based stationary phases can also offer alternative selectivity through pi-pi interactions with the aromatic ring.

Troubleshooting Guide

Below are common problems encountered during the HPLC separation of this compound isomers, along with their potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Poor Peak Resolution / Co-elution of Isomers Inappropriate Mobile Phase Composition: The organic solvent ratio and buffer conditions are not optimal for differentiating the subtle structural differences between the isomers.- Optimize Organic Solvent Gradient: A shallow gradient of acetonitrile (B52724) or methanol (B129727) in a buffered aqueous phase is often necessary. - Adjust Mobile Phase pH: Systematically vary the pH of the mobile phase within the stable range (pH 6.0-6.5) to alter the ionization state of the isomers and enhance selectivity.[2] - Buffer Selection and Concentration: Use a suitable buffer, such as phosphate or acetate, at a concentration of 10-50 mM to maintain a stable pH.
Unsuitable Stationary Phase: The column chemistry does not provide enough selectivity for the isomers.- Consider a Mixed-Mode Column: A column with both reversed-phase and cation-exchange properties can improve separation.[3][4][5] - Try a Phenyl Column: A phenyl-based stationary phase can offer different selectivity based on aromatic interactions.
Peak Tailing Secondary Interactions with Stationary Phase: The amino group of the analyte can interact with residual silanols on the silica (B1680970) backbone of the column.- Work at a Lower pH: A mobile phase pH of around 3 can protonate the silanols and reduce these interactions, but be mindful of the potential for analyte degradation over time. - Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase to block the active silanol (B1196071) sites. - Use an End-Capped Column: Employ a high-quality, end-capped column to minimize the number of accessible silanol groups.
Peak Splitting or Broadening Co-elution with Degradation Products: The analyte may be degrading on-column due to an inappropriate mobile phase pH.- Verify Mobile Phase pH: Ensure the mobile phase pH is within the optimal stability range of 6.0-6.5.[2] - Analyze Freshly Prepared Samples: Prepare samples immediately before analysis to minimize degradation.
Injection Solvent Mismatch: The solvent used to dissolve the sample is significantly stronger or weaker than the initial mobile phase.- Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the gradient.
Retention Time Drift Inconsistent Mobile Phase Preparation: Small variations in pH or solvent composition between runs can lead to shifts in retention time.- Prepare Fresh Mobile Phase Daily: Ensure accurate and consistent preparation of all mobile phase components. - Use a Buffer: A buffered mobile phase will resist small changes in pH.
Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.- Use a Column Oven: Maintain a constant and controlled column temperature throughout the analysis.

Experimental Protocols

Initial HPLC Method for Method Development:

Parameter Recommendation
HPLC System Standard HPLC or UHPLC system with a UV detector
Column C18, 5 µm, 4.6 x 250 mm or a Mixed-Mode (RP/Cation-Exchange) column
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 6.5
Mobile Phase B Acetonitrile
Gradient 5% to 40% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 260 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in Mobile Phase A.

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Optimization sample Dissolve this compound Isomers in Mobile Phase A inject Inject Sample sample->inject mpa Prepare Mobile Phase A (e.g., 20 mM Phosphate Buffer, pH 6.5) degas Degas Mobile Phases mpa->degas mpb Prepare Mobile Phase B (e.g., Acetonitrile) mpb->degas equilibrate Equilibrate Column with Initial Mobile Phase Conditions degas->equilibrate equilibrate->inject separate Gradient Elution for Isomer Separation inject->separate detect UV Detection at 260 nm separate->detect analyze Analyze Chromatogram for Peak Resolution, Tailing, and Retention Time detect->analyze troubleshoot Troubleshoot Issues (e.g., Poor Resolution, Peak Splitting) analyze->troubleshoot If issues are present a_ok Method Validation analyze->a_ok If separation is optimal optimize Optimize Method (Adjust Gradient, pH, Column) troubleshoot->optimize optimize->equilibrate Iterative Process

Caption: Experimental workflow for optimizing HPLC separation.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Considerations cluster_other_params Other Parameters start Poor Peak Resolution c1 Adjust Gradient Slope (shallower) start->c1 c2 Modify pH (within 6.0-6.5 range) start->c2 c3 Change Organic Solvent (ACN vs. MeOH) start->c3 c4 Switch to Mixed-Mode Column c1->c4 If no improvement end Improved Resolution c1->end c2->c4 If no improvement c2->end c5 Try a Phenyl Column c3->c5 If no improvement c3->end c6 Lower Flow Rate c4->c6 c4->end c5->c6 c5->end c7 Optimize Column Temperature c6->c7 c7->end

Caption: Troubleshooting logic for poor peak resolution.

References

Technical Support Center: Mass Spectrometry of Reactive Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of reactive thioesters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the unique challenges of analyzing these labile molecules.

Frequently Asked Questions (FAQs)

Q1: Why are reactive thioesters so challenging to analyze by mass spectrometry?

A1: Reactive thioesters present several analytical challenges due to their inherent chemical properties:

  • Instability: The thioester bond is "energy-rich" and susceptible to hydrolysis, especially under neutral to basic pH conditions. This degradation can occur during sample preparation, chromatography, and even within the mass spectrometer's ion source, leading to a diminished or absent molecular ion peak.

  • In-source Decay and Fragmentation: Thioesters can be thermally labile and prone to fragmentation within the ion source before reaching the mass analyzer. This "in-source decay" can complicate spectra and reduce the abundance of the intact molecular ion. Additionally, collision-induced dissociation (CID) often results in the characteristic neutral loss of the thiol moiety.

  • Adduct Formation: Like many analytes in electrospray ionization (ESI), thioesters can form adducts with cations like sodium ([M+Na]⁺) and potassium ([M+K]⁺), which can complicate data interpretation.

  • Oxidation: The thiol portion of the molecule can be susceptible to oxidation, leading to the formation of disulfides or other oxidized species, further increasing sample complexity.

Q2: What is the optimal pH for sample preparation and LC-MS analysis of thioesters?

A2: Thioesters are generally more stable under acidic to neutral conditions. For many thioesters, maintaining a pH between 4 and 7 is recommended to minimize hydrolysis during sample handling and analysis. For instance, at pH 7 and 23°C, the half-life for the hydrolysis of S-methyl thioacetate (B1230152) is approximately 155 days, indicating good stability at neutral pH. However, hydrolysis is base-catalyzed, so exposure to alkaline conditions should be strictly avoided. For LC-MS analysis, using a mobile phase with a low concentration of a volatile acid like formic acid can help maintain a low pH and improve ionization efficiency.

Q3: Should I derivatize my thioester samples before analysis?

A3: Derivatization can be a highly effective strategy, particularly if your primary challenge is thioester instability or poor ionization. By reacting the thiol group (if present after hydrolysis or as a starting material) with a derivatizing agent, you can form a more stable thioether. N-ethylmaleimide (NEM) is a commonly used reagent for this purpose, as it reacts rapidly and specifically with thiols under mild conditions. Derivatization can also improve the chromatographic properties and ionization efficiency of the analyte.

Q4: What are the common fragmentation patterns for thioesters in MS/MS analysis?

A4: A characteristic fragmentation pathway for peptide thioesters is the neutral loss of the thiol moiety upon collision-induced dissociation (CID). For example, peptide thioesters often show a neutral loss of ethanethiol. The efficiency of fragmentation can be influenced by the length of the peptide chain, with smaller peptides often showing higher fragmentation efficiency.

Troubleshooting Guides

Guide 1: Poor or No Molecular Ion Signal

If you are observing a weak or absent molecular ion peak for your reactive thioester, follow this troubleshooting workflow:

Troubleshooting_Low_Signal start Start: Poor or No Molecular Ion Signal check_hydrolysis Potential Issue: Sample Hydrolysis start->check_hydrolysis check_insource Potential Issue: In-Source Fragmentation start->check_insource check_concentration Potential Issue: Low Sample Concentration or Ion Suppression start->check_concentration solution_ph Solution: Maintain acidic to neutral pH (4-7) during sample prep and LC. Use fresh samples. check_hydrolysis->solution_ph Is sample handling at high pH? solution_ms Solution: Optimize MS source parameters. Lower cone/fragmentor voltage (e.g., 20V). Reduce source temperature. check_insource->solution_ms Are MS parameters harsh? solution_prep Solution: Concentrate sample. Ensure proper desalting. Check for matrix effects. check_concentration->solution_prep Is sample clean and concentrated? solution_derivatization Advanced Solution: Consider derivatization with NEM to improve stability and ionization. solution_ph->solution_derivatization If hydrolysis persists solution_ms->solution_derivatization If fragmentation persists

Caption: Troubleshooting workflow for low or no molecular ion signal.

Guide 2: Complex and Uninterpretable Mass Spectra

If your mass spectra are noisy or contain numerous unexpected peaks, consider the following:

Troubleshooting_Complex_Spectra start Start: Complex or Uninterpretable Spectra check_adducts Potential Issue: Salt Adduct Formation start->check_adducts check_oxidation Potential Issue: Sample Oxidation start->check_oxidation check_contamination Potential Issue: Solvent or System Contamination start->check_contamination solution_desalt Solution: Perform sample desalting (e.g., C18 spin column). Use volatile buffers (ammonium acetate/formate). check_adducts->solution_desalt Are there peaks at M+22, M+38, etc.? solution_antioxidant Solution: Prepare samples fresh. Work under inert atmosphere if possible. Consider adding antioxidants (use with caution). check_oxidation->solution_antioxidant Are there peaks corresponding to disulfide formation? solution_clean Solution: Use high-purity, LC-MS grade solvents. Run blank injections to check for system contamination. check_contamination->solution_clean Are unexpected peaks present in blanks?

Caption: Troubleshooting workflow for complex mass spectra.

Quantitative Data Summary

Table 1: Thioester Stability and Hydrolysis Rates

Thioester TypepH ConditionTemperature (°C)Half-life for HydrolysisReference
S-methyl thioacetate (Alkyl)7.023~155 days
S-methyl thioacetate (Alkyl)Acidic23Hydrolysis is inhibited
Aliphatic Thioesters> 7.0Not SpecifiedProne to hydrolysis
Aryl ThioestersNeutralNot SpecifiedGenerally more stable than alkyl thioesters

Table 2: Common Adducts in ESI-MS of Thioesters

Adduct IonMass Difference (Da)PolarityCommon Source
[M+H]⁺+1.0078PositiveProtonation
[M+Na]⁺+22.9898PositiveSodium salts
[M+K]⁺+38.9637PositivePotassium salts
[M+NH₄]⁺+18.0344PositiveAmmonium salts (from buffer)
[M-H]⁻-1.0078NegativeDeprotonation
[M+HCOO]⁻+44.9977NegativeFormic acid in mobile phase
[M+CH₃COO]⁻+59.0133NegativeAcetic acid in mobile phase

Table 3: Recommended MS Parameters for Thioester Analysis

ParameterRecommendationRationaleReference
Ionization Mode ESISuitable for polar and labile molecules
Polarity Positive or NegativeScreen both for optimal sensitivity
Capillary Voltage 1.2 - 3.5 kVOptimize for stable spray and signal intensity
Cone/Fragmentor Voltage 10 - 30 VUse lower values to minimize in-source fragmentation
Source Temperature 100 - 150 °CLower temperatures can reduce thermal degradation
Desolvation Temperature 200 - 400 °COptimize for efficient solvent removal without degrading the analyte
Collision Energy (for MS/MS) 10 - 40 eVVaries with molecule and instrument; optimize to achieve desired fragmentation

Experimental Protocols

Protocol 1: General Sample Preparation for Reactive Thioesters

This protocol outlines the basic steps for preparing reactive thioester samples for LC-MS analysis, focusing on minimizing degradation.

  • Sample Collection and Quenching: If analyzing biological samples, quench metabolic activity immediately by flash-freezing in liquid nitrogen or by adding a cold solvent.

  • Extraction: Extract the thioesters using a cold extraction solvent compatible with your downstream analysis (e.g., acetonitrile/methanol/water mixture). Keep samples on ice throughout the process.

  • pH Adjustment: Ensure the pH of the sample extract is maintained between 4 and 7. If necessary, add a small amount of a volatile acid like formic acid.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) at 4°C to pellet any precipitates.

  • Desalting (if necessary): If your sample contains high concentrations of non-volatile salts, perform desalting using a C18 spin column.

    • Condition the column with 100% acetonitrile.

    • Equilibrate the column with 0.1% formic acid in water.

    • Load the sample onto the column.

    • Wash the column with 0.1% formic acid in water to remove salts.

    • Elute the thioesters with a suitable organic solvent mixture (e.g., 70% acetonitrile, 0.1% formic acid).

  • Analysis: Immediately analyze the sample by LC-MS or store at -80°C until analysis.

Protocol 2: Derivatization of Thiol-Containing Molecules with N-Ethylmaleimide (NEM)

This protocol is for the derivatization of free thiols, which can be a strategy to stabilize thioesters that are prone to hydrolysis, by derivatizing the resulting thiol.

  • Reagent Preparation: Prepare a fresh stock solution of N-ethylmaleimide (NEM) in a suitable solvent (e.g., ethanol (B145695) or DMSO). A typical starting concentration is 100 mM.

  • Sample Preparation: Prepare your sample as described in Protocol 1. The sample should be in a buffer at approximately pH 7.0 for optimal NEM reactivity.

  • Derivatization Reaction:

    • Add NEM to your sample to a final concentration of 1-10 mM. A 10-fold molar excess of NEM over the expected thiol concentration is often used.

    • Incubate the reaction mixture at room temperature for 30-60 minutes in the dark.

  • Quenching (Optional): To remove excess NEM, you can add a small amount of a thiol-containing compound like dithiothreitol (B142953) (DTT) or β-mercaptoethanol. Be aware that this will add complexity to your sample.

  • Sample Cleanup: Proceed with desalting (Protocol 1, step 5) to remove excess reagents and byproducts before LC-MS analysis.

Visualizations

Experimental Workflow

Experimental_Workflow start Start: Sample Collection extraction Cold Solvent Extraction (pH 4-7) start->extraction centrifugation Centrifugation (4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant derivatization_decision Derivatization needed? supernatant->derivatization_decision derivatization NEM Derivatization (pH ~7.0, RT, 30-60 min) derivatization_decision->derivatization Yes desalting C18 Desalting derivatization_decision->desalting No derivatization->desalting lcms LC-MS Analysis desalting->lcms

Caption: Sample preparation workflow for reactive thioesters.

Logical Relationships in Troubleshooting

Logical_Relationships problem Observed Problem hydrolysis Hydrolysis problem->hydrolysis fragmentation In-Source Fragmentation problem->fragmentation adducts Adduct Formation problem->adducts cause_ph High pH hydrolysis->cause_ph caused by cause_temp High Temperature hydrolysis->cause_temp caused by fragmentation->cause_temp caused by cause_voltage High Cone Voltage fragmentation->cause_voltage caused by cause_salts Non-volatile Salts adducts->cause_salts caused by

Caption: Common causes of issues in thio

preventing non-enzymatic cyclization of 2-Aminobenzoylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Aminobenzoylacetyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its experimental use, with a focus on preventing its non-enzymatic cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound?

The principal stability issue is the non-enzymatic intramolecular cyclization of this compound to form the more stable lactam, 2-hydroxy-4-quinolone. This spontaneous reaction can lead to significant loss of the desired thioester and accumulation of the cyclized product, impacting experimental results.

Q2: What is the underlying mechanism of this non-enzymatic cyclization?

The cyclization occurs through an intramolecular nucleophilic attack. The lone pair of electrons on the amino group (-NH2) of the 2-aminobenzoyl moiety attacks the electrophilic carbonyl carbon of the thioester. This forms a tetrahedral intermediate which then collapses, eliminating Coenzyme A (CoASH) and forming the stable six-membered ring of 2-hydroxy-4-quinolone.

Cyclization_Mechanism cluster_start This compound cluster_intermediate Tetrahedral Intermediate cluster_end Products 2-ABA-CoA This compound Intermediate Tetrahedral Intermediate 2-ABA-CoA->Intermediate Intramolecular Nucleophilic Attack Product 2-hydroxy-4-quinolone + CoASH Intermediate->Product Elimination of CoASH

Figure 1: Mechanism of non-enzymatic cyclization.

Q3: What factors are known to influence the rate of this cyclization?

Based on the chemistry of similar thioester compounds, the rate of non-enzymatic cyclization is primarily influenced by:

  • pH: The nucleophilicity of the amino group is pH-dependent. At acidic pH, the amino group is protonated (-NH3+), reducing its nucleophilicity and slowing down the cyclization rate. Conversely, at neutral to alkaline pH, the amino group is deprotonated and more nucleophilic, accelerating the cyclization.

  • Temperature: As with most chemical reactions, higher temperatures increase the rate of cyclization.

  • Buffer Composition: While specific data for this compound is limited, some buffer components may influence the reaction rate. It is advisable to empirically test different buffer systems if cyclization is a persistent issue.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem Possible Cause Recommended Solution
Low yield of this compound after synthesis and purification. Non-enzymatic cyclization during the workup or storage.- Maintain acidic conditions (pH 4-6) throughout the synthesis and purification process.- Perform all steps at low temperatures (0-4°C).- Minimize storage time; use freshly prepared solutions whenever possible.
Inconsistent results in enzymatic assays using this compound. Degradation of the substrate to 2-hydroxy-4-quinolone during the assay.- Prepare the this compound stock solution in an acidic buffer (e.g., 10 mM HCl) and store on ice.- Add the substrate to the reaction mixture immediately before initiating the reaction.- Run control reactions without enzyme to quantify the extent of non-enzymatic cyclization under your assay conditions.
Appearance of an unexpected product peak in HPLC analysis corresponding to 2-hydroxy-4-quinolone. Spontaneous cyclization of this compound in the sample or during analysis.- Acidify the sample with a small amount of a suitable acid (e.g., formic acid, acetic acid) before injection.- Use a mobile phase with an acidic pH.- Ensure the autosampler is kept at a low temperature (e.g., 4°C).

Quantitative Data Summary

Table 1: Inferred Stability of this compound based on Analogous Compounds

Condition Parameter Expected Effect on Cyclization Rate Recommendation
pH Acidic (pH 4-6)DecreasedMaintain acidic conditions during storage and experiments.
Neutral (pH 7)ModerateUse with caution, minimize incubation times.
Alkaline (pH > 7.5)IncreasedAvoid alkaline conditions.
Temperature 0-4°CSignificantly DecreasedStore and handle on ice.
Room Temperature (~25°C)ModerateMinimize time at room temperature.
> 30°CSignificantly IncreasedAvoid elevated temperatures.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

This protocol is a general method adapted for the synthesis of this compound using N,N'-carbonyldiimidazole (CDI) as an activating agent.

Materials:

  • 2-Aminobenzoic acid

  • Malonyl-CoA

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous, amine-free solvent (e.g., Tetrahydrofuran - THF)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas

  • 0.1 M HCl

Procedure:

  • Activation of 2-Aminobenzoic Acid:

    • Dissolve 2-aminobenzoic acid in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

    • Add a molar equivalent of CDI and stir at room temperature for 1-2 hours or until the evolution of CO2 ceases. This forms the reactive 2-aminobenzoylimidazole intermediate.

  • Thioester Formation:

    • In a separate flask, dissolve Malonyl-CoA in cold (0-4°C) 0.1 M HCl.

    • Slowly add the activated 2-aminobenzoylimidazole solution to the Malonyl-CoA solution with constant stirring on ice.

    • Allow the reaction to proceed for 2-4 hours at 4°C.

  • Purification:

    • The product can be purified by precipitation with cold, anhydrous diethyl ether.

    • Alternatively, preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing a low concentration of a volatile acid (e.g., 0.1% formic acid) can be used for higher purity.

  • Storage:

    • Lyophilize the purified product and store at -80°C under an inert atmosphere.

    • For solutions, dissolve in a small amount of acidic buffer (e.g., 10 mM HCl) and store in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Synthesis_Workflow cluster_activation Activation cluster_reaction Thioester Formation cluster_purification Purification cluster_storage Storage A 2-Aminobenzoic Acid + CDI in THF B 2-Aminobenzoylimidazole A->B Formation of activated intermediate D Reaction Mixture B->D C Malonyl-CoA in cold acidic buffer C->D E Precipitation or HPLC D->E F Purified this compound E->F G Lyophilization & Storage at -80°C F->G

Figure 2: Workflow for the synthesis of this compound.
Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol outlines a reverse-phase HPLC method to separate and quantify this compound from its cyclized product, 2-hydroxy-4-quinolone.

Instrumentation and Columns:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point for method development.

Detection:

  • Monitor at a wavelength where both compounds have significant absorbance, for example, 254 nm or 280 nm. A DAD can be used to obtain full UV spectra for peak identification.

Sample Preparation:

  • Dilute samples in Mobile Phase A.

  • Keep samples in the autosampler at 4°C.

Expected Elution Profile:

  • 2-hydroxy-4-quinolone, being more non-polar, is expected to have a longer retention time than the more polar this compound. The exact retention times will depend on the specific column and gradient conditions.

HPLC_Workflow cluster_prep Sample Preparation cluster_injection Injection cluster_separation Separation cluster_detection Detection & Analysis Prep Dilute sample in acidic mobile phase A Inject Inject onto C18 column (Autosampler at 4°C) Prep->Inject Sep Gradient elution with acidified Water/Acetonitrile Inject->Sep Detect UV/DAD Detection Sep->Detect Analysis Quantify peaks for 2-ABA-CoA and 2-H-4-Q Detect->Analysis

Figure 3: Workflow for stability-indicating HPLC analysis.

dealing with product degradation during 2-Aminobenzoylacetyl-CoA purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Aminobenzoylacetyl-CoA. The following information is based on established principles for the purification and handling of analogous short-chain acyl-Coenzyme A esters and is intended to serve as a guide for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, leading to product degradation.

Question: I am observing significant loss of my target compound, this compound, during the purification process. What are the likely causes and how can I mitigate this?

Answer:

Product degradation during the purification of this compound can be attributed to several factors, primarily chemical instability (pH and temperature sensitivity) and enzymatic degradation.

1. Chemical Instability:

  • pH Sensitivity: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at alkaline pH. It is crucial to maintain a slightly acidic to neutral pH (around 6.0-7.0) throughout the purification process.

  • Temperature Sensitivity: Acyl-CoAs are thermally labile. All purification steps should be performed at low temperatures (0-4°C) to minimize thermal degradation.

2. Enzymatic Degradation:

  • Thioesterases and Proteases: Cell lysates contain various enzymes, such as thioesterases and proteases, that can cleave the thioester bond or degrade the entire molecule. The presence of these enzymes can significantly reduce the yield of the final product.

To address these issues, a systematic troubleshooting approach is recommended. The following decision tree can help identify the source of degradation and guide you toward a solution.

G start Start: Low Yield of This compound check_pH Is the pH of all buffers between 6.0 and 7.0? start->check_pH adjust_pH Adjust all buffers to pH 6.0-7.0 check_pH->adjust_pH No check_temp Are all purification steps performed at 0-4°C? check_pH->check_temp Yes adjust_pH->check_temp control_temp Perform all steps on ice or in a cold room check_temp->control_temp No check_inhibitors Are protease and thioesterase inhibitors being used? check_temp->check_inhibitors Yes control_temp->check_inhibitors add_inhibitors Add a cocktail of protease and thioesterase inhibitors to the lysis buffer check_inhibitors->add_inhibitors No check_time Is the purification process rapid? check_inhibitors->check_time Yes add_inhibitors->check_time optimize_time Streamline the purification workflow to minimize processing time check_time->optimize_time No end Problem Resolved: Improved Yield check_time->end Yes optimize_time->end

Caption: Troubleshooting decision tree for this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for purifying and storing this compound?

A1: Based on the stability of other short-chain acyl-CoAs, the optimal pH range for purification and short-term storage is between 6.0 and 7.0. Alkaline conditions (pH > 7.5) should be strictly avoided to prevent hydrolysis of the thioester bond. For long-term storage, aliquots should be flash-frozen in liquid nitrogen and stored at -80°C in a slightly acidic buffer (pH ~6.0).

Q2: How can I minimize enzymatic degradation during cell lysis and initial purification steps?

A2: To minimize enzymatic degradation, it is crucial to work quickly and at low temperatures (0-4°C). Additionally, the lysis buffer should be supplemented with a commercially available cocktail of protease inhibitors. If thioesterase activity is suspected, specific inhibitors for these enzymes, such as p-hydroxymercuribenzoate (B1229956) (use with caution due to its reactivity with other thiols), may be considered. However, a more common and generally safer approach is to expedite the purification process to separate the product from these contaminating enzymes.

Q3: What type of chromatography is best suited for purifying this compound?

A3: A multi-step chromatography approach is often necessary to achieve high purity. A common workflow involves:

  • Affinity Chromatography: If the this compound is produced by a recombinant enzyme with an affinity tag (e.g., His-tag), this would be the initial capture step.

  • Ion-Exchange Chromatography (IEX): Since Coenzyme A and its derivatives are negatively charged due to the phosphate (B84403) groups, anion-exchange chromatography is a powerful purification step. A salt gradient is used to elute the bound molecules.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the final polishing step to separate this compound from other closely related CoA species and impurities.

The following diagram illustrates a typical purification workflow.

G start Crude Cell Lysate affinity Affinity Chromatography (e.g., Ni-NTA for His-tagged enzyme) start->affinity ion_exchange Anion-Exchange Chromatography (IEX) affinity->ion_exchange rphplc Reversed-Phase HPLC (RP-HPLC) ion_exchange->rphplc end Pure this compound rphplc->end

Caption: General purification workflow for this compound.

Q4: Are there any specific buffer components I should avoid during purification?

A4: Avoid buffers containing primary amines, such as Tris, if there is a possibility of reaction with your compound of interest, especially if it contains reactive functional groups. Phosphate or HEPES buffers are generally good choices. Also, be mindful of the chelating agents like EDTA, which can be important for inhibiting metalloproteases but might interfere with downstream applications or the stability of certain protein-CoA complexes.

Data Presentation

Purification ParameterCondition A (Standard Protocol)Condition B (Optimized Protocol)
pH of Buffers 7.56.5
Temperature Room Temperature4°C
Inhibitors Used NoneProtease & Thioesterase Inhibitors
Purification Time 8 hours4 hours
Purity (by HPLC) 85%>95%
Yield 30%70%

Experimental Protocols

Protocol 1: Stability Assay of this compound

This protocol can be used to determine the stability of this compound under different pH and temperature conditions.

  • Prepare a stock solution of purified this compound in a buffer at pH 6.0.

  • Aliquot the stock solution into separate tubes.

  • Adjust the pH of the aliquots to a range of values (e.g., 5.0, 6.0, 7.0, 8.0) using small additions of dilute acid or base.

  • Incubate the different pH samples at various temperatures (e.g., 4°C, 25°C, 37°C).

  • At specific time points (e.g., 0, 1, 2, 4, 8 hours), take a sample from each condition.

  • Immediately analyze the samples by RP-HPLC to quantify the amount of remaining this compound.

  • Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Protocol 2: General Anion-Exchange Chromatography for Acyl-CoA Purification

  • Equ

Validation & Comparative

comparing the substrate specificity of different CoA ligases for 2-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the substrate specificity of CoA ligases is crucial for applications ranging from bioremediation to the synthesis of novel pharmaceuticals. This guide provides a detailed comparison of different CoA ligases that utilize 2-aminobenzoate (B8764639) (anthranilate) as a substrate, supported by experimental data and detailed methodologies.

Enzyme Activity Comparison

The substrate specificities of three distinct aromatic acyl-CoA ligases, designated E1, E2, and E3, isolated from a denitrifying Pseudomonas sp., have been characterized. Enzyme E1 is primarily a benzoate-CoA ligase, exhibiting some activity with 2-aminobenzoate. In contrast, E2 and E3 are 2-aminobenzoate-CoA ligases with differing affinities for a range of substituted benzoates.[1][2][3] The kinetic parameters of these enzymes highlight their unique substrate preferences.

EnzymeSubstrateApparent Km (µM)Relative Activity (%)
E1 (Benzoate-CoA ligase) Benzoate (B1203000)5100
2-Aminobenzoate2080
2-Fluorobenzoate10110
3-Fluorobenzoate8105
4-Fluorobenzoate1595
E2 (2-Aminobenzoate-CoA ligase) 2-Aminobenzoate8100
Benzoate5090
2-Fluorobenzoate3085
3-Fluorobenzoate4075
4-Fluorobenzoate6070
2-Methylbenzoate10050
E3 (2-Aminobenzoate-CoA ligase) 2-Aminobenzoate15100
Benzoate10085
2-Fluorobenzoate5090
3-Fluorobenzoate7080
4-Fluorobenzoate9075

Table 1: Comparison of apparent Km values and relative activities of CoA ligases E1, E2, and E3 from a denitrifying Pseudomonas sp. for various aromatic substrates. The activity with the preferred substrate is set to 100%. Data extracted from Altenschmidt and Fuchs (1991).[1][2][3]

In addition to the enzymes from the denitrifying Pseudomonas sp., a 2-aminobenzoate-CoA ligase has been purified and characterized from Pseudomonas strain KB 740 grown aerobically. This enzyme is a monomer with a molecular mass of 65 kDa and is specific for 2-aminobenzoate, though it also activates benzoate and fluorobenzoates.[4] Furthermore, the aerobic metabolism of 2-aminobenzoate in Azoarcus evansii is initiated by a 2-aminobenzoate-CoA ligase.[5][6]

Experimental Protocols

The following methodologies were employed to determine the substrate specificity of the CoA ligases from the denitrifying Pseudomonas sp..

Enzyme Purification

The purification of the three CoA ligases (E1, E2, and E3) was achieved through a series of chromatographic steps.[2]

  • Cell Disruption: Bacterial cells were suspended in a buffer containing 10 mM Tris-HCl (pH 7.8), 2 mM dithioerythritol (B556865) (DTE), and 2 mM MgCl2, and then disrupted using a French press.[2]

  • Ultracentrifugation: The cell extract was subjected to ultracentrifugation at 100,000 x g for 1 hour to remove cell debris and obtain the soluble protein fraction.[2]

  • DEAE-Sephacel Chromatography: The soluble protein fraction was applied to a DEAE-Sephacel anion-exchange column. The enzymes were eluted using a stepwise KCl gradient. 2-aminobenzoate-CoA ligase (E2) eluted at a lower KCl concentration than benzoate-CoA ligase (E1).[2]

  • Affinity Chromatography: Further purification was achieved using affinity chromatography on a matrix with a ligand that specifically binds CoA ligases. Elution was performed using a gradient of ATP or KCl.[2]

  • Hydroxylapatite Chromatography: The final purification step for some of the enzymes involved chromatography on a hydroxylapatite column, with elution using a phosphate (B84403) gradient.[2]

Enzyme Activity Assays

Two primary methods were used to measure the activity of the CoA ligases.

1. Hydroxamate Assay:

This spectrophotometric assay measures the formation of the acyl-CoA thioester indirectly.

  • Reaction Mixture: The reaction mixture contained Tris-HCl buffer (pH 7.8), MgCl2, ATP, Coenzyme A, the aromatic substrate, and the enzyme solution.

  • Incubation: The reaction was incubated at a specific temperature (e.g., 30°C).

  • Termination and Color Development: The reaction was stopped by adding an acidic solution of ferric chloride (FeCl3) and hydroxylamine (B1172632). The hydroxylamine reacts with the acyl-CoA to form a hydroxamate, which then complexes with the ferric ions to produce a colored product.

  • Measurement: The absorbance of the resulting colored complex was measured at a specific wavelength (e.g., 546 nm) to determine the amount of product formed.

2. High-Performance Liquid Chromatography (HPLC) Assay:

This method directly measures the formation of the acyl-CoA thioester.

  • Reaction Mixture: Similar to the hydroxamate assay, the reaction mixture contained buffer, cofactors, substrate, and enzyme.

  • Incubation and Termination: The reaction was incubated and then stopped, typically by adding a denaturing agent like perchloric acid.

  • Analysis: The reaction mixture was analyzed by reverse-phase HPLC. The acyl-CoA product was separated from the substrates and other components and quantified by measuring its absorbance at a characteristic wavelength (e.g., 254 nm).

Experimental Workflow

The general workflow for characterizing the substrate specificity of a novel CoA ligase is depicted below.

CoA_Ligase_Workflow cluster_prep Enzyme Preparation cluster_assay Activity Assay cluster_analysis Data Analysis ProteinSource Protein Source (e.g., Bacterial Culture) CellLysis Cell Lysis ProteinSource->CellLysis Centrifugation Centrifugation CellLysis->Centrifugation Purification Chromatographic Purification Centrifugation->Purification ReactionSetup Reaction Setup (Substrate, CoA, ATP, Mg2+) Purification->ReactionSetup EnzymeAddition Enzyme Addition ReactionSetup->EnzymeAddition Incubation Incubation EnzymeAddition->Incubation ReactionTermination Reaction Termination Incubation->ReactionTermination Quantification Product Quantification (HPLC or Spectrophotometry) ReactionTermination->Quantification KineticAnalysis Kinetic Parameter Determination (Km, Vmax) Quantification->KineticAnalysis caption General workflow for CoA ligase characterization.

General workflow for CoA ligase characterization.

This guide provides a foundational understanding of the substrate specificities of various CoA ligases for 2-aminobenzoate. The presented data and protocols can serve as a valuable resource for researchers aiming to identify or engineer CoA ligases with desired substrate profiles for a multitude of biotechnological applications.

References

Kinetic Analysis of Anthraniloyl-CoA Anthraniloyltransferase (PqsD): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive kinetic analysis of anthraniloyl-CoA anthraniloyltransferase, an enzyme also known as PqsD, which plays a crucial role in the biosynthesis of quinolone signaling molecules in Pseudomonas aeruginosa. Understanding the kinetic properties of this enzyme is vital for the development of novel antimicrobial agents targeting quorum sensing pathways. This document summarizes key kinetic parameters, details experimental protocols for enzyme analysis, and visualizes the catalytic mechanism and experimental workflow.

Comparative Kinetic Performance of PqsD

Anthraniloyl-CoA anthraniloyltransferase (PqsD) catalyzes the condensation of anthraniloyl-CoA with a two-carbon donor to produce 2,4-dihydroxyquinoline (DHQ) or with a β-keto fatty acid to form 4-hydroxy-2-alkylquinolines (HAQs), such as 2-heptyl-4-quinolone (HHQ). The kinetic efficiency of PqsD varies depending on the acyl donor substrate. The following table summarizes the apparent Michaelis-Menten constants (Km) and other kinetic parameters for PqsD with its key substrates.

SubstrateApparent Km (μM)Vmaxkcat (s⁻¹)Reference
Anthraniloyl-CoA35 ± 4--[1]
Malonyl-CoA104 ± 37--[1]
Malonyl-ACP18 ± 2--[1]
Anthraniloyl-CoA (ACoA)0.875 ± 0.140495.8 ± 37.5 fmol HHQ/min/pmol PqsD0.01[2]
β-ketodecanoic acid (βK)1300 ± 158495.8 ± 37.5 fmol HHQ/min/pmol PqsD0.01[2]

Note: The Vmax and kcat values for ACoA and βK were determined in the context of HHQ synthesis and reflect the overall turnover rate of the enzyme in that specific reaction.

The data indicates that PqsD has a higher affinity for malonyl-ACP compared to malonyl-CoA as the two-carbon donor for DHQ synthesis.[1] In the context of HHQ synthesis, the enzyme exhibits a very high affinity for anthraniloyl-CoA.[2]

Catalytic Mechanism

PqsD is proposed to follow a ping-pong kinetic mechanism, a characteristic of Claisen condensing enzymes.[2] In this mechanism, the enzyme first binds to anthraniloyl-CoA, and the anthraniloyl group is transferred to a cysteine residue in the active site, forming a covalent intermediate and releasing Coenzyme A. Subsequently, the second substrate (e.g., malonyl-CoA or a β-keto fatty acid) binds to the enzyme, and a condensation reaction occurs to form the final product.

G E PqsD (E) E_ACoA E-Anthraniloyl-CoA E->E_ACoA + Anthraniloyl-CoA E_Anthraniloyl E-S-Anthraniloyl E_ACoA->E_Anthraniloyl E_Anthraniloyl->E + Product CoA CoA E_Anthraniloyl->CoA - CoA E_Anthraniloyl_Sub2 E-S-Anthraniloyl-Substrate E_Anthraniloyl->E_Anthraniloyl_Sub2 + Second Substrate Sub2 Second Substrate (e.g., Malonyl-CoA) E_Anthraniloyl_Sub2->E_Anthraniloyl Product Product (e.g., DHQ) E_Anthraniloyl_Sub2->Product

Caption: Proposed ping-pong kinetic mechanism of PqsD.

Experimental Protocols

PqsD Activity Assay for DHQ Formation

This protocol is adapted from Zhang et al. and is used to determine the kinetic parameters of PqsD in the formation of 2,4-dihydroxyquinoline (DHQ).[1]

Materials:

  • Purified PqsD enzyme

  • [¹⁴C]anthraniloyl-CoA (prepared in situ from [¹⁴C]anthranilic acid using PqsA)

  • Malonyl-CoA or Malonyl-ACP

  • 100 mM Tris-HCl buffer, pH 7.5

  • Thin-layer chromatography (TLC) plates (Silica Gel H)

  • Developing solvent: Chloroform/Methanol/Acetic acid (95:5:1, v/v/v)

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture containing 82 μM [¹⁴C]anthraniloyl-CoA and varying concentrations of either malonyl-CoA or malonyl-ACP in 100 mM Tris-HCl (pH 7.5).

  • Initiate the reaction by adding a known concentration of purified PqsD.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction and spot 20 μL of the 40 μL reaction mixture onto an activated Silica Gel H TLC plate.

  • Develop the TLC plate using the chloroform/methanol/acetic acid solvent system.

  • Quantify the product formation by scraping the radioactive spots from the TLC plate and measuring the radioactivity using a scintillation counter.

  • Determine the initial velocities at each substrate concentration and fit the data to the Michaelis-Menten equation to calculate the apparent Km values.

G cluster_prep Reaction Preparation cluster_reaction PqsD Reaction cluster_analysis Analysis PqsA PqsA Anthraniloyl_CoA [¹⁴C]Anthraniloyl-CoA PqsA->Anthraniloyl_CoA Anthranilic_Acid [¹⁴C]Anthranilic Acid Anthranilic_Acid->PqsA CoA_ATP CoA + ATP CoA_ATP->PqsA Reaction_Mix Reaction Mixture (Buffer, Substrates) Anthraniloyl_CoA->Reaction_Mix PqsD Add PqsD Reaction_Mix->PqsD Incubation Incubate at 37°C PqsD->Incubation TLC Spot on TLC Plate Incubation->TLC Develop Develop TLC TLC->Develop Quantify Quantify Radioactivity Develop->Quantify Kinetics Calculate Kinetic Parameters Quantify->Kinetics

Caption: Experimental workflow for kinetic analysis of PqsD.

Conclusion

The kinetic data presented in this guide highlights the substrate preferences of anthraniloyl-CoA anthraniloyltransferase (PqsD). The enzyme's high affinity for its substrates, particularly anthraniloyl-CoA, underscores its efficiency in the biosynthesis of quinolone signaling molecules. The detailed experimental protocol provides a foundation for researchers to conduct their own kinetic analyses of PqsD and to screen for potential inhibitors. The visualization of the proposed catalytic mechanism and experimental workflow offers a clear understanding of the enzyme's function and the methods used to study it. This information is critical for the rational design of drugs targeting the P. aeruginosa quorum sensing system.

References

Validation of 2-Aminobenzoylacetyl-CoA as a Biosynthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biosynthetic pathway involving 2-aminobenzoylacetyl-CoA, offering insights into its validation as a crucial, albeit transient, intermediate in the production of quinolone signaling molecules in Pseudomonas aeruginosa. Experimental data and methodologies are presented to support the validation of this biosynthetic step, alongside a comparison with the alternative fate of this intermediate.

Biosynthesis of Quinolone Scaffolds: The Role of this compound

The biosynthesis of 4-hydroxy-2-alkylquinolines (HAQs), important signaling molecules in the bacterium Pseudomonas aeruginosa, proceeds through a pathway that utilizes this compound as a key intermediate. This pathway represents a critical branch from primary metabolism, diverting anthranilate, an intermediate in tryptophan biosynthesis, towards the production of secondary metabolites.

The central enzymatic step involves the condensation of anthraniloyl-CoA and malonyl-CoA, catalyzed by the enzyme anthraniloyl-CoA anthraniloyltransferase , also known as PqsD (EC 2.3.1.262).[1][2] This reaction forms 2-(aminobenzoyl)acetyl-CoA, which serves as the immediate precursor for the quinolone scaffold.[1][2]

Biosynthesis of this compound cluster_0 Tryptophan Biosynthesis cluster_1 Quinolone Biosynthesis Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase Anthraniloyl-CoA Anthraniloyl-CoA Anthranilate->Anthraniloyl-CoA Anthranilate-CoA Ligase This compound This compound Anthraniloyl-CoA->this compound PqsD (EC 2.3.1.262) Malonyl-CoA Malonyl-CoA Malonyl-CoA->this compound 4-Hydroxy-2-alkylquinolines 4-Hydroxy-2-alkylquinolines This compound->4-Hydroxy-2-alkylquinolines Spontaneous Cyclization

Biosynthetic pathway leading to this compound.

Alternative Fate of the Intermediate

Interestingly, this compound is a short-lived intermediate that can undergo spontaneous cyclization to form 4-hydroxy-2(1H)-quinolone.[2] However, the presence of a thioesterase, This compound thioesterase (EC 3.1.2.32), provides an alternative pathway.[2] This enzyme hydrolyzes the thioester bond of this compound, releasing Coenzyme A and forming the more stable product, 2-aminobenzoylacetate .[2] This enzymatic control over the fate of the intermediate highlights a potential regulatory checkpoint in the biosynthesis of quinolones.

Fate_of_Intermediate This compound This compound Spontaneous_Cyclization Spontaneous Cyclization This compound->Spontaneous_Cyclization favored in absence of thioesterase Thioesterase_Action This compound Thioesterase (EC 3.1.2.32) This compound->Thioesterase_Action enzymatic hydrolysis Quinolone_Scaffold 4-Hydroxy-2(1H)-quinolone Spontaneous_Cyclization->Quinolone_Scaffold Stable_Product 2-Aminobenzoylacetate Thioesterase_Action->Stable_Product

Alternative fates of this compound.

Experimental Validation

The validation of this compound as a biosynthetic intermediate has been primarily achieved through a combination of genetic, biochemical, and analytical techniques.

Data Presentation: Comparison of Enzymatic Activities
EnzymeSubstratesProduct(s)OrganismKey FindingsReference
PqsD (EC 2.3.1.262) Anthraniloyl-CoA, Malonyl-CoAThis compoundPseudomonas aeruginosaCatalyzes the key condensation step for quinolone synthesis.[1][2]
This compound Thioesterase (EC 3.1.2.32) This compound2-Aminobenzoylacetate, CoAPseudomonas aeruginosaDiverts the intermediate from quinolone formation.[2]
Experimental Protocols

1. Heterologous Expression and Purification of PqsD:

  • Objective: To produce and isolate the PqsD enzyme for in vitro characterization.

  • Protocol:

    • The pqsD gene from Pseudomonas aeruginosa is cloned into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag).

    • The vector is transformed into a suitable expression host, such as Escherichia coli BL21(DE3).

    • The culture is grown to a mid-log phase, and protein expression is induced with IPTG.

    • Cells are harvested by centrifugation, lysed, and the soluble fraction is collected.

    • The His-tagged PqsD protein is purified using nickel-affinity chromatography.

    • Protein purity is assessed by SDS-PAGE.

2. In Vitro Enzyme Assay for PqsD Activity:

  • Objective: To demonstrate the enzymatic conversion of anthraniloyl-CoA and malonyl-CoA to this compound.

  • Protocol:

    • The purified PqsD enzyme is incubated with its substrates, anthraniloyl-CoA and malonyl-CoA, in a suitable reaction buffer.

    • The reaction is quenched at various time points.

    • The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

    • The formation of this compound is confirmed by its mass-to-charge ratio and fragmentation pattern. The spontaneous cyclization product, 4-hydroxy-2(1H)-quinolone, can also be monitored.

3. Isotopic Labeling Studies:

  • Objective: To trace the incorporation of atoms from precursors into the final product, confirming the biosynthetic pathway.

  • Protocol:

    • P. aeruginosa cultures are fed with isotopically labeled anthranilate (e.g., ¹³C- or ¹⁵N-labeled).

    • The produced HAQs are extracted from the culture supernatant.

    • The labeled HAQs are analyzed by Mass Spectrometry to determine the incorporation of the isotopic label, thereby validating anthranilate as a direct precursor.

Mandatory Visualization: Experimental Workflow

Experimental_Workflow cluster_Genetic Genetic & Molecular Biology cluster_Biochemical Biochemical Analysis cluster_Analytical In Vivo Validation Gene_Cloning Clone pqsD gene Expression Heterologous Expression in E. coli Gene_Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Enzyme_Assay In Vitro Enzyme Assay Purification->Enzyme_Assay Product_Detection LC-MS Analysis Enzyme_Assay->Product_Detection Substrates Anthraniloyl-CoA + Malonyl-CoA Substrates->Enzyme_Assay Isotopic_Labeling Isotopic Labeling of P. aeruginosa cultures Extraction Extraction of Metabolites Isotopic_Labeling->Extraction MS_Analysis Mass Spectrometry Analysis Extraction->MS_Analysis

Experimental workflow for validating the biosynthetic role of PqsD.

Conclusion

The validation of this compound as a biosynthetic intermediate solidifies our understanding of quinolone biosynthesis in P. aeruginosa. The characterization of the enzyme PqsD provides a specific molecular target for potential antimicrobial strategies aimed at disrupting bacterial quorum sensing. Furthermore, the discovery of a thioesterase that diverts this intermediate highlights the intricate regulatory mechanisms governing secondary metabolism. This comparative guide provides a framework for researchers to explore this pathway further and to apply similar validation strategies to other novel biosynthetic intermediates.

References

A Structural Showdown: Unraveling the Enzymatic Machinery Utilizing 2-Aminobenzoylacetyl-CoA and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate structural and functional nuances of enzymes that metabolize 2-aminobenzoylacetyl-CoA and its analogs is paramount for the targeted design of novel therapeutics. This guide provides a detailed comparative analysis of three key enzymes: this compound thioesterase (PqsE), 2-heptyl-4(1H)-quinolone synthase (PqsBC), and 2-Aminobenzoyl-CoA monooxygenase/reductase (ACMR), focusing on their structural architecture, catalytic mechanisms, and kinetic properties.

This comprehensive comparison delves into the molecular intricacies of these enzymes, offering a side-by-side view of their active sites, substrate recognition strategies, and the experimental methodologies used to elucidate their functions. The quantitative data presented in structured tables, coupled with detailed experimental protocols and visual representations of their operational pathways, aims to provide a critical resource for advancing research in this specialized area of enzymology and drug discovery.

At a Glance: A Comparative Overview

FeatureThis compound thioesterase (PqsE)2-heptyl-4(1H)-quinolone synthase (PqsBC)2-Aminobenzoyl-CoA monooxygenase/reductase (ACMR)
Function Hydrolysis of this compoundCondensation of (2-aminobenzoyl)acetate and octanoyl-CoAMonooxygenation and hydrogenation of 2-aminobenzoyl-CoA
Organism Pseudomonas aeruginosaPseudomonas aeruginosaAzoarcus evansii, denitrifying Pseudomonas sp.
Quaternary Structure DimerHeterodimer (PqsB and PqsC)Homodimer
Prosthetic Group(s) Fe(II)Fe(III) centerNoneFAD (monooxygenase domain), FMN (reductase domain)
Active Site Metallo-β-lactamase foldCys-His catalytic dyad in PqsC subunitTwo distinct active centers for monooxygenation and reduction
PDB ID(s) e.g., 2Q0I, 5HIQe.g., 6ET1, 4Z3YNot available

Delving into the Structures: A Tale of Three Architectures

The three enzymes, while all interacting with substrates derived from 2-aminobenzoate, exhibit remarkably different structural solutions to their specific catalytic challenges.

PqsE: A Thioesterase with a Metallic Heart

PqsE from Pseudomonas aeruginosa is a fascinating thioesterase that plays a crucial role in the biosynthesis of the quorum-sensing signal molecule 2-heptyl-4(1H)-quinolone (HHQ)[1]. Its crystal structure reveals a metallo-β-lactamase fold, a structural motif more commonly associated with antibiotic resistance[2]. The active site harbors a binuclear Fe(II)Fe(III) center, which is essential for its catalytic activity[2]. This iron center is coordinated by histidine and aspartate residues and is believed to activate a water molecule for the nucleophilic attack on the thioester bond of this compound.

PqsBC: A Heterodimeric Condensation Machine

The synthesis of HHQ is catalyzed by the PqsBC complex, a heterodimer composed of the PqsB and PqsC subunits[3]. The crystal structure of PqsBC reveals a unique architecture where the PqsC subunit contains the active site responsible for the condensation reaction[4]. This active site features a catalytic dyad of Cysteine-129 and Histidine-269, which is a variation of the canonical catalytic triad (B1167595) found in many condensing enzymes[4]. PqsC catalyzes the decarboxylative condensation of (2-aminobenzoyl)acetate (the product of PqsE) and octanoyl-CoA to form HHQ[4]. The PqsB subunit, while not directly involved in catalysis, is thought to play a structural role in stabilizing the complex and potentially in substrate channeling.

2-Aminobenzoyl-CoA Monooxygenase/Reductase (ACMR): A Bifunctional Flavoprotein

The 2-Aminobenzoyl-CoA monooxygenase/reductase (ACMR) from the bacterium Azoarcus evansii is a large, homodimeric flavoprotein that performs two distinct chemical transformations on its substrate, 2-aminobenzoyl-CoA[5][6]. Although a crystal structure is not yet available, sequence analysis and biochemical characterization have revealed that each subunit is a fusion of two distinct domains: an N-terminal monooxygenase domain and a C-terminal reductase domain[4][5]. The monooxygenase domain, which shows homology to salicylate (B1505791) monooxygenase, utilizes FAD as a cofactor to hydroxylate the aromatic ring of 2-aminobenzoyl-CoA[2][4]. The reductase domain, with similarity to the Old Yellow Enzyme family, employs FMN to subsequently reduce the modified ring[2]. This remarkable bifunctionality within a single polypeptide chain highlights a sophisticated evolutionary strategy for multistep biosynthesis.

Quantitative Comparison of Catalytic Efficiencies

The following table summarizes the available kinetic parameters for the three enzymes, providing a quantitative basis for comparing their catalytic efficiencies.

EnzymeSubstrate(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)
PqsBC octanoyl-CoA6.0 ± 0.56.8 ± 0.51.13 x 106
2-aminobenzoylacetate105 ± 126.8 ± 0.56.48 x 104
ACMR NADH~40Not ReportedNot Reported
2-aminobenzoyl-CoAKd = 1-2Not ReportedNot Reported

Experimental Corner: Protocols for Functional Analysis

Reproducible and rigorous experimental protocols are the bedrock of scientific advancement. Below are detailed methodologies for assaying the activity of the discussed enzymes.

Experimental Protocol: PqsBC Activity Assay

This protocol is adapted from Drees et al. (2016) and allows for the continuous spectrophotometric measurement of PqsBC activity by monitoring the formation of the product, 2-heptyl-4(1H)-quinolone (HHQ)[4].

Materials:

  • PqsBC enzyme (purified)

  • Octanoyl-CoA

  • 2-Aminobenzoylacetate (2-ABA)

  • HEPES buffer (50 mM, pH 8.2)

  • NaCl (50 mM)

  • Dithiothreitol (DTT, 100 µM)

  • Spectrophotometer capable of measuring absorbance at 360 nm

Procedure:

  • Prepare a reaction mixture containing 50 mM HEPES (pH 8.2), 50 mM NaCl, and 100 µM DTT.

  • Add octanoyl-CoA and 2-ABA to the reaction mixture to the desired final concentrations.

  • Initiate the reaction by adding a known concentration of purified PqsBC enzyme.

  • Immediately monitor the increase in absorbance at 360 nm, which corresponds to the formation of HHQ. The extinction coefficient of HHQ at this wavelength is required for calculating the reaction rate.

  • Initial reaction rates are determined from the linear phase of the absorbance increase over time.

  • Kinetic parameters (Km and kcat) can be determined by measuring initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Experimental Protocol: 2-Aminobenzoyl-CoA Monooxygenase/Reductase (ACMR) Activity Assay

This protocol is based on the methods described by Buder et al. (1989) and Langkau et al. (1995) and involves monitoring the consumption of NADH spectrophotometrically[2][5].

Materials:

  • ACMR enzyme (purified)

  • 2-Aminobenzoyl-CoA

  • NADH

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.8)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in 100 mM potassium phosphate buffer (pH 7.8).

  • Add 2-aminobenzoyl-CoA and NADH to the reaction mixture to final concentrations that are saturating (e.g., [NADH] > Km).

  • Initiate the reaction by adding the purified ACMR enzyme.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH (ε = 6220 M-1cm-1).

  • The rate of NADH consumption is directly proportional to the enzyme activity.

  • One unit of activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Visualizing the Molecular Pathways

To better understand the functional relationships and experimental workflows, the following diagrams have been generated using the DOT language.

Pqs_Pathway cluster_PqsE PqsE Catalysis cluster_PqsBC PqsBC Catalysis 2_ABA_CoA This compound PqsE PqsE (Thioesterase) 2_ABA_CoA->PqsE Substrate H2O H2O H2O->PqsE 2_ABA 2-Aminobenzoylacetate PqsE->2_ABA Product CoA CoA PqsE->CoA PqsBC PqsBC (Synthase) 2_ABA->PqsBC Substrate Octanoyl_CoA Octanoyl-CoA Octanoyl_CoA->PqsBC PqsBC->CoA HHQ 2-Heptyl-4(1H)-quinolone (HHQ) PqsBC->HHQ Product CO2 CO2 PqsBC->CO2

Caption: Biosynthetic pathway of 2-heptyl-4(1H)-quinolone (HHQ) in P. aeruginosa.

ACMR_Reaction 2_AB_CoA 2-Aminobenzoyl-CoA ACMR_Monooxygenase ACMR - Monooxygenase Domain (FAD) 2_AB_CoA->ACMR_Monooxygenase Intermediate Hydroxylated Intermediate ACMR_Monooxygenase->Intermediate NAD_1 NAD+ ACMR_Monooxygenase->NAD_1 ACMR_Reductase ACMR - Reductase Domain (FMN) Intermediate->ACMR_Reductase Product 2-Amino-5-oxocyclohex-1-ene-1-carbonyl-CoA ACMR_Reductase->Product NAD_2 NAD+ ACMR_Reductase->NAD_2 O2 O2 O2->ACMR_Monooxygenase NADH_1 NADH NADH_1->ACMR_Monooxygenase NADH_2 NADH NADH_2->ACMR_Reductase

Caption: Catalytic cycle of 2-Aminobenzoyl-CoA monooxygenase/reductase (ACMR).

Experimental_Workflow cluster_Cloning Gene Cloning & Protein Expression cluster_Purification Protein Purification cluster_Analysis Structural & Functional Analysis Gene Target Gene (pqsE, pqsBC, acmr) Cloning Cloning Gene->Cloning Vector Expression Vector Vector->Cloning Host Expression Host (e.g., E. coli) Cloning->Host Expression Protein Expression Host->Expression Cell_Lysate Cell Lysate Expression->Cell_Lysate Chromatography Affinity & Size Exclusion Chromatography Cell_Lysate->Chromatography Purified_Protein Purified Enzyme Chromatography->Purified_Protein Crystallography X-ray Crystallography Purified_Protein->Crystallography Assay Enzyme Activity Assay Purified_Protein->Assay Structure 3D Structure Crystallography->Structure Kinetics Kinetic Parameters Assay->Kinetics

Caption: General experimental workflow for enzyme characterization.

References

A Functional Comparison of Bacterial and Fungal Aromatic Polyketide Synthase Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Aromatic polyketides represent a structurally diverse class of natural products with a wide range of biological activities, including antibacterial, anticancer, and antifungal properties. The biosynthesis of these complex molecules is orchestrated by polyketide synthases (PKSs), large enzyme complexes that utilize simple acyl-CoA precursors in an iterative fashion. While both bacteria and fungi are prolific producers of aromatic polyketides, they employ fundamentally different enzymatic machinery to achieve this synthesis. This guide provides a detailed functional comparison of bacterial and fungal aromatic PKS pathways, supported by experimental data and methodologies, to aid researchers in understanding and harnessing these powerful biosynthetic systems for drug discovery and synthetic biology applications.

Core Architectural and Mechanistic Differences

The most striking distinction between bacterial and fungal aromatic PKS pathways lies in their enzyme architecture and catalytic strategy. Bacterial aromatic polyketides are typically synthesized by Type II PKSs , which are complexes of discrete, monofunctional enzymes. In contrast, fungi utilize Type I iterative PKSs (NR-PKSs) , which are large, multidomain megasynthases.[1][2][3]

Bacterial Type II PKSs function as a dissociated enzymatic assembly line. The minimal PKS consists of a ketosynthase (KS), a chain length factor (CLF, which is a KSβ subunit), and an acyl carrier protein (ACP).[1][4] These core components work iteratively to build the polyketide backbone. The final structure of the aromatic product is then dictated by a suite of associated tailoring enzymes, such as cyclases, aromatases, and ketoreductases, which are encoded within the same gene cluster.[1][5]

Fungal Type I Non-Reducing PKSs (NR-PKSs) , on the other hand, are single, large proteins that contain all the necessary catalytic domains fused together. A typical fungal NR-PKS contains a starter unit:ACP transacylase (SAT), a ketosynthase (KS), a malonyl-CoA:ACP transferase (MAT), a product template (PT) domain, an acyl carrier protein (ACP), and a thioesterase/Claisen-like cyclase (TE/CLC) domain.[3][5] This integrated architecture allows for the iterative construction and cyclization of the polyketide chain on a single polypeptide.

Key Functional Distinctions:
FeatureBacterial Aromatic PKS (Type II)Fungal Aromatic PKS (Type I NR-PKS)
Enzyme Architecture Complex of discrete, monofunctional enzymes[1][4]Single, multidomain megasynthase[2][3]
Gene Organization Genes encoding individual enzymes are clustered[2][3]A single gene encodes the entire megasynthase[5]
Catalysis Iterative use of dissociated enzymes[1][4]Iterative use of fused domains on a single polypeptide[2][6]
Cyclization Strategy "S-mode" cyclization, dictated by separate cyclase enzymes[1][4]"F-mode" cyclization, often controlled by an integrated Product Template (PT) and/or Thioesterase (TE) domain[3][7]
Product Release Typically involves a thioesterase or other dedicated release enzyme[8]Catalyzed by a C-terminal Thioesterase/Claisen-like cyclase (TE/CLC) domain[3][5]

Comparative Performance: Product Yields

Direct comparison of product yields between bacterial and fungal systems is challenging due to variations in culture conditions, host organisms, and extraction methods. However, literature data for representative aromatic polyketides, actinorhodin (B73869) from Streptomyces coelicolor (bacterial) and aflatoxin B1 from Aspergillus parasiticus (fungal), provide insights into their productive capacities.

ProductProducing OrganismPKS TypeCulture ConditionTiter (Approximate)
Actinorhodin Streptomyces lividans (overexpressing actII-ORF4)Bacterial Type IIFed-batch culture5 g/L[4]
Aflatoxin B1 Aspergillus parasiticusFungal Type IMeat-based media13.5 g/L[9]

Note: These values are reported from specific high-yield studies and may not be representative of typical laboratory conditions. They serve as an illustration of the potential productivity of these systems.

Visualizing the Pathways

The distinct architectures of bacterial and fungal aromatic PKS pathways can be visualized using Graphviz.

Bacterial Aromatic PKS Pathway (Actinorhodin Biosynthesis)

Bacterial_PKS cluster_minimal_pks Minimal PKS cluster_tailoring Tailoring Enzymes KS_CLF KS-CLF (actI-ORF1/2) Polyketide_Chain Poly-β-ketone Chain KS_CLF->Polyketide_Chain Iterative Condensation ACP ACP (actI-ORF3) ACP->KS_CLF Malonyl_CoA Malonyl-CoA Malonyl_CoA->KS_CLF KR Ketoreductase (actIII) Polyketide_Chain->KR ARO Aromatase (actVII) KR->ARO CYC Cyclase (actIV) ARO->CYC Oxy Oxygenase (actVA) CYC->Oxy Dimerization Dimerization (actVB) Oxy->Dimerization Actinorhodin Actinorhodin Dimerization->Actinorhodin

Caption: Bacterial Type II PKS pathway for actinorhodin biosynthesis.

Fungal Aromatic PKS Pathway (Aflatoxin Biosynthesis)

Fungal_PKS PKS Starter Unit (Hexanoyl-CoA) SAT KS MAT PT ACP TE/CLC Aflatoxin Precursor Tailoring Further Tailoring Enzymes PKS:end->Tailoring Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS:domains Extender Unit Aflatoxin Aflatoxin B1 Tailoring->Aflatoxin

Caption: Fungal Type I NR-PKS pathway for aflatoxin biosynthesis.

Experimental Protocols

This section provides generalized protocols for key experiments in the study of bacterial and fungal aromatic polyketide biosynthesis.

Cultivation and Product Extraction

Protocol 4.1.1: Cultivation of Streptomyces coelicolor for Actinorhodin Production [1][10]

  • Inoculation: Inoculate 50 mL of a suitable liquid medium (e.g., R2YE) in a 250 mL baffled flask with a fresh spore suspension of S. coelicolor.

  • Incubation: Incubate the culture at 30°C with vigorous shaking (200-250 rpm) for 5-7 days.

  • Monitoring: Monitor the culture for the appearance of a characteristic blue pigment, which indicates actinorhodin production.

Protocol 4.1.2: Extraction of Actinorhodin [1][10]

  • Separation: Harvest the culture by centrifugation (10,000 x g, 10 min) to separate the mycelium and supernatant.

  • Intracellular Extraction:

    • Wash the mycelial pellet with 0.1 N HCl.

    • Resuspend the pellet in 1 N KOH to solubilize the blue actinorhodin.

    • Centrifuge to remove cell debris and collect the blue supernatant.

  • Extracellular Extraction:

    • Acidify the culture supernatant to pH 2-3 with HCl.

    • Extract the acidified supernatant twice with an equal volume of ethyl acetate.

    • Combine the organic phases and evaporate the solvent to obtain crude actinorhodin.

Protocol 4.1.3: Cultivation of Aspergillus parasiticus for Aflatoxin Production [11][12]

  • Inoculation: Inoculate 100 mL of a suitable liquid medium (e.g., Yeast Extract Sucrose broth) in a 250 mL flask with a spore suspension of A. parasiticus.

  • Incubation: Incubate the culture at 25-30°C for 7-14 days under static or shaking conditions.

Protocol 4.1.4: Extraction of Aflatoxin B1 [13][14]

  • Homogenization: Homogenize the fungal culture (mycelium and broth) with a suitable solvent mixture (e.g., chloroform (B151607) or methanol:water).

  • Extraction: Shake the mixture vigorously and then separate the organic phase containing the aflatoxins.

  • Cleanup: The crude extract can be further purified using solid-phase extraction (SPE) cartridges (e.g., C18).

Quantitative Analysis by HPLC

Protocol 4.2.1: HPLC Quantification of Actinorhodin [15]

  • System: A standard HPLC system with a C18 reversed-phase column and a UV-Vis or diode array detector.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).

  • Detection: Monitor the absorbance at a wavelength corresponding to the red (acidic) or blue (basic) form of actinorhodin (e.g., ~530 nm or ~640 nm, respectively).

  • Quantification: Generate a standard curve using purified actinorhodin of known concentrations.

Protocol 4.2.2: HPLC Quantification of Aflatoxin B1 [6][13][16]

  • System: An HPLC system with a C18 reversed-phase column and a fluorescence detector. Post-column derivatization with bromine or iodine is often used to enhance fluorescence.

  • Mobile Phase: An isocratic or gradient mixture of water, methanol, and acetonitrile.

  • Detection: Fluorescence detection with excitation at ~365 nm and emission at ~440 nm.

  • Quantification: Prepare a standard curve using certified aflatoxin B1 standards.

In Vitro Enzyme Assays

Protocol 4.3.1: In Vitro Reconstitution of a Bacterial Type II PKS Minimal PKS [17][18]

  • Protein Expression and Purification: Individually express and purify the KS, CLF, and ACP proteins from a heterologous host like E. coli. The ACP needs to be converted to its active holo-form using a phosphopantetheinyl transferase (PPTase).

  • Assay Mixture: Combine the purified KS, CLF, and holo-ACP in a reaction buffer containing malonyl-CoA and a suitable starter unit (e.g., acetyl-CoA).

  • Reaction: Incubate the reaction mixture at an optimal temperature (e.g., 30°C).

  • Product Analysis: Quench the reaction and extract the polyketide products. Analyze the products by methods such as TLC, HPLC, or LC-MS.

Protocol 4.3.2: In Vitro Assay of a Fungal NR-PKS Ketosynthase Domain [19][20]

This protocol is more complex due to the multidomain nature of the enzyme. Often, individual domains are expressed and assayed, or the entire megasynthase is reconstituted.

  • Protein Expression: Express the full-length NR-PKS or the isolated KS domain in a suitable heterologous host (e.g., Saccharomyces cerevisiae or E. coli).

  • Assay Principle: A common method involves using a mechanism-based fluorescent probe that is transferred from a labeled ACP to the active site of the KS domain upon successful substrate loading and condensation.

  • Analysis: The transfer of the fluorescent label can be detected by SDS-PAGE and fluorescence imaging, allowing for a semi-quantitative assessment of KS activity and substrate specificity.

Conclusion

The distinct evolutionary paths of bacteria and fungi have resulted in two remarkably different yet highly efficient strategies for the biosynthesis of aromatic polyketides. Bacterial Type II PKSs offer a modular and flexible system where individual components can be more easily swapped and studied. Fungal Type I NR-PKSs, with their all-in-one megasynthase design, provide a highly controlled and processive assembly line. Understanding the functional nuances of these pathways, from their genetic organization to their enzymatic mechanisms and productive capacities, is paramount for the rational engineering of novel polyketide-based therapeutics and other valuable biomolecules. The experimental protocols provided in this guide offer a starting point for researchers to delve into the fascinating world of aromatic polyketide biosynthesis.

References

Unraveling the Aromatic Acyl-CoA Metabolome: A Comparative Guide to Identifying 2-Aminobenzoylacetyl-CoA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of 2-Aminobenzoylacetyl-CoA and its derivatives are critical for understanding various metabolic pathways and for the discovery of novel therapeutics. This guide provides a comparative overview of current metabolomics methodologies, focusing on providing supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.

The analysis of acyl-Coenzyme A (acyl-CoA) thioesters, a class of key intermediary metabolites, presents a significant analytical challenge due to their low intracellular abundance and inherent instability. Among these, aromatic acyl-CoAs such as this compound derivatives play crucial roles in specialized metabolic pathways. The selection of an appropriate analytical platform is paramount for generating high-quality, reproducible data. This guide compares the predominant methodologies used for the analysis of these complex molecules.

Comparative Analysis of Analytical Platforms

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of acyl-CoAs due to its high sensitivity and specificity.[1][2] While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, its lower sensitivity generally makes it less suitable for the direct detection of low-abundance acyl-CoAs in complex biological matrices.

Below is a comparison of common LC-MS/MS-based approaches for acyl-CoA analysis. The performance metrics are based on studies analyzing a range of short- to long-chain acyl-CoAs and can be considered indicative for the analysis of this compound derivatives.

Methodological Approach Key Strengths Key Limitations Typical Recovery (%) Limit of Detection (LOD)
Solvent Precipitation (e.g., Acetonitrile/Methanol) Simple, fast, and provides good recovery for a broad range of acyl-CoAs.[3][4]Potential for ion suppression due to co-extraction of matrix components.[5]93-104% (for tissue extraction)[6]Not explicitly stated, but high MS intensities reported.[3]
Solid-Phase Extraction (SPE) Excellent for sample clean-up, leading to reduced matrix effects and cleaner extracts.[1][7] High recovery for a wide spectrum of acyl-CoAs.[5]More time-consuming and can lead to the loss of more hydrophilic species if not optimized.[1]83-90%[6]1-5 fmol[8]
UHPLC-MS/MS with Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) in series Comprehensive coverage of acyl-CoAs with varying hydrophobicity, from short- to long-chain species.[8] Highly sensitive and precise.[8]Requires a more complex LC setup and longer analysis times.90-111%[8]1-5 fmol[8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are protocols for sample extraction and LC-MS/MS analysis based on established methods for acyl-CoA profiling.

Protocol 1: Acyl-CoA Extraction from Biological Samples (Solvent Precipitation)

This protocol is adapted from methods designed for the extraction of a broad range of acyl-CoAs from tissues and cells.[3][9]

  • Homogenization: Homogenize frozen tissue samples or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) or a mixture of acetonitrile/2-propanol).

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.[5]

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the subsequent LC-MS/MS analysis (e.g., 5% 5-sulfosalicylic acid (SSA) or 50% methanol in water).[1][5]

Protocol 2: Acyl-CoA Purification using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract, which can be beneficial for reducing matrix effects in the LC-MS/MS analysis.[1][10]

  • Sample Preparation: Homogenize the biological sample in an appropriate buffer.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with the homogenization buffer.[5]

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water) to remove hydrophilic contaminants.

  • Elution: Elute the acyl-CoAs with a stronger organic solvent (e.g., methanol containing 25 mM ammonium (B1175870) acetate).[10]

  • Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1.

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs

This is a general workflow for the analysis of acyl-CoA extracts.[5][8]

  • Chromatographic Separation:

    • Column: Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) for separation.

    • Mobile Phase A: Water with a volatile buffer (e.g., 5 mM ammonium acetate).

    • Mobile Phase B: Acetonitrile or methanol with the same buffer.

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic acyl-CoAs.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI) is commonly used for acyl-CoA analysis.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification of known this compound derivatives. For untargeted analysis, a high-resolution mass spectrometer is used to acquire full scan MS and data-dependent MS/MS spectra.[1]

Visualizing the Workflow and Metabolic Context

To better illustrate the experimental process and the metabolic relevance of this compound, the following diagrams have been generated.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Sample Biological Sample Homogenization Homogenization Biological Sample->Homogenization Step 1 Extraction (Solvent or SPE) Extraction (Solvent or SPE) Homogenization->Extraction (Solvent or SPE) Step 2 Evaporation Evaporation Extraction (Solvent or SPE)->Evaporation Step 3 Reconstitution Reconstitution Evaporation->Reconstitution Step 4 LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Step 5: Injection Data Processing Data Processing LC-MS/MS Analysis->Data Processing Step 6 Identification & Quantification Identification & Quantification Data Processing->Identification & Quantification Step 7

Fig 1. General experimental workflow for metabolomics analysis of this compound derivatives.

2-Aminobenzoic Acid\n(Anthranilic Acid) 2-Aminobenzoic Acid (Anthranilic Acid) 2-Aminobenzoyl-CoA\n(Anthraniloyl-CoA) 2-Aminobenzoyl-CoA (Anthraniloyl-CoA) 2-Aminobenzoic Acid\n(Anthranilic Acid)->2-Aminobenzoyl-CoA\n(Anthraniloyl-CoA) 2-Aminobenzoate-CoA Ligase This compound This compound 2-Aminobenzoyl-CoA\n(Anthraniloyl-CoA)->this compound Anthraniloyl-CoA Anthraniloyltransferase Malonyl-CoA Malonyl-CoA Malonyl-CoA->this compound Downstream Products Downstream Products This compound->Downstream Products Further enzymatic reactions

Fig 2. Simplified metabolic pathway showing the synthesis of this compound.

The anaerobic degradation of 2-aminobenzoic acid (anthranilic acid) proceeds via its activation to 2-aminobenzoyl-CoA.[11] In certain bacteria, such as Pseudomonas aeruginosa, 2-aminobenzoyl-CoA serves as a precursor for the synthesis of signaling molecules.[12] The enzyme anthraniloyl-CoA anthraniloyltransferase catalyzes the condensation of anthraniloyl-CoA and malonyl-CoA to form 2-(aminobenzoyl)acetyl-CoA.[13] This intermediate can then be further metabolized into various downstream products.

Conclusion

The identification and quantification of this compound derivatives are most effectively achieved through LC-MS/MS-based metabolomics. The choice between simple solvent precipitation and more rigorous solid-phase extraction for sample preparation will depend on the complexity of the biological matrix and the required sensitivity. For comprehensive profiling, advanced chromatographic techniques combining different separation mechanisms may be advantageous. The protocols and workflows presented in this guide provide a solid foundation for researchers to develop and implement robust analytical methods for the study of these important aromatic acyl-CoA metabolites. The synergistic use of these advanced analytical techniques will continue to be instrumental in advancing our understanding of the metabolic roles of this compound derivatives in health and disease.

References

A Comparative Guide to the Synthesis of 2-Aminobenzoylacetyl-CoA: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-Aminobenzoylacetyl-CoA, a crucial intermediate in various biosynthetic pathways and a valuable tool in metabolic research, can be approached through both chemical and enzymatic methods. The choice between these strategies depends on factors such as required purity, yield, scalability, and the availability of specialized enzymes. This guide provides a comparative overview of these two synthetic approaches, supported by representative experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Data Presentation

The following table summarizes the key quantitative parameters for the chemical and enzymatic synthesis of acyl-CoA molecules, based on data from analogous compounds due to the limited availability of specific data for this compound. This data provides an estimate of the expected efficiency for each method.

ParameterChemical Synthesis (CDI Method)Enzymatic Synthesis (Chemoenzymatic)
Starting Materials 2-Aminobenzoyl-acetic acid, Coenzyme A, 1,1'-Carbonyldiimidazole (B1668759) (CDI)S-(2-aminobenzoylacetyl)-pantetheine, ATP, Enzyme cocktail (CoaA, CoaD, CoaE)
Reaction Time 2 - 4 hours3 hours
Typical Yield ~70%[1]Up to 95% conversion[2]
Purity of Crude Product Moderate to high, may contain side productsHigh, very specific reaction
Purification Method Reverse-phase HPLC[1]Solid-phase extraction or HPLC[2]
Scalability Readily scalableCan be challenging to scale up due to enzyme cost and stability
Substrate Specificity Broad, applicable to many carboxylic acidsHigh, dependent on enzyme promiscuity

Chemical Synthesis Workflow

Chemical synthesis of this compound can be achieved by activating the carboxylic acid group of 2-aminobenzoyl-acetic acid, followed by reaction with the thiol group of Coenzyme A. A common activating agent is 1,1'-carbonyldiimidazole (CDI).

Chemical_Synthesis cluster_activation Activation Step cluster_coupling Coupling Step 2_ABA 2-Aminobenzoyl-acetic acid Activated_Intermediate 2-Aminobenzoylacetyl-imidazole 2_ABA->Activated_Intermediate in THF CDI CDI CDI->Activated_Intermediate Product This compound Activated_Intermediate->Product in aqueous buffer CoA Coenzyme A CoA->Product Purification Purification (HPLC) Product->Purification

Caption: Chemical synthesis of this compound via CDI activation.

Experimental Protocol: Chemical Synthesis

This protocol is adapted from a general method for synthesizing acyl-CoAs using CDI[1].

Materials:

  • 2-Aminobenzoyl-acetic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A (free acid)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • Reverse-phase HPLC system

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve 2-Aminobenzoyl-acetic acid (1.5 equivalents) in anhydrous THF.

    • Add CDI (1.5 equivalents) to the solution and stir at room temperature for 30 minutes to form the acyl-imidazole intermediate.

  • Coupling with Coenzyme A:

    • Dissolve Coenzyme A (1 equivalent) in 0.5 M sodium bicarbonate buffer (pH 8.0).

    • Add the acyl-imidazole solution dropwise to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 2 hours.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with dilute HCl.

    • Purify the this compound by reverse-phase HPLC using a C18 column and a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).

    • Lyophilize the fractions containing the pure product.

Enzymatic Synthesis Workflow

The enzymatic synthesis of this compound can be performed using a chemoenzymatic approach. This involves the chemical synthesis of an S-acylated pantetheine (B1680023) precursor, which is then converted to the final product in a one-pot reaction using a cocktail of enzymes.

Enzymatic_Synthesis cluster_precursor Precursor Synthesis (Chemical) cluster_enzymatic Enzymatic Conversion 2_ABA 2-Aminobenzoyl-acetic acid S_Acyl_Pantetheine S-(2-aminobenzoylacetyl)-pantetheine 2_ABA->S_Acyl_Pantetheine EDC coupling Pantetheine Pantetheine Pantetheine->S_Acyl_Pantetheine Product This compound S_Acyl_Pantetheine->Product Enzymes CoaA, CoaD, CoaE Enzymes->Product ATP ATP ATP->Product Purification Purification (SPE) Product->Purification

Caption: Chemoenzymatic synthesis of this compound.

Experimental Protocol: Enzymatic Synthesis

This protocol is based on a general chemoenzymatic method for acyl-CoA synthesis[3].

Materials:

  • S-(2-aminobenzoylacetyl)-pantetheine (synthesized separately)

  • Recombinant Escherichia coli CoaA, CoaD, and CoaE enzymes

  • ATP

  • Tris-HCl buffer (50 mM, pH 7.6)

  • MgCl₂

  • Dithiothreitol (DTT)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine 50 mM Tris-HCl (pH 7.6), 10 mM MgCl₂, and 1 mM DTT.

    • Add S-(2-aminobenzoylacetyl)-pantetheine to a final concentration of 1 mM.

    • Add ATP to a final concentration of 3 mM.

    • Add the enzyme cocktail of CoaA, CoaD, and CoaE (each at a final concentration of ~5 µM).

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 30°C for 3 hours. Monitor the reaction progress by HPLC if desired.

  • Purification:

    • Acidify the reaction mixture with a small amount of formic acid.

    • Load the mixture onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove salts and enzymes.

    • Elute the this compound with a solution of 50% acetonitrile in water.

    • Lyophilize the eluted product.

Comparison and Conclusion

Chemical Synthesis:

  • Advantages: This method is generally applicable to a wide range of carboxylic acids and does not require specialized biological reagents. The starting materials are often more readily available and less expensive than enzymes. Scaling up the synthesis is typically straightforward.

  • Disadvantages: Chemical synthesis may suffer from lower yields due to side reactions and can require more extensive purification to remove unreacted starting materials and byproducts[3]. The use of organic solvents and coupling reagents may not be desirable for all applications.

Enzymatic Synthesis:

  • Advantages: Enzymatic synthesis offers high specificity, leading to a cleaner reaction with fewer byproducts and often resulting in higher conversion rates[2]. The reactions are performed in aqueous buffers under mild conditions, which can be advantageous for sensitive molecules.

  • Disadvantages: This approach requires the availability of the necessary enzymes, which may need to be expressed and purified. The cost of enzymes and cofactors like ATP can be high, and the stability of the enzymes can limit the reaction conditions and scalability.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Aminobenzoylacetyl-CoA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle 2-Aminobenzoylacetyl-CoA with care. Based on data for analogous compounds, this substance should be treated as potentially hazardous.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (latex or vinyl), safety goggles or a face shield, and a laboratory coat to prevent skin and eye contact.[1] In case of contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[1]

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]

Spill Management: In the event of a spill, avoid generating dust. Carefully absorb the spill with an inert absorbent material and place it into a suitable, clearly labeled, closed container for disposal as hazardous waste.[1] Do not allow the chemical to enter drains or waterways.[1]

Quantitative Data Summary

The following table summarizes key safety and handling information extrapolated from related chemical compounds.

ParameterValue/InstructionSource
Eye Contact Rinse immediately with plenty of water for at least 15 minutes.[1]
Skin Contact Wash off immediately with plenty of soap and water.[1]
Inhalation Move to fresh air. If breathing is difficult, give oxygen.[1]
Ingestion Do NOT induce vomiting. Seek immediate medical attention.[1]
Storage Keep container tightly closed in a dry, well-ventilated place.
Hazardous Decomposition Carbon oxides (CO, CO2), Nitrogen oxides (NOx).[2]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.

  • Waste Identification and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves), in a dedicated, properly sealed, and clearly labeled hazardous waste container.

    • The label should include the chemical name ("this compound"), concentration (if in solution), and relevant hazard warnings (e.g., "Irritant," "Handle with Care").

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with all available safety information, including the information outlined in this guide.

  • Record Keeping:

    • Maintain accurate records of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies and local regulations.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Have this compound Waste is_contaminated Is the waste mixed with other chemicals? start->is_contaminated collect_waste Collect in a labeled, sealed hazardous waste container is_contaminated->collect_waste No consult_ehs Consult EHS for mixed waste disposal protocol is_contaminated->consult_ehs Yes store_waste Store in designated hazardous waste area collect_waste->store_waste consult_ehs->collect_waste contact_disposal Contact licensed hazardous waste disposal company store_waste->contact_disposal document_disposal Document disposal records contact_disposal->document_disposal end_disposal End: Proper Disposal Complete document_disposal->end_disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible management of this compound, thereby fostering a secure working environment and minimizing environmental impact.

References

Personal protective equipment for handling 2-Aminobenzoylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Aminobenzoylacetyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. The following information is critical for ensuring laboratory safety and procedural accuracy. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety data for the closely related enzyme, this compound thioesterase, and general principles for handling thioesters and aromatic amines.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles with side shieldsProtects eyes from splashes and aerosols.
Hand Protection Latex or vinyl glovesProvides a barrier against skin contact. For prolonged or high-exposure tasks, consider double-gloving. Always inspect gloves for integrity before use.
Body Protection Laboratory coat or apronPrevents contamination of personal clothing and skin.
Respiratory Protection NIOSH-approved respiratorRequired when vapors or aerosols are generated. Ensure proper fit and training before use.
Emergency First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing. Call a physician immediately.[1]

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is essential for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Protocol
  • Preparation : Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoidance of Contact : Take precautions to avoid contact with eyes, skin, and clothing.[1]

  • Aerosol and Vapor Prevention : Avoid breathing vapors or mists.[1]

  • Personal Hygiene : Wash hands thoroughly after handling.

Storage Protocol
  • Container : Keep the container tightly closed.[1]

  • Environment : Store in a cool, dry, and well-ventilated area.

  • Product Insert : Store in accordance with the information provided on the product insert.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Spill Management
  • Personal Protection : Use appropriate personal protective equipment during cleanup.[1]

  • Containment : Soak up the spill with an inert absorbent material.

  • Collection : Place the absorbed material into a suitable, closed container for disposal.[1]

  • Environmental Precaution : Do not let the product enter drains.[1]

Waste Disposal
  • Classification : Dispose of this compound and any contaminated materials as hazardous waste.[1]

  • Regulations : Adhere to all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

prep Preparation (Don PPE, Prepare Fume Hood) handle Handling (Weighing, Aliquoting, Reaction Setup) prep->handle use Experimental Use (In-vitro/In-vivo assays) handle->use decon Decontamination (Clean workspace and equipment) use->decon dispose Disposal (Segregate and label hazardous waste) decon->dispose

Caption: Workflow for the safe laboratory handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.